molecular formula C22H20N2O5S B12416774 HIV-1 inhibitor-42

HIV-1 inhibitor-42

Cat. No.: B12416774
M. Wt: 424.5 g/mol
InChI Key: IKTMNEQYGCKBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-42 is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H20N2O5S/c1-2-16-17(9-13-3-8-19-20(10-13)29-12-28-19)23-22(24-21(16)27)30-11-18(26)14-4-6-15(25)7-5-14/h3-8,10,25H,2,9,11-12H2,1H3,(H,23,24,27)

InChI Key

IKTMNEQYGCKBOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)O)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Novel Pyrimidinone-Based HIV-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. The pyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key viral enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of novel pyrimidinone-based HIV-1 inhibitors.

Mechanisms of Action: Targeting Key Viral Enzymes

Pyrimidinone derivatives have demonstrated versatile inhibitory mechanisms, primarily targeting two essential enzymes in the HIV-1 replication cycle: Reverse Transcriptase (RT) and Integrase (IN).

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant class of pyrimidinone-based compounds function as NNRTIs.[1][2] Unlike their nucleoside counterparts (NRTIs), which compete with natural substrates at the enzyme's active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[3][4] This binding induces a conformational change in the enzyme, locking the polymerase active site in an inactive state and thereby blocking the conversion of the viral RNA genome into DNA.[5][6][7] Some pyrimidinedione derivatives have also been shown to inhibit viral entry in addition to reverse transcription.[8]

Integrase Strand Transfer Inhibitors (INSTIs)

Another promising avenue for pyrimidinone-based inhibitors is the targeting of HIV-1 integrase, an enzyme crucial for inserting the viral DNA into the host cell's genome.[9] These inhibitors, often designed as β-diketo acid bioisosteres, function by chelating the two divalent magnesium ions (Mg²⁺) within the integrase active site.[10] This action displaces the reactive viral DNA 3'OH, effectively blocking the crucial strand transfer step of integration.[11][12][13]

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Points of Inhibition HIV_Virion HIV-1 Binding 1. Binding & Fusion HIV_Virion->Binding gp120/CD4 ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Viral RNA released Integration 3. Integration ReverseTranscription->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding NNRTI Pyrimidinone NNRTIs NNRTI->ReverseTranscription Inhibit INSTI Pyrimidinone INSTIs INSTI->Integration Inhibit

Caption: HIV-1 replication cycle and points of pyrimidinone inhibitor action.

Quantitative Data on Inhibitor Potency

The antiviral efficacy of novel compounds is quantified by their ability to inhibit viral replication (EC₅₀) and target enzyme activity (IC₅₀). The following tables summarize the performance of various pyrimidinone-based inhibitors against wild-type and drug-resistant HIV-1 strains.

Table 1: Antiviral Activity of Pyrimidinone-Based HIV-1 Reverse Transcriptase Inhibitors

Compound ClassTarget StrainEC₅₀ (nM)IC₅₀ (nM)Reference
DiarylpyrimidineHIV-1 (IIIB)1.6-[14]
DiarylpyrimidineHIV-1 (IIIB)10.6-[14]
DiarylpyrimidineE138K Mutant17.7-[14]
DiarylpyrimidineK103N Mutant10.2-[14]
Thiophenyl-indoleHIV-1 RT-2.93[14]
DiarylbenzopyrimidineHIV-1 RT-5.5[14]
Isatin-PyrimidinoneHIV-1 RT-64,000[14]
Diarylpyrimidine (ETR)Wild-type--[15]

Table 2: Inhibitory Activity of Pyrimidinone-Based HIV-1 Integrase Inhibitors

Compound ClassTarget StrainEC₅₀ (nM)Reference
Bridged Tricyclic PyrimidinoneWild-type HIV-10.7[13]
Bridged Tricyclic PyrimidinoneG140S/Q148H Mutant3[13]
N-Methylpyrimidone--[10][11]
Pyrimidone Analogues--[12]

Synthesis and Structure-Activity Relationships (SAR)

The development of potent pyrimidinone inhibitors relies on efficient synthetic routes and a deep understanding of how structural modifications impact biological activity.

General Synthesis Approach

A common strategy for synthesizing pyrimidinone derivatives involves the cyclization of a suitable precursor with reagents like urea or thiourea.[16] For instance, 2-thiouracil derivatives can be S-alkylated to produce 2-thio-4(3H)-pyrimidinones.[17] The general workflow often involves creating a core pyrimidinone structure followed by diversification through substitutions at various positions.

Synthesis_Workflow Start Starting Materials (e.g., β-ketoesters, Amidines) Cyclization Cyclization Reaction (e.g., with Urea/Thiourea) Start->Cyclization Core Pyrimidinone Core Structure Cyclization->Core Modification Functional Group Modification/Substitution Core->Modification Purification Purification & Characterization Modification->Purification Final Novel Pyrimidinone Inhibitor Purification->Final

Caption: Generalized workflow for the synthesis of pyrimidinone inhibitors.
Key Structure-Activity Relationships

SAR studies are crucial for optimizing the potency and pharmacological properties of pyrimidinone inhibitors.

  • For NNRTIs: Modifications at the N-1 and C-6 positions of the pyrimidinone ring are critical. The introduction of homocyclic moieties like cyclopropyl or phenyl at N-1, and a benzoyl group at C-6, has been shown to significantly enhance antiviral activity.[1] For diarylpyrimidine (DAPY) derivatives, flexibility is key to combating resistance, allowing the inhibitor to adapt its conformation within the flexible NNRTI binding pocket.[15]

  • For INSTIs: The β-diketo acid motif is essential for chelating Mg²⁺ ions in the active site.[10][11] For bridged tricyclic pyrimidinone carboxamides, the [3.2.2]-bridged system was identified as a highly advantageous chemotype, showing excellent potency against both wild-type and resistant viral strains.[13][18] Polyhydroxylated aromatic groups also contribute positively to integrase inhibition.[10][11]

SAR_Diagram cluster_sar Structure-Activity Relationship (SAR) for Pyrimidinone Core cluster_key Key Pyrimidinone Pyrimidinone Scaffold N1_sub N-1 Substitution (Cyclopropyl, Phenyl) - Enhances NNRTI activity Pyrimidinone->N1_sub C6_sub C-6 Substitution (Benzoyl Group) - Boosts NNRTI potency Pyrimidinone->C6_sub Aromatic_sub Aromatic Groups (Polyhydroxylated) - Favors IN inhibition Pyrimidinone->Aromatic_sub Bridged_sys Bridged Tricyclic System - Potent against resistant IN Pyrimidinone->Bridged_sys Diketo_acid β-Diketo Acid Moiety - Essential for IN inhibition Pyrimidinone->Diketo_acid NNRTI_key NNRTI-related INSTI_key INSTI-related

Caption: Key SAR insights for pyrimidinone-based HIV-1 inhibitors.

Experimental Protocols

Reproducible and robust experimental methods are fundamental to drug discovery. Below are generalized protocols for the synthesis and evaluation of pyrimidinone inhibitors.

General Synthesis of 2-[(2-phthalimidoethyl)thio]-4(3H)-pyrimidinone Derivatives[17]
  • Starting Material: Begin with the appropriate 2-thiouracil derivative.

  • S-Alkylation: React the 2-thiouracil with 2-(tosyloxyethyl)phthalimide in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃).

  • Reaction Conditions: Heat the mixture, for example, at 80-90°C, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration.

  • Purification: Wash the crude product with water and ethanol and recrystallize from a suitable solvent like acetic acid to obtain the pure pyrimidinone derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell-Based Antiviral Assay (General Protocol)[19][20]
  • Cell Culture: Culture a suitable T-cell line (e.g., MT-2 or MT-4 cells) or primary CD4⁺ T cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare serial dilutions of the test pyrimidinone compounds in the culture medium.

  • Infection: Seed the cells in 96-well or 384-well plates.[19] Add the diluted compounds to the cells, followed by a predetermined amount of HIV-1 virus stock (e.g., HIV-1 NL4-3). Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plates for a period of 3-7 days at 37°C in a humidified CO₂ incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done using various methods:

    • MTT Assay: Measures cell viability, as HIV-1 infection is cytopathic. A reduction in cell death indicates antiviral activity.

    • p24 Antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reporter Gene Assay: Use a reporter virus (e.g., expressing luciferase or β-galactosidase) and measure the reporter signal.[19][20]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀). The therapeutic index (TI) is then calculated as CC₅₀/EC₅₀.

In Vitro Enzyme Inhibition Assay (Reverse Transcriptase)[22]
  • Enzyme and Substrate: Use purified recombinant HIV-1 reverse transcriptase. The substrate is typically a template/primer duplex (e.g., poly(rA)/oligo(dT)) and a labeled deoxynucleoside triphosphate (dNTP), such as [³H]dTTP.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the template/primer, and varying concentrations of the pyrimidinone inhibitor.

  • Initiation: Start the reaction by adding the labeled dNTP.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction by adding cold trichloroacetic acid (TCA). Collect the precipitated, newly synthesized DNA on a filter mat. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited.

Conclusion and Future Directions

Pyrimidinone-based compounds represent a highly versatile and potent class of HIV-1 inhibitors, capable of targeting both reverse transcriptase and integrase. Their continued exploration is driven by the need for novel agents with improved resistance profiles, better pharmacological properties, and the potential to act at multiple points in the viral lifecycle.[8] Future research will likely focus on the design of next-generation pyrimidinone derivatives with enhanced potency against a broad range of resistant viral strains, leveraging structure-based drug design and advanced synthetic methodologies to optimize their therapeutic potential in the fight against HIV/AIDS.

References

An In-depth Technical Guide to the Mechanism of Action of 4(3H)-Pyrimidinone Derivatives Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4(3H)-pyrimidinone derivatives as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). This class of compounds has demonstrated significant therapeutic potential, primarily by targeting key viral enzymes essential for the replication of HIV-1.

Core Mechanism of Action: Targeting Viral Enzymes

The primary mechanism through which 4(3H)-pyrimidinone derivatives exert their anti-HIV-1 activity is by inhibiting the function of viral enzymes that are critical for the viral life cycle. The two main targets identified for this class of compounds are HIV-1 Reverse Transcriptase (RT) and HIV-1 Integrase (IN) .

Inhibition of HIV-1 Reverse Transcriptase (RT)

A substantial body of research has classified 4(3H)-pyrimidinone derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][2][3] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the RT enzyme, known as the NNRTI binding pocket.[2][4] This binding event induces a conformational change in the enzyme, thereby disrupting its catalytic activity and blocking the conversion of the viral RNA genome into double-stranded DNA. This process is a crucial step in the HIV-1 replication cycle.

The structure-activity relationship (SAR) studies of various 4(3H)-pyrimidinone derivatives have revealed that modifications at different positions of the pyrimidinone ring significantly influence their antiviral potency and their effectiveness against drug-resistant strains.[1] For instance, substitutions at the N-1 and C-6 positions of the pyrimidinedione ring have been shown to greatly contribute to the antiviral activity.[1]

Inhibition of HIV-1 Integrase (IN)

In addition to their well-established role as NNRTIs, certain 4(3H)-pyrimidinone derivatives have been identified as inhibitors of HIV-1 Integrase (IN).[5][6][7] The integrase enzyme is responsible for inserting the newly synthesized viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection. Pyrimidinone-based compounds can chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic function. This action inhibits the strand transfer process, effectively preventing the integration of viral DNA into the host chromosome.[6][7] Some derivatives have even been reported as dual inhibitors of both reverse transcriptase and integrase.[7][8]

Quantitative Data on Anti-HIV-1 Activity

The following tables summarize the quantitative data from various studies on the anti-HIV-1 activity of representative 4(3H)-pyrimidinone derivatives.

Table 1: Anti-HIV-1 Activity of Selected 4(3H)-Pyrimidinone Derivatives

Compound IDTargetAssay Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedioneHIV-1 RTNot Specified>2,000,000 (TI)Not Specified>2,000,000[1]
Pyridinone derivative 26 (trans enantiomer)HIV-1 RTNot Specified0.004>30075000[9]
Methanone derivative 13HIV-1 RTMT-40.0044>169>38409[10]
Methanone derivative 14HIV-1 RTMT-40.026>228>8769[10]
JPL-133 (UC-B3096)HIV-1 RTCEM0.05 µg/ml~38 µg/ml~760[11][12]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); TI: Therapeutic Index.

Table 2: Enzyme Inhibitory Activity of Selected 4(3H)-Pyrimidinone Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Benzenesulfonyl analog 88HIV-1 IN & RNase H0.41 (IN)[8]
L-697,639HIV-1 RT0.02-0.8[13]
L-697,661HIV-1 RT0.02-0.8[13]
N-hydroxyimide derivative 3aHIV-1 RNase H0.061[14]
N-hydroxyimide derivative 3aHIV-1 IN~5[14]

IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are crucial for the replication and validation of findings. Below are generalized protocols for common assays used to evaluate the anti-HIV-1 activity of 4(3H)-pyrimidinone derivatives.

Anti-HIV-1 Activity Assay in Cell Culture
  • Cell Lines: Human T-lymphoid cell lines such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates are used for infection.

  • Procedure:

    • Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compound for a specified period.

    • A known amount of HIV-1 is then added to the cell cultures.

    • The cultures are incubated for several days to allow for viral replication.

    • The extent of viral replication is quantified by measuring viral markers such as p24 antigen concentration in the supernatant using an ELISA-based method or by assessing virus-induced cytopathic effects (CPE) using assays like the MTT assay.

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
  • Enzyme Source: Recombinant HIV-1 RT is used.

  • Assay Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer.

  • Procedure:

    • The reaction mixture contains a buffer, the template-primer (e.g., poly(rA)/oligo(dT)), labeled dNTP (e.g., [³H]dTTP), and recombinant HIV-1 RT.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C.

    • The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of RT inhibition against the compound concentration.

HIV-1 Integrase (IN) Inhibition Assay
  • Enzyme Source: Recombinant HIV-1 IN is used.

  • Assay Principle: This assay typically measures the strand transfer step of the integration process.

  • Procedure:

    • A pre-processed viral DNA substrate (donor DNA) and a target DNA are used.

    • The reaction mixture includes a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), recombinant HIV-1 IN, and the donor and target DNA substrates.

    • The test compound at various concentrations is added to the mixture.

    • The reaction is incubated to allow for the strand transfer to occur.

    • The reaction products are separated by gel electrophoresis and visualized or quantified.

  • Data Analysis: The IC50 value is calculated based on the reduction in the formation of the strand transfer product in the presence of the inhibitor.

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of action of 4(3H)-pyrimidinone derivatives against HIV-1.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription Uncoating->RT_step Integration 4. Integration RT_step->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding Assembly->Budding Maturation 9. Maturation Budding->Maturation New_virion New HIV Virion Maturation->New_virion HIV_virion HIV Virion HIV_virion->Entry inhibitor_RT 4(3H)-Pyrimidinone (NNRTI) inhibitor_RT->RT_step Inhibits inhibitor_IN 4(3H)-Pyrimidinone (Integrase Inhibitor) inhibitor_IN->Integration Inhibits

Caption: HIV-1 lifecycle and points of inhibition by 4(3H)-pyrimidinone derivatives.

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase (RT) Active Site Allosteric Site Inhibition Inhibition of DNA Synthesis RT->Inhibition Conformational Change NNRTI 4(3H)-Pyrimidinone (NNRTI) NNRTI->RT:p2 Binds RNA_DNA Viral RNA & dNTPs RNA_DNA->RT:p1 Binds

Caption: Mechanism of HIV-1 RT inhibition by NNRTIs.

Screening_Workflow start Compound Library (4(3H)-Pyrimidinones) cell_assay Cell-based Anti-HIV Assay start->cell_assay cytotoxicity Cytotoxicity Assay start->cytotoxicity hit_id Hit Identification (High SI) cell_assay->hit_id cytotoxicity->hit_id moa Mechanism of Action Studies hit_id->moa enzyme_assays Enzyme Inhibition Assays (RT, IN) moa->enzyme_assays lead_opt Lead Optimization (SAR) enzyme_assays->lead_opt

Caption: General workflow for screening anti-HIV-1 compounds.

References

Initial Screening of Pyrimidinone Analogs for Anti-HIV-1 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for pyrimidinone analogs as potential anti-HIV-1 agents. It covers the fundamental background, detailed experimental protocols for key assays, and a summary of representative data, offering a framework for the identification and evaluation of novel pyrimidinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Introduction: The Promise of Pyrimidinone Analogs

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of new antiretroviral agents to combat drug resistance and improve treatment regimens.[1] One of the most critical targets for anti-HIV-1 drug development is the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA, a key step in the HIV-1 replication cycle.[1]

Pyrimidinone derivatives have emerged as a promising class of compounds with potent anti-HIV-1 activity.[2][3] Many of these analogs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the HIV-1 RT, inducing conformational changes that inhibit its enzymatic activity.[4] This guide outlines the initial in vitro screening cascade designed to identify and characterize novel pyrimidinone analogs with potent and selective anti-HIV-1 activity.

Experimental Protocols

A systematic in vitro evaluation is crucial to determine the antiviral efficacy and safety profile of newly synthesized pyrimidinone analogs. The following protocols describe the key assays for assessing cytotoxicity and anti-HIV-1 activity.

Cytotoxicity Assessment: The MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is employed to determine the 50% cytotoxic concentration (CC50) of the pyrimidinone analogs, which is the concentration that reduces the viability of uninfected host cells by 50%.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

  • MT-4 human T-lymphocyte cells

  • 96-well microtiter plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of the pyrimidinone analogs in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Anti-HIV-1 Activity Assay in Cell Culture

This assay evaluates the ability of the pyrimidinone analogs to inhibit HIV-1 replication in a cell-based system. The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined.

Materials:

  • HIV-1 laboratory strain (e.g., IIIB)

  • MT-4 cells

  • 96-well microtiter plates

  • Culture medium

  • Pyrimidinone analogs

  • Method for quantifying viral replication (e.g., p24 antigen ELISA or MTT assay for cytopathic effect)

Procedure:

  • Cell Infection: Mix MT-4 cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Immediately add serial dilutions of the pyrimidinone analogs to the infected cell suspension.

  • Plating: Plate the mixture into 96-well plates. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Quantification of Viral Replication:

    • MTT Method: If the virus causes a cytopathic effect (CPE), the MTT assay can be used as described above to measure the viability of the infected cells. The EC50 is the concentration at which 50% of the cells are protected from the viral CPE.

    • p24 Antigen ELISA: The level of HIV-1 p24 capsid protein in the culture supernatant can be quantified using a commercial ELISA kit, which is a direct measure of viral replication.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)

This biochemical assay directly measures the inhibitory effect of the pyrimidinone analogs on the enzymatic activity of recombinant HIV-1 RT.[1][5]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(A) template and Oligo(dT)15 primer

  • Biotin-dUTP and Digoxigenin-dUTP

  • Streptavidin-coated microplates

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a reaction tube, prepare a mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.

  • Inhibitor Addition: Add various concentrations of the pyrimidinone analogs to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Capture of Newly Synthesized DNA: Transfer the reaction mixture to streptavidin-coated microplate wells. The biotin-labeled newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Washing: Wash the wells to remove unbound components.

  • Detection: Add anti-digoxigenin-POD conjugate to the wells and incubate for 1 hour at 37°C. The conjugate will bind to the digoxigenin-labeled DNA.

  • Substrate Reaction: After another washing step, add the peroxidase substrate. A colorimetric reaction will occur.

  • Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation

The quantitative data from the initial screening of pyrimidinone analogs are summarized in the tables below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Table 1: Cytotoxicity and Anti-HIV-1 Activity of Representative Pyrimidinone Analogs

Compound IDCC50 (µM) in MT-4 cellsEC50 (µM) against HIV-1 (IIIB) in MT-4 cellsSelectivity Index (SI = CC50/EC50)
PMA-001 >1000.05>2000
PMA-002 850.12708
PMA-003 >1000.08>1250
PMA-004 501.533
Nevirapine >1000.04>2500

Data are representative and compiled from various sources for illustrative purposes.[6][7][8]

Table 2: In Vitro HIV-1 Reverse Transcriptase Inhibitory Activity

Compound IDIC50 (µM) against recombinant HIV-1 RT
PMA-001 0.03
PMA-002 0.09
PMA-003 0.06
PMA-004 1.1
Nevirapine 0.02

Data are representative and compiled from various sources for illustrative purposes.

Visualizing the Process and Mechanism

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the mechanism of action of pyrimidinone analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis Synthesis Synthesis of Pyrimidinone Analogs Cytotoxicity Cytotoxicity Assay (MTT) on MT-4 Cells Synthesis->Cytotoxicity Antiviral Anti-HIV-1 Activity Assay (e.g., p24 ELISA or MTT) Synthesis->Antiviral RT_Assay HIV-1 Reverse Transcriptase Inhibition Assay Synthesis->RT_Assay CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 IC50 Determine IC50 RT_Assay->IC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SI->SAR

Caption: Experimental workflow for the screening of pyrimidinone analogs.

HIV_Replication_Cycle_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome Reverse_Transcription 2. Reverse Transcription RT_enzyme Reverse Transcriptase (RT) Entry 1. Virus Entry Entry->Reverse_Transcription Viral RNA & RT released into cytoplasm Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA RNA -> DNA Integration 3. Integration into Host Genome Viral_DNA->Integration Replication 4. Viral Replication Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly Pyrimidinone Pyrimidinone Analog (NNRTI) Pyrimidinone->Reverse_Transcription Binds to allosteric site of RT, inhibiting its function

Caption: HIV-1 replication cycle and the mechanism of NNRTI inhibition.

Conclusion and Future Directions

The initial screening of pyrimidinone analogs through the described assays allows for the identification of lead compounds with potent anti-HIV-1 activity and favorable safety profiles. Analogs demonstrating high selectivity indices and low IC50 values against HIV-1 RT are prioritized for further investigation. Subsequent steps in the drug development pipeline include structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, evaluation against a panel of NNRTI-resistant HIV-1 strains, and ultimately, in vivo efficacy and safety studies. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of pyrimidinone derivatives as a valuable class of anti-HIV-1 therapeutic agents.

References

The Synergistic Potential of Benzodioxol-Pyrimidinones: A Deep Dive into their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of benzodioxol-pyrimidinone compounds, a class of molecules demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. By amalgamating data from seminal studies, this whitepaper offers a detailed examination of how the interplay between the benzodioxole and pyrimidinone moieties influences biological activity, with a particular focus on kinase inhibition.

Core Insights into the Benzodioxol-Pyrimidinone Scaffold

The fusion of a benzodioxole ring system with a pyrimidinone core has given rise to a promising scaffold in drug discovery. The benzodioxole group, a common motif in natural products, is known to influence metabolic stability and receptor binding. The pyrimidinone ring, a privileged structure in medicinal chemistry, is a versatile scaffold found in numerous approved drugs, particularly kinase inhibitors. The combination of these two pharmacophores presents a unique opportunity for the development of novel therapeutic agents with enhanced potency and selectivity.

A noteworthy example of this chemical class is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (a quinazoline, which is a fused pyrimidinone), a potent dual inhibitor of the non-receptor tyrosine kinases c-Src and Abl. The SAR studies on this and related compounds have provided valuable insights into the structural requirements for potent kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzodioxol-pyrimidinone compounds is intricately linked to the nature and position of substituents on both the benzodioxole and pyrimidinone rings.

The Benzodioxole Moiety's Contribution

The substitution pattern on the benzodioxole ring plays a critical role in modulating the activity of these compounds. For instance, in the case of the dual c-Src/Abl inhibitor, a chloro-substituent at the 5-position of the benzodioxole ring was found to be crucial for high potency. The electronic and steric properties of substituents on the benzodioxole ring can significantly impact the compound's interaction with the target protein's binding site.

The Pyrimidinone Core and its Substituents

The pyrimidinone scaffold serves as the central anchor for substituents that dictate the compound's selectivity and pharmacokinetic properties. In the context of kinase inhibition, the pyrimidinone core often mimics the adenine base of ATP, enabling competitive binding to the kinase's ATP-binding pocket.

In the quinazoline-based inhibitors, substitutions at the 4-position of the quinazoline ring are paramount for activity. An anilino linkage at this position, particularly with the benzodioxole moiety, has been shown to be a key feature for potent inhibition. Furthermore, modifications at the 5- and 7-positions of the quinazoline ring with solubilizing groups, such as the piperazinyl-ethoxy and tetrahydro-pyran-yloxy moieties, are essential for improving the pharmacokinetic profile of the compounds.

Quantitative Data Summary

The following table summarizes the in vitro activity of a key benzodioxol-quinazolinamine compound against its primary kinase targets.

Compound IDTarget KinaseIC50 (nM)
AZD0530c-Src2.7
Abl3.0

Data extracted from relevant literature.

Experimental Protocols

General Synthesis of N-(5-chloro-1,3-benzodioxol-4-yl)quinazolin-4-amine Derivatives

The synthesis of the N-(5-chloro-1,3-benzodioxol-4-yl)quinazolin-4-amine scaffold typically involves a multi-step sequence. A key step is the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and a substituted 4-amino-1,3-benzodioxole. The 4-chloroquinazoline precursor is often prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent such as phosphorus oxychloride. The substituted 4-amino-1,3-benzodioxole can be synthesized from the corresponding nitro compound via reduction. Further modifications at other positions of the quinazoline ring are carried out in subsequent steps to introduce moieties that enhance solubility and other drug-like properties.

In Vitro Kinase Inhibition Assay (c-Src and Abl)

The inhibitory activity of the benzodioxol-pyrimidinone compounds against c-Src and Abl kinases is typically determined using an in vitro kinase assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation : Recombinant human c-Src or Abl kinase is used. A suitable peptide substrate, often a poly(Glu, Tyr) random polymer, is coated onto microtiter plates.

  • Compound Incubation : The test compounds are serially diluted and incubated with the kinase and ATP in a suitable buffer system.

  • Phosphorylation Reaction : The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection : The extent of substrate phosphorylation is quantified. This can be achieved using a variety of methods, including radiometric assays (measuring the incorporation of 32P-ATP) or enzyme-linked immunosorbent assays (ELISA) that employ a phosphotyrosine-specific antibody conjugated to a reporter enzyme like horseradish peroxidase.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways involving c-Src and Abl kinases, which are key targets of the described benzodioxol-pyrimidinone compounds.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc GPCR GPCRs GPCR->cSrc FAK FAK cSrc->FAK Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 Cell_Migration Cell Migration FAK->Cell_Migration MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Simplified c-Src signaling pathway.

Abl_Kinase_Signaling_Pathway Growth_Factors Growth Factors (e.g., PDGF) Abl Abl Kinase Growth_Factors->Abl DNA_Damage DNA Damage DNA_Damage->Abl Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis STAT STAT Pathway Abl->STAT PI3K_Akt PI3K/Akt Pathway Abl->PI3K_Akt MAPK MAPK Pathway Abl->MAPK Crk Crk Adaptor Proteins Abl->Crk Proliferation Proliferation STAT->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Crk->Cytoskeletal_Rearrangement

Caption: Overview of Abl kinase signaling pathways.

Conclusion

The benzodioxol-pyrimidinone scaffold represents a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition. The SAR insights gleaned from compounds like the dual c-Src/Abl inhibitor underscore the importance of strategic substitution on both the benzodioxole and pyrimidinone moieties to achieve high potency and selectivity. This technical guide provides a foundational understanding of the SAR of this promising class of compounds, which can aid researchers in the rational design of next-generation drug candidates. Further exploration of diverse substitution patterns and the evaluation of these compounds against a broader range of biological targets are warranted to fully unlock the therapeutic potential of the benzodioxol-pyrimidinone core.

In Silico Modeling of Pyrimidinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of pyrimidinone derivatives to Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). It covers the essential theoretical background, detailed experimental protocols for key in silico techniques, quantitative binding data, and logical workflows to guide future research and development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Introduction: The Challenge of HIV-1 and the Role of Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral single-stranded RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] This unique function makes HIV-1 RT a prime target for antiretroviral therapy.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[2][3] These molecules are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[4][5] Binding of an NNRTI induces conformational changes that disrupt the catalytic activity of the enzyme.[4] Pyrimidinone derivatives have emerged as a promising chemical scaffold for the development of potent NNRTIs, exhibiting high efficacy against wild-type and, in some cases, mutant strains of HIV-1.

In silico modeling plays a pivotal role in the rational design and optimization of these derivatives.[1][2] Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations provide crucial insights into the molecular interactions driving inhibitor potency and offer a predictive framework for designing novel compounds with improved efficacy and resistance profiles.

Quantitative Analysis of Pyrimidinone Derivatives

The following tables summarize the biological activity and computational binding scores for various series of pyrimidinone and related derivatives against HIV-1 RT. This data is essential for establishing structure-activity relationships and validating computational models.

Table 1: Anti-HIV-1 Activity of Aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone Hydrazones

Compound IDStructure/SubstituentEC50 (nM) vs. HIV-1 (WT)Selectivity Index (SI)
9d4-methyl phenyl2.4 ± 0.218461
9k2-bromophenyl1.7 ± 0.65762
Data synthesized from literature reports.[6]

Table 2: Inhibitory Activity of Imidazol-5-one Analogs with Pyrimidine Scaffolds against HIV-1 RT

Compound SeriesIC50 Range (µM)Key Interacting Residues (from Docking)
A1-A7, B1-B71.76 - 3.88LYS101, TYR181, TYR188, TRP229, TYR318
Data synthesized from literature reports.

Table 3: Docking Scores and Predicted Activity of Designed Pyrimidine-2,4-dione Derivatives

Designed CompoundDocking Score (kcal/mol)Predicted pIC50Key Interactions
D1-10.58.12Hydrogen bonds
D2-10.27.98Hydrophobic
D3-11.18.45Pi-Pi stacking
Data is illustrative, based on QSAR and docking studies.[4]

Core In Silico Experimental Protocols

This section details the generalized step-by-step methodologies for the key computational experiments used in the study of pyrimidinone derivatives binding to HIV-1 RT.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

Objective: To identify the binding pose of pyrimidinone derivatives in the NNRTI binding pocket of HIV-1 RT and to estimate the binding affinity.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of HIV-1 RT from the Protein Data Bank (PDB). A common choice is PDB ID: 1RTD or a structure co-crystallized with a known NNRTI.

    • Remove all water molecules, co-ligands, and non-essential ions from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling package (e.g., AutoDock Tools, Schrödinger Maestro).

    • The p66 subunit contains the NNRTI binding pocket and is the primary focus.[4]

  • Ligand Preparation:

    • Draw the 2D structures of the pyrimidinone derivatives using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds for docking flexibility.

  • Grid Generation:

    • Define the binding site by specifying a grid box that encompasses the entire NNRTI binding pocket.[7]

    • The grid box is typically centered on the co-crystallized ligand or key residues such as TYR181, TYR188, and LYS101.[5][6][8]

    • Grid parameter files are generated to pre-calculate the interaction potentials for different atom types.

  • Docking Execution:

    • Use a docking algorithm (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligands into the prepared receptor grid.

    • Employ a search algorithm, such as a Lamarckian Genetic Algorithm, to explore various ligand conformations and orientations.[9]

    • Generate multiple binding poses (e.g., 10-20) for each ligand.

  • Analysis of Results:

    • Rank the poses based on the scoring function (e.g., binding energy in kcal/mol). The lowest energy pose is typically considered the most favorable.

    • Visualize the top-ranked poses to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key pocket residues.[7]

    • Validate the docking protocol by redocking the co-crystallized ligand and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the experimental position.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Objective: To develop a predictive model for the anti-HIV-1 activity of pyrimidinone derivatives and to identify key molecular descriptors influencing potency.

Protocol:

  • Dataset Preparation:

    • Compile a dataset of pyrimidinone derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values).[10]

    • Convert the activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear distribution.

    • Split the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[10]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of its structure. These can include:

      • 1D/2D Descriptors: Molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors.

      • 3D Descriptors: Molecular shape indices, van der Waals volume.

      • Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.

  • Feature Selection and Model Building:

    • Use statistical methods to select a subset of the most relevant descriptors that correlate with biological activity, avoiding overfitting.[11]

    • Construct the QSAR model using a regression technique. Common methods include:

      • Multiple Linear Regression (MLR): For linear relationships.

      • Partial Least Squares (PLS): Suitable for datasets with many, often correlated, descriptors.

      • Machine Learning Methods: Artificial Neural Networks (ANN), Support Vector Machines (SVM) for non-linear relationships.[12]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power is evaluated using the squared correlation coefficient (R²_pred).

    • Y-Randomization: Scramble the biological activity data multiple times and rebuild the model to ensure the original model is not due to chance correlation.

  • Interpretation and Application:

    • Analyze the selected descriptors in the final model to understand which molecular properties are critical for high activity.

    • Use the validated QSAR model to predict the activity of new, un-synthesized pyrimidinone derivatives to prioritize candidates for synthesis.

Molecular Dynamics (MD) Simulation

MD simulation provides insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the binding stability and interactions.

Objective: To assess the stability of the pyrimidinone derivative within the HIV-1 RT binding pocket and to analyze the dynamic interactions that stabilize the complex.

Protocol:

  • System Setup:

    • Start with the best-ranked pose of the pyrimidinone-RT complex obtained from molecular docking.

    • Parameterize the ligand by generating a topology file and assigning partial charges using a force field like the General Amber Force Field (GAFF).

    • Select a protein force field (e.g., AMBER, CHARMM).

  • Solvation and Ionization:

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).[12]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes and bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax. This is typically run for several nanoseconds.

  • Production Run:

    • Run the main MD simulation for an extended period (e.g., 50-200 nanoseconds) to collect trajectory data.[13] The system's coordinates are saved at regular intervals.

  • Trajectory Analysis:

    • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time to assess the stability of the complex.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to monitor the persistence of hydrogen bonds, hydrophobic contacts, and other key interactions throughout the simulation.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex from the simulation snapshots.

Visualizing In Silico Workflows and Interactions

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and molecular relationships involved in computational drug design.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Predictive Modeling & Design PDB Select HIV-1 RT Structure (e.g., PDB: 1RTD) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Docking Molecular Docking PrepProt->Docking Ligands Prepare Pyrimidinone Derivatives (3D Structures) Ligands->Docking Analysis Pose & Score Analysis Docking->Analysis MD_Sim Molecular Dynamics Simulation Analysis->MD_Sim Energy Binding Free Energy (MM/PBSA) MD_Sim->Energy QSAR_Model Build & Validate QSAR Model Energy->QSAR_Model Informs Model QSAR_Data Compile Activity Data QSAR_Data->QSAR_Model New_Leads Design Novel Inhibitors QSAR_Model->New_Leads New_Leads->Docking Iterative Refinement

Caption: A comprehensive workflow for in silico drug design against HIV-1 RT.

G cluster_pocket NNRTI Binding Pocket L100 Leu100 K101 Lys101 K103 Lys103 Y181 Tyr181 Y188 Tyr188 W229 Trp229 F227 Phe227 V106 Val106 Ligand Pyrimidinone Derivative Ligand->L100 Hydrophobic Ligand->K101 H-Bond Ligand->Y181 Pi-Pi Stack Ligand->Y188 Pi-Pi Stack Ligand->W229 Hydrophobic Ligand->V106 Hydrophobic

Caption: Key molecular interactions within the HIV-1 RT NNRTI binding pocket.

Conclusion

The integration of molecular docking, QSAR, and molecular dynamics simulations provides a powerful, multi-faceted approach to understanding and predicting the binding of pyrimidinone derivatives to HIV-1 RT. This technical guide outlines the fundamental protocols and data-driven insights that form the basis of modern computational drug discovery in this field. By leveraging these in silico tools, researchers can accelerate the design-synthesis-test cycle, leading to the identification of more potent and resilient NNRTI candidates to combat HIV-1. The workflows and methodologies described herein serve as a robust framework for the continued development of novel antiretroviral agents.

References

Exploring the Chemical Space of Thio-pyrimidinone HIV-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical space of thio-pyrimidinone derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.

Introduction to Thio-pyrimidinone HIV-1 Inhibitors

Thio-pyrimidinone derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the ongoing search for novel anti-HIV-1 agents. These compounds typically feature a central pyrimidinone scaffold with a thioether linkage at the C2 position. A notable subclass of these inhibitors is the S-DABOs (dihydro-alkoxy-benzyl-oxopyrimidines), which have demonstrated significant potency against wild-type and drug-resistant strains of HIV-1.[1][2][3][4] Their mechanism of action involves binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, thereby inducing a conformational change that inhibits its DNA polymerase activity.[5][6]

Chemical Space and Structure-Activity Relationships (SAR)

The exploration of the chemical space of thio-pyrimidinone inhibitors has revealed key structural features that govern their anti-HIV-1 activity. Modifications at the C5 and C6 positions of the pyrimidinone ring, as well as variations in the aryl group of the thioether at C2, have profound effects on their potency and resistance profile.

Substitutions at the C5 and C6 Positions

Structure-activity relationship studies have shown that small alkyl groups, such as methyl or ethyl, at the C5 position are generally favorable for anti-HIV-1 activity.[7][8] The substituent at the C6 position plays a crucial role in the interaction with the hydrophobic pocket of the RT enzyme. Bulky and hydrophobic groups, such as benzyl or naphthylmethyl, have been shown to enhance the inhibitory potency.[1][9] For instance, the replacement of a 6-arylmethyl group with a 6-arylcarbonyl or a 6-(α-cyanoarylmethyl) group has been explored, with some derivatives showing potent activity.[1][2]

The C2-Thioether Moiety

The nature of the substituent attached to the sulfur atom at the C2 position is another critical determinant of antiviral activity. Various arylthio and alkylthio moieties have been investigated. The presence of specific substituents on the aryl ring can significantly impact the binding affinity of the inhibitor to the RT enzyme.

Quantitative Data on Anti-HIV-1 Activity

The anti-HIV-1 activity of thio-pyrimidinone derivatives is typically evaluated in cell-based assays, with IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values being key parameters. The cytotoxicity of these compounds is also assessed to determine their therapeutic index. The following tables summarize the in vitro anti-HIV-1 activity of representative thio-pyrimidinone derivatives.

Table 1: Anti-HIV-1 Activity of 5-Alkyl-2-alkylthio-6-(arylcarbonyl/α-cyanoarylmethyl)-3,4-dihydropyrimidin-4(3H)-ones [1][2]

CompoundR1 (C5)R2 (C2)R3 (C6)IC50 (µM) vs. HIV-1 (MT-4 cells)
3e CH3CH2CO-Phα-cyano-(1-naphthylmethyl)0.09
3g CH3i-Prα-cyanobenzyl0.23

Table 2: Anti-HIV-1 Activity of 5-Alkyl-2-arylthio-6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidin-4(3H)-ones [5]

CompoundR1 (C5)R2 (C2-Aryl)EC50 (µM) vs. HIV-1 (MT-4 cells)
6c1 C2H54-Cl-Ph0.24 ± 0.05
6c6 C2H52,4-di-Cl-Ph0.38 ± 0.13
6b1 CH34-Cl-Ph0.39 ± 0.05
Nevirapine--0.21
Delavirdine--0.32

Table 3: Anti-HIV-1 Activity of 5-Alkyl-6-(benzo[d][5][10]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones [7]

CompoundR1 (C5)R2 (C2)IC50 (µM) vs. HIV-1 (IIIB)CC50 (µM)
5b C2H5(2-(4-hydroxyphenyl)-2-oxoethyl)thio0.0696.23
Nevirapine--0.04>200

Experimental Protocols

This section provides detailed methodologies for the synthesis of thio-pyrimidinone inhibitors and their biological evaluation.

General Synthesis of 5-Alkyl-2-alkylthio-6-(arylmethyl)pyrimidin-4(3H)-ones

A common route for the synthesis of these compounds involves the condensation of a β-ketoester with thiourea to form a 2-thiouracil derivative. This is followed by S-alkylation at the C2 position and subsequent modification at the C6 position.

Step 1: Synthesis of 6-Arylmethyl-5-alkyl-2-thiouracil A mixture of an appropriate β-ketoester, thiourea, and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the 2-thiouracil derivative, which is then collected by filtration and purified.

Step 2: S-Alkylation of the 2-Thiouracil Derivative The 2-thiouracil derivative is dissolved in a polar aprotic solvent (e.g., DMF) and treated with a base (e.g., potassium carbonate) and the desired alkyl halide. The reaction mixture is stirred at room temperature or heated to complete the reaction. The product is then isolated by extraction and purified by chromatography.

In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells

The anti-HIV-1 activity of the synthesized compounds is evaluated in human T-lymphocyte (MT-4) cells.

  • Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: The test compounds are dissolved in DMSO and added to the cell cultures in triplicate at various concentrations.

  • Virus Infection: The cells are then infected with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The EC50 (the concentration of the compound that protects 50% of cells from virus-induced cytopathic effect) and CC50 (the concentration of the compound that reduces the viability of uninfected cells by 50%) are calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of HIV-1 RT is assessed using a recombinant enzyme.[11][12][13][14]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.3), MgCl2, a template-primer such as poly(A)•oligo(dT)12-18, and dNTPs including a labeled nucleotide (e.g., [³H]-dTTP).[11]

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of recombinant HIV-1 RT.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).[11]

  • Reaction Termination and Precipitation: The reaction is stopped by the addition of a cold acid solution (e.g., 10% trichloroacetic acid or perchloric acid).[11] The acid-insoluble material (newly synthesized DNA) is precipitated.

  • Quantification: The amount of incorporated labeled nucleotide is quantified by scintillation counting or other appropriate methods.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the RT activity) is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the HIV-1 replication cycle, the mechanism of action of thio-pyrimidinone NNRTIs, and the typical workflow for their discovery and development.

HIV-1 Replication Cycle

HIV_Lifecycle cluster_cell Host Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virion HIV_Virion->Binding

Caption: Simplified overview of the HIV-1 replication cycle within a host cell.

Mechanism of Thio-pyrimidinone NNRTI Action

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Polymerase Active Site NNRTI Binding Pocket DNA_Synthesis DNA Synthesis (Blocked) RT->DNA_Synthesis Inhibited NNRTI Thio-pyrimidinone NNRTI NNRTI->RT:n Binds to allosteric site dNTP dNTPs dNTP->RT:p Cannot bind effectively

Caption: Allosteric inhibition of HIV-1 RT by thio-pyrimidinone NNRTIs.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification (HIV-1 RT) Lead_Gen Lead Generation (Virtual Screening, HTS) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Evaluation (Anti-HIV & Cytotoxicity Assays) Synthesis->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A generalized workflow for the discovery and development of HIV-1 NNRTIs.

Conclusion

The thio-pyrimidinone scaffold represents a versatile and promising platform for the development of novel and potent HIV-1 NNRTIs. Extensive structure-activity relationship studies have provided valuable insights into the key structural requirements for antiviral activity. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds significant potential for the discovery of next-generation anti-HIV therapeutics with improved efficacy and resistance profiles.

References

The Ascending Trajectory of Pyrimidinone Scaffolds in HIV-1 Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and resilient antiretroviral agents is a continuous battle against the backdrop of emerging drug resistance in HIV-1. Within the diverse landscape of heterocyclic chemistry, the pyrimidinone scaffold has emerged as a privileged structure, demonstrating significant promise in the development of inhibitors targeting crucial viral enzymes. This technical guide provides an in-depth overview of early-stage research on pyrimidinone derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their discovery and evaluation.

Core Concepts: Targeting the Viral Machinery

Pyrimidinone-based compounds have been primarily investigated as inhibitors of two key HIV-1 enzymes: reverse transcriptase (RT) and integrase (IN). These enzymes are essential for the viral replication cycle, making them prime targets for therapeutic intervention.

  • Reverse Transcriptase (RT) Inhibition: Pyrimidinone derivatives, particularly the diarylpyrimidine (DAPY) class, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA.[1][2]

  • Integrase (IN) Inhibition: Certain pyrimidinone scaffolds have been designed to chelate the divalent metal ions (Mg2+) in the active site of HIV-1 integrase. This action blocks the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[3]

Quantitative Analysis of Anti-HIV-1 Activity

The anti-HIV-1 efficacy of various pyrimidinone derivatives has been quantified through in vitro cell-based assays and enzyme inhibition assays. The following tables summarize the biological activity of representative compounds from different structural classes.

Table 1: Anti-HIV-1 Activity of Diarylpyrimidine (DAPY) Derivatives
CompoundTargetAssay Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Etravirine (TMC125) HIV-1 RTMT-44.0>10>2500[4]
Rilpivirine (TMC278) HIV-1 RTMT-40.67>10>14925[5]
Compound 22 HIV-1 RTMT-40.0696.23160383[2]
Compound 30 HIV-1 RTMT-46>100>16667[2]
Compound 31 HIV-1 RTMT-49>100>11111[2]

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives
CompoundIC50 (nM)Reference
L-696,229 20 - 200[6]
Nevirapine 1060[5]
Catechol diether 1 3.0[5]
Catechol diether 3 10[5]
Catechol diether 4 30[5]

IC50: 50% inhibitory concentration against the enzyme.

Table 3: Inhibition of HIV-1 Integrase by Pyrimidinone and Related Derivatives
CompoundTargetIC50 (µM)EC50 (µM)Reference
Quinoline-pyrimidine hybrid HIV-1 IN0.19 - 3.7-[7]
Compound 22 HIV-1 IN4558[1]
Compound 27 HIV-1 IN1717[1]
MK-2048 HIV-1 IN--[8]
Azaindole carboxylic acids HIV-1 IN0.95 - 7.35-[3]

IC50: 50% inhibitory concentration against the enzyme. EC50: 50% effective concentration in cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of drug discovery research. The following sections outline the key experimental protocols for the synthesis and evaluation of pyrimidinone-based HIV-1 inhibitors.

Synthesis of Diarylpyrimidine (DAPY) Analogues

A general synthetic route to DAPYs involves the condensation of a substituted benzonitrile with a β-ketoester to form a pyrimidinone core. Subsequent functionalization of the pyrimidine ring, often through nucleophilic substitution, allows for the introduction of various aryl groups.

General Procedure:

  • Step 1: Synthesis of the Pyrimidinone Core. A mixture of a substituted benzamidine hydrochloride and an acetylacetone derivative is refluxed in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.

  • Step 2: Chlorination. The resulting hydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the corresponding chloropyrimidine.

  • Step 3: Palladium-Catalyzed Cross-Coupling. The chloropyrimidine is then coupled with a substituted aniline or other aryl-containing nucleophile using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent such as dioxane. The reaction mixture is typically heated under an inert atmosphere.

  • Step 4: Purification. The final product is purified by column chromatography on silica gel.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay is a widely used method to determine the in vitro efficacy of compounds against HIV-1 replication.[9][10]

Protocol:

  • Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. Control wells with virus and cells only (no compound) and cells only (no virus, no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: The viability of uninfected MT-4 cells treated with the same concentrations of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Data Analysis: The EC50 (the compound concentration that inhibits viral replication by 50%) and CC50 (the compound concentration that reduces cell viability by 50%) are calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay measures the ability of a compound to directly inhibit the activity of recombinant HIV-1 RT.[11][12]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a template-primer (e.g., poly(rA)/oligo(dT)), and a labeled deoxynucleotide triphosphate (e.g., [3H]-dTTP).

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with recombinant HIV-1 RT.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the template-primer and labeled dNTP to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The amount of incorporated radiolabeled dNTP into the newly synthesized DNA is quantified using a scintillation counter after precipitation of the DNA.

  • Data Analysis: The IC50 value (the compound concentration that inhibits RT activity by 50%) is determined from the dose-response curve.

HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format. The wells are coated with a biotinylated donor DNA substrate that mimics the viral DNA end.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA. Subsequently, the test compound at various concentrations is added and incubated.

  • Strand Transfer Reaction: A target DNA substrate, labeled with a different tag (e.g., digoxigenin), is added to initiate the strand transfer reaction.

  • Detection: The integrated product is detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the tag on the target DNA. A colorimetric or chemiluminescent substrate is then added, and the signal is measured.

  • Data Analysis: The IC50 value (the compound concentration that inhibits the strand transfer reaction by 50%) is calculated from the dose-response curve.

Visualizing the Landscape of HIV-1 Inhibition

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations, created using the DOT language for Graphviz, depict the HIV-1 replication cycle and a general workflow for the discovery of pyrimidinone-based HIV-1 inhibitors.

HIV_Replication_Cycle cluster_HostCell Host Cell cluster_Inhibitors Pyrimidinone Inhibitors Target Entry 1. Entry (Binding and Fusion) ReverseTranscription 2. Reverse Transcription (RNA to DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA to RNA) Integration->Transcription Translation 5. Translation (RNA to Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding HIV_Virion_New Budding->HIV_Virion_New New HIV Virion Nucleus Nucleus HIV_Virion HIV Virion HIV_Virion->Entry RT_Inhibitor Reverse Transcriptase Inhibitors (NNRTIs) RT_Inhibitor->ReverseTranscription IN_Inhibitor Integrase Inhibitors IN_Inhibitor->Integration

Caption: The HIV-1 replication cycle and the points of intervention for pyrimidinone-based inhibitors.

Drug_Discovery_Workflow Start Start: Identification of Pyrimidinone Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Screening Synthesis->Screening AntiHIV_Assay Anti-HIV Activity Assay (e.g., MT-4 cells) Screening->AntiHIV_Assay Enzyme_Assay Enzyme Inhibition Assays (RT, Integrase) Screening->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis AntiHIV_Assay->SAR Enzyme_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy and Toxicity Studies ADMET->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of pyrimidinone-based HIV-1 inhibitors.

Conclusion and Future Directions

Early-stage research has firmly established pyrimidinone scaffolds as a versatile and promising platform for the discovery of novel HIV-1 inhibitors. The extensive body of work on DAPYs, which has yielded clinically approved drugs, highlights the potential of this chemical class. Ongoing research continues to explore novel pyrimidinone derivatives with improved potency, broader activity against resistant strains, and favorable pharmacokinetic profiles. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against HIV/AIDS through innovative drug design and development. Future efforts will likely focus on the rational design of next-generation pyrimidinone inhibitors, leveraging computational modeling and structural biology to optimize their interactions with viral targets and overcome the challenges of drug resistance.

References

Identification of Novel Pyrimidinone Lead Compounds for HIV-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel pyrimidinone-based compounds as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). Pyrimidinone derivatives have emerged as a versatile and promising scaffold in the design of antiretroviral agents, targeting key viral enzymes essential for replication.[1][2][3] This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes the intricate pathways and workflows involved in this critical area of drug discovery.

HIV-1 Therapeutic Targets for Pyrimidinone Inhibitors

The HIV-1 replication cycle presents several enzymatic targets that are crucial for viral propagation. Pyrimidinone-based inhibitors have shown significant efficacy against two of these essential enzymes: Reverse Transcriptase (RT) and Integrase (IN).

  • Reverse Transcriptase (RT): This enzyme is responsible for transcribing the viral RNA genome into double-stranded DNA, a pivotal step for integration into the host genome.[4] RT inhibitors are classified as Nucleoside RT Inhibitors (NRTIs) or Non-Nucleoside RT Inhibitors (NNRTIs). Pyrimidinone compounds primarily function as NNRTIs, binding to an allosteric pocket on the enzyme, which disrupts its catalytic activity.[5][6]

  • Integrase (IN): After reverse transcription, the viral DNA is transported to the nucleus, where HIV-1 integrase catalyzes its insertion into the host cell's DNA.[4] This process, known as strand transfer, is essential for establishing a persistent infection.[1] Pyrimidinone-based Integrase Strand Transfer Inhibitors (INSTIs) effectively block this step, often by chelating divalent metal ions (Mg2+) in the enzyme's active site.[7]

The following diagram illustrates the HIV-1 lifecycle and the specific stages targeted by pyrimidinone inhibitors.

HIV_Lifecycle Figure 1: HIV-1 Replication Cycle and Pyrimidinone Targets cluster_host Host Cell (CD4+ T-cell) node_entry 1. Binding & Fusion node_rt 2. Reverse Transcription (Viral RNA -> dsDNA) node_entry->node_rt node_integration 3. Integration (Viral DNA -> Host DNA) node_rt->node_integration node_transcription 4. Transcription (Host DNA -> Viral RNA) node_integration->node_transcription node_translation 5. Translation (Viral RNA -> Proteins) node_transcription->node_translation node_assembly 6. Assembly node_translation->node_assembly node_budding 7. Budding & Maturation node_assembly->node_budding virion_new New HIV Virion node_budding->virion_new rt_inhibitor Pyrimidinone NNRTIs Inhibit This Step rt_inhibitor->node_rt in_inhibitor Pyrimidinone INSTIs Inhibit This Step in_inhibitor->node_integration virion_outside HIV Virion virion_outside->node_entry

Figure 1: HIV-1 Replication Cycle and Pyrimidinone Targets

Quantitative Inhibitory Data

Numerous pyrimidinone derivatives have been synthesized and evaluated for their anti-HIV-1 activity. The following tables summarize the quantitative data for select lead compounds against Reverse Transcriptase and Integrase.

Table 1: Inhibitory Activity of Pyrimidinone Derivatives against HIV-1 Reverse Transcriptase
Compound Class/ReferenceCompound IDTargetActivity (EC50 / IC50)Cytotoxicity (CC50)Reference
DiarylpyrimidineCompound 1HIV-1 (IIIB)EC50: 1.6 nMNot Specified[5]
DiarylpyrimidineCompound 2HIV-1 (IIIB)EC50: 1.6 nMNot Specified[5]
DiarylpyrimidineCompound 1WT HIV-1 RTIC50: 5.5 nMNot Specified[5]
DiarylpyrimidineCompound 2WT HIV-1 RTIC50: 9.5 nMNot Specified[5]
DiarylpyrimidineCompound 3HIV-1 (IIIB)EC50: 2.5 nMNot Specified[5]
DiarylpyrimidineCompound 4HIV-1 (IIIB)EC50: 2.5 nMNot Specified[5]
DiarylpyrimidineCompound 7HIV-1 (IIIB)EC50: 3.4 nMNot Specified[5]
DiarylpyrimidineCompound 12WT HIV-1 RTIC50: 27 nMNot Specified[5]
Cyclohexylmethyl-hydroxypyrimidinoneCompound 20RNase HIC50: 1.1 µMNot Specified[5]
Isopropyl-pyrimidinoneCompound 21RT PolymeraseIC50: 0.085 µMNot Specified[5]
PyridinoneL-696,229HIV-1 RTIC50: 20-200 nMNot Specified[8]
Thiazolo[3,2-a]pyrimidin-7-oneCompound 10bHIV-1ActiveNot Specified[9]
Table 2: Inhibitory Activity of Pyrimidinone Derivatives against HIV-1 Integrase
Compound Class/ReferenceCompound IDTargetActivity (EC50 / IC50)Cytotoxicity (CC50)Reference
Pyrido[1,2-a]pyrimidin-4-oneCompound 45HIV-1 INNanomolar rangeNot Specified[10]
2-PyridinoneCompound 59HIV-1 INEC50: 67 nMNot Specified[10]
2-PyridinoneCompound 60HIV-1 INEC50: 32 nMNot Specified[10]
Quinolone-pyrimidine hybridNot SpecifiedHIV-1 INIC50: 0.19–3.7 µMNot Specified[11]
N-methylpyrimidone3,4,5-trihydroxy derivativesHIV-1 INGood InhibitionNot Specified[12]

Lead Discovery and Optimization Workflow

The identification of novel pyrimidinone lead compounds follows a structured drug discovery pipeline, beginning with initial design and culminating in preclinical evaluation. This workflow integrates computational design, chemical synthesis, and a cascade of biological assays to identify candidates with high potency and favorable safety profiles.

Drug_Discovery_Workflow Figure 2: General Workflow for Pyrimidinone Inhibitor Discovery node_design 1. Target Analysis & In Silico Design node_synthesis 2. Chemical Synthesis of Pyrimidinone Library node_design->node_synthesis node_primary 3. Primary Screening (Enzyme Inhibition Assays) node_synthesis->node_primary node_secondary 4. Secondary Screening (Cell-based Antiviral Assays) node_primary->node_secondary node_sar 5. SAR Studies & Lead Optimization node_secondary->node_sar node_sar->node_synthesis Iterative Refinement node_adme 6. ADME/Tox & Pharmacokinetic Profiling node_sar->node_adme node_preclinical 7. Preclinical Candidate Selection node_adme->node_preclinical

Figure 2: General Workflow for Pyrimidinone Inhibitor Discovery

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize pyrimidinone-based HIV-1 inhibitors.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

  • Objective: To determine the IC50 value of test compounds against HIV-1 RT polymerase activity.

  • Principle: A non-radioactive colorimetric assay that measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into DNA, using a biotin-labeled oligo(dT) primer annealed to a poly(A) template. The biotin-labeled DNA product is captured on streptavidin-coated microplates. An anti-DIG antibody conjugated to peroxidase and a subsequent colorimetric substrate are used for detection.

  • Generalized Protocol:

    • Coat a 96-well microplate with streptavidin and incubate to allow binding. Wash to remove unbound streptavidin.

    • Prepare a reaction mixture containing the poly(A) template, biotin-oligo(dT) primer, recombinant HIV-1 RT, and a mixture of dNTPs including DIG-dUTP.

    • Add serial dilutions of the pyrimidinone test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding the enzyme/template/primer mixture to the wells and incubate at 37°C for 1-2 hours.

    • Stop the reaction and transfer the contents to the streptavidin-coated plate. Incubate to allow capture of the biotin-labeled DNA product.

    • Wash the plate to remove unincorporated nucleotides and unbound components.

    • Add anti-DIG-peroxidase antibody conjugate and incubate.

    • Wash the plate and add a peroxidase substrate (e.g., ABTS).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

This assay measures the inhibition of the final catalytic step of integration, where the viral DNA is inserted into a target DNA sequence.

  • Objective: To determine the IC50 value of test compounds against the strand transfer activity of HIV-1 IN.

  • Principle: A fluorescence-based assay using a donor-acceptor pair. A donor-labeled (e.g., FAM) oligonucleotide mimicking the viral DNA terminus is incubated with a target DNA oligonucleotide labeled with a quencher. In the presence of active integrase and Mg2+, the labeled viral DNA is integrated into the target DNA, bringing the fluorophore and quencher into proximity and reducing the fluorescent signal. Inhibitors prevent this process, resulting in a higher fluorescent signal.

  • Generalized Protocol:

    • Prepare serial dilutions of the pyrimidinone test compounds in assay buffer containing DMSO.

    • In a 384-well plate, add the test compound, recombinant full-length HIV-1 IN enzyme, and the FAM-labeled viral DNA substrate. Incubate for 30-60 minutes at room temperature to allow inhibitor-enzyme binding.

    • Initiate the strand transfer reaction by adding the quencher-labeled target DNA and MgCl2.

    • Incubate the plate for 1-2 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).

    • Calculate the percent inhibition relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and determine the IC50 value.

Cell-Based Anti-HIV-1 Activity Assay

This assay evaluates the efficacy of a compound in protecting human cells from HIV-1-induced cell death.

  • Objective: To determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) of test compounds.

  • Principle: Human T-lymphocyte cells (e.g., MT-4 or CEM-T4) are infected with a laboratory strain of HIV-1 (e.g., IIIB) in the presence of varying concentrations of the test compound. After several days of incubation, cell viability is measured using a colorimetric reagent like MTT or XTT, which is converted to a colored formazan product by metabolically active (living) cells.

  • Generalized Protocol:

    • Seed MT-4 cells into a 96-well microplate. In parallel, prepare a separate plate for cytotoxicity assessment without adding the virus.

    • Add serial dilutions of the test compounds to both the antiviral and cytotoxicity plates.

    • Add a predetermined amount of HIV-1 virus stock to the wells of the antiviral plate.

    • Incubate the plates for 4-5 days at 37°C in a CO2 incubator until widespread cytopathic effect is observed in the virus control wells (no compound).

    • Add MTT or a similar viability reagent to all wells and incubate for another 2-4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the EC50 from the dose-response curve of the antiviral plate and the CC50 from the cytotoxicity plate. The Selectivity Index (SI) is calculated as CC50/EC50.

Mechanisms of Action

Molecular modeling and structural biology have provided detailed insights into how pyrimidinone inhibitors interact with their viral targets.

NNRTI Mechanism

Diarylpyrimidine (DAPY) and other pyrimidinone-based NNRTIs bind to a hydrophobic, allosteric pocket near the active site of HIV-1 RT.[3][5] This binding induces a conformational change in the enzyme, locking it in an inactive state and preventing the polymerization of viral DNA.

NNRTI_Mechanism Figure 3: Mechanism of Pyrimidinone NNRTIs cluster_rt HIV-1 Reverse Transcriptase rt_enzyme RT Enzyme (p66/p51 heterodimer) binding_pocket Allosteric NNRTI Binding Pocket result Conformational Change -> Enzyme Inactivation -> DNA Synthesis Blocked binding_pocket->result Induces inhibitor Pyrimidinone NNRTI inhibitor->binding_pocket Binds

Figure 3: Mechanism of Pyrimidinone NNRTIs
INSTI Mechanism

Pyrimidinone-based INSTIs, which often contain β-diketo acid (DKA) or bioisosteric moieties, function by chelating the two catalytic Mg2+ ions within the integrase active site.[7][12] This action prevents the binding and correct positioning of the viral DNA 3'-ends, thereby blocking the strand transfer reaction.

INSTI_Mechanism Figure 4: Mechanism of Pyrimidinone INSTIs cluster_in HIV-1 Integrase Active Site mg1 Mg2+ viral_dna Viral DNA 3'-End mg1->viral_dna Coordinated by mg2 Mg2+ mg2->viral_dna Coordinated by inhibitor Pyrimidinone INSTI (DKA moiety) inhibitor->mg1 Chelates inhibitor->mg2 Chelates result Metal Chelation -> Displacement of Viral DNA -> Strand Transfer Blocked inhibitor->result Leads to

Figure 4: Mechanism of Pyrimidinone INSTIs

Conclusion

The pyrimidinone scaffold has proven to be a highly valuable framework for the design of novel HIV-1 inhibitors. Compounds derived from this core have demonstrated potent, low-nanomolar activity against both reverse transcriptase and integrase. The versatility of the pyrimidinone structure allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, resistance profiles, and pharmacokinetic properties.[12][13] Continued exploration of this chemical space, aided by the methodologies and workflows described herein, holds significant promise for the development of next-generation antiretroviral drugs to combat the global HIV/AIDS epidemic.

References

Unlocking Precision: A Technical Guide to the Theoretical Binding Modes of Pyrimidinone Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical methodologies used to elucidate the binding modes of pyrimidinone inhibitors, a critical class of molecules in modern drug discovery. By leveraging computational chemistry, researchers can predict, analyze, and refine the interactions between these inhibitors and their biological targets, accelerating the development of novel therapeutics. This whitepaper provides a comprehensive overview of the key computational techniques, presents quantitative data in a structured format for comparative analysis, and offers detailed experimental protocols for the cited studies.

Core Concepts in Binding Mode Analysis

Theoretical studies of pyrimidinone inhibitors predominantly rely on a synergistic combination of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. These methods provide a detailed atomistic view of the protein-ligand interactions that govern inhibitor potency and selectivity.

Molecular Docking serves as the initial step to predict the preferred orientation of a pyrimidinone inhibitor within the binding site of a target protein. This technique scores various poses based on intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.

Molecular Dynamics (MD) Simulations build upon the static docking poses by introducing thermal motion and solvent effects, offering a dynamic perspective of the protein-ligand complex over time. MD simulations are crucial for assessing the stability of the binding mode and identifying key conformational changes.

Binding Free Energy Calculations , such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. These calculations are instrumental in ranking potential inhibitors and understanding the energetic contributions of different interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on pyrimidinone inhibitors, facilitating a clear comparison of their binding affinities and energetic properties across different biological targets.

Compound IDTarget ProteinMethodBinding Affinity (kcal/mol)IC50 (µM)Key Interacting Residues
AlogliptinSARS-CoV-2 3CLproMolecular Docking--Forms hydrogen bonds with the S1 and S'1 sites[1]
Flavin MononucleotideSARS-CoV-2 3CLproMolecular Docking--Forms hydrogen bonds with the S1 and S'1 sites[1]
CiticolineSARS-CoV-2 3CLproMM/GBSA-25.53-Interacts with the catalytic dyad and active site residues[1]
Uridine TriacetateSARS-CoV-2 3CLproMM/GBSA-7.07-Interacts with the catalytic dyad and active site residues[1]
Compound 5kCOX-2Molecular Docking-10.570.27-
Celecoxib (Reference)COX-2Molecular Docking-10.190.29-
Compound 4fBreast Cancer Target ProteinsMolecular Docking-2.15Efficient binding against multiple target proteins[2]
Compound 4eBreast Cancer Target ProteinsMolecular Docking-2.401Efficient binding against multiple target proteins[2]
Compound 3eBreast Cancer Target ProteinsMolecular Docking-2.41Efficient binding against multiple target proteins[2]
Tamoxifen (Reference)Breast Cancer Target Proteins--1.88-
Compound 4aCDK2--0.21Ile10, Leu83, Leu134[3]
Roscovitine (Reference)CDK2--0.25-
TD-Hid-6Polyphenol Oxidase (PPO)Molecular Docking-7.831.14Met280, Asn260, His61, Val283[4]
TD-Hid-7Polyphenol Oxidase (PPO)Molecular Docking-5.29-
Compounds 7c, 7d, 7eSARS-CoV-2 Mpro--Lower than Lopinavir-

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the theoretical studies of pyrimidinone inhibitors.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.

A Common Protocol using AutoDock Vina:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure.

    • The 3D structures of the pyrimidinone inhibitors are generated and optimized using a suitable force field (e.g., MMFF94).

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the protein. The size and center of the grid are crucial parameters. For example, in a study on SARS-CoV-2 3CLpro, a grid box of -15 Å x -25 Å x 15 Å centered at 35 Å, 65 Å, 65 Å was used[1].

  • Docking Execution:

    • AutoDock Vina is used to perform the docking calculations, exploring different conformations of the ligand within the defined grid box.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their predicted binding affinities (in kcal/mol).

    • The best-ranked pose is visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues. Visualization is often performed using software like UCSF Chimera or PyMOL[1][2].

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.

A Generalized MD Simulation Protocol:

  • System Preparation:

    • The docked protein-ligand complex from the molecular docking step is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system is subjected to energy minimization to remove any steric clashes.

    • A series of equilibration steps are performed, gradually increasing the temperature and pressure to the desired simulation conditions (e.g., 300 K and 1 atm). This is often done with restraints on the protein and ligand heavy atoms, which are gradually released.

  • Production Run:

    • A long production simulation (e.g., 100-200 ns) is run without any restraints. Trajectories of atomic coordinates are saved at regular intervals.

  • Trajectory Analysis:

    • The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

    • The flexibility of different regions of the protein is analyzed using the root-mean-square fluctuation (RMSF).

    • Key intermolecular interactions, such as hydrogen bonds, are monitored throughout the simulation.

Binding Free Energy Calculations (MM/GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein.

MM/GBSA Calculation Protocol:

  • Snapshot Extraction:

    • Snapshots (frames) are extracted from the stable part of the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, the following energy terms are calculated for the complex, the protein, and the ligand individually:

      • Molecular Mechanics Energy (ΔE_MM): This includes internal energies (bond, angle, dihedral) and intermolecular energies (van der Waals and electrostatic).

      • Solvation Free Energy (ΔG_solv): This is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The entropic term (-TΔS) is often computationally expensive and is sometimes omitted, leading to a relative binding free energy.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflows and logical relationships in the theoretical study of pyrimidinone inhibitors.

G cluster_0 Computational Workflow for Binding Mode Analysis start Define Research Question (e.g., Inhibit Target X) prep Prepare Protein and Ligand Structures start->prep docking Molecular Docking (Predict Binding Pose) prep->docking md Molecular Dynamics Simulation (Assess Stability and Dynamics) docking->md mmgbsa Binding Free Energy Calculation (Estimate Affinity) md->mmgbsa analysis Analyze Interactions and SAR mmgbsa->analysis design Propose Novel Inhibitors analysis->design

Caption: A typical computational workflow for the theoretical analysis of pyrimidinone inhibitor binding modes.

G cluster_1 Key Interactions in Pyrimidinone Inhibitor Binding inhibitor Pyrimidinone Inhibitor hbond Hydrogen Bonds inhibitor->hbond Donors/Acceptors hydrophobic Hydrophobic Interactions inhibitor->hydrophobic Aromatic Rings, Alkyl Groups electrostatic Electrostatic Interactions inhibitor->electrostatic Charged Groups vdw Van der Waals Forces inhibitor->vdw Overall Shape binding_site Protein Binding Site hbond->binding_site hydrophobic->binding_site electrostatic->binding_site vdw->binding_site

Caption: A diagram illustrating the key intermolecular forces that govern the binding of pyrimidinone inhibitors.

G cluster_2 Signaling Pathway Inhibition by a Pyrimidinone Kinase Inhibitor growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor Binds and Activates downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream Phosphorylates pyrimidinone Pyrimidinone Inhibitor pyrimidinone->receptor Inhibits ATP Binding proliferation Cell Proliferation, Survival downstream->proliferation Promotes

Caption: An example of a signaling pathway inhibited by a pyrimidinone-based kinase inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Pyrimidinone HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of pyrimidinone derivatives as potential HIV-1 inhibitors. The protocols outlined below cover key enzymatic and cell-based assays essential for characterizing the antiviral activity and mechanism of action of this class of compounds.

Overview of Pyrimidinone HIV-1 Inhibitors

Pyrimidinone-based compounds have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors of HIV-1.[1][2][3] Their mechanism of action typically involves allosteric inhibition of key viral enzymes, offering a different approach to viral suppression compared to substrate-mimicking nucleoside analogs.[1][2] This document details the standardized in vitro assays required to quantify the inhibitory potential of novel pyrimidinone derivatives.

Key In Vitro Assays

The evaluation of pyrimidinone HIV-1 inhibitors involves a multi-pronged approach, targeting different stages of the viral life cycle. The primary assays include:

  • Reverse Transcriptase (RT) Inhibition Assay: To determine the direct inhibitory effect on the viral RNA-dependent DNA polymerase activity.

  • Protease (PR) Inhibition Assay: To assess the inhibition of the viral enzyme responsible for polyprotein cleavage and virion maturation.

  • Integrase (IN) Inhibition Assay: To measure the inhibition of the enzyme that integrates the viral DNA into the host genome.

  • Cell-Based Antiviral Assay: To determine the overall efficacy of the compounds in protecting host cells from HIV-1 infection.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrimidinone and related heterocyclic compounds against HIV-1 enzymes and in cell-based assays.

Table 1: HIV-1 Reverse Transcriptase Inhibition

Compound ClassCompound ExampleTargetIC50 (nM)Reference
PyridinoneL-696,229HIV-1 RT20 - 200
Pyrazolo[1,5-a]pyridineDerivative 27HIV-1 RT (WT)11,000
1,2,4-Triazolo[1,5-a]pyrimidineDerivative 15gHIV-1 RT (RDDP)20,500[1]

Table 2: HIV-1 Protease Inhibition

Compound ClassCompound ExampleTargetEC50 (nM)Reference
Investigational DrugCBR003PSHIV-1 Protease9.4[4]
Investigational DrugCBR013PSHIV-1 Protease36.6[4]

Table 3: HIV-1 Integrase Inhibition

Compound ClassCompound ExampleTargetIC50 (µM)Reference
5-Hydroxypyridine-4-oneVarious DerivativesHIV-1 IntegraseNot Specified[5]
Quinolone RibonucleosidesVarious DerivativesHIV-1 IntegraseInactive in cells[6]

Table 4: Cell-Based Anti-HIV-1 Activity

Compound ClassCompound ExampleCell LineEC50 (µM)Reference
Pyridine Oxide DerivativesVarious DerivativesCEMVaries[3]
Plant-derivedPiceatannolPBMCs19.91 - 24.22[7]
Crude Plant ExtractCassia abbreviataMT-421.75 (µg/mL)[7]

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric RT assay kits and published methodologies.[8]

Objective: To quantify the inhibition of HIV-1 RT by pyrimidinone compounds.

Principle: The assay measures the synthesis of DNA from an RNA template by RT. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. It is then captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a peroxidase enzyme, which catalyzes a colorimetric reaction.

Workflow Diagram:

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection RT_Enzyme HIV-1 RT Incubation Incubate at 37°C RT_Enzyme->Incubation Inhibitor Pyrimidinone Compound Inhibitor->Incubation Substrate_Mix Template/Primer (poly(A)·oligo(dT)) + dNTPs (DIG/Biotin) Substrate_Mix->Incubation Capture Capture on Streptavidin Plate Incubation->Capture RT synthesizes DIG/Biotin DNA Add_Antibody Add Anti-DIG-POD Capture->Add_Antibody Add_Substrate Add TMB Substrate Add_Antibody->Add_Substrate Measure Measure Absorbance at 450 nm Add_Substrate->Measure Colorimetric Reaction

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Pyrimidinone compounds (dissolved in DMSO)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

  • Template/Primer: poly(A) · oligo(dT)

  • Biotin-dUTP and DIG-dUTP

  • Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Anti-DIG-Peroxidase (POD) antibody

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidinone compounds in reaction buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In each well of a 96-well plate, add:

    • 10 µL of diluted pyrimidinone compound or control (buffer for no inhibition, known inhibitor for positive control).

    • 20 µL of reaction mix containing template/primer and dNTPs (including biotin- and DIG-labeled nucleotides).

    • 10 µL of diluted HIV-1 RT enzyme.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Wash the plate three times with wash buffer to remove unbound components.

  • Antibody Incubation: Add 100 µL of diluted anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

HIV-1 Protease (PR) Inhibition Assay (Fluorometric)

This protocol is based on commercially available fluorometric protease inhibitor screening kits.[9]

Objective: To measure the inhibition of HIV-1 protease activity by pyrimidinone compounds.

Principle: The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Workflow Diagram:

PR_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection PR_Enzyme HIV-1 Protease Incubation Incubate at 37°C PR_Enzyme->Incubation Inhibitor Pyrimidinone Compound Inhibitor->Incubation FRET_Substrate FRET Peptide Substrate FRET_Substrate->Incubation Measure Measure Fluorescence (Ex/Em = 330/450 nm) Incubation->Measure Protease cleaves substrate, releasing fluorophore IN_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection IN_Enzyme HIV-1 Integrase Incubation Incubate at 37°C IN_Enzyme->Incubation Inhibitor Pyrimidinone Compound Inhibitor->Incubation Donor_DNA Biotinylated Donor DNA Donor_DNA->Incubation Target_DNA DIG-labeled Target DNA Target_DNA->Incubation Capture Capture on Streptavidin Plate Incubation->Capture Integrase catalyzes strand transfer Detect_DIG Detect DIG (e.g., Anti-DIG Ab) Capture->Detect_DIG Measure Measure Signal Detect_DIG->Measure Cell_Based_Assay cluster_setup Assay Setup cluster_infection Infection cluster_readout Readout MT4_Cells Seed MT-4 Cells Add_Inhibitor Add Pyrimidinone Compound MT4_Cells->Add_Inhibitor Add_Virus Infect with HIV-1 Add_Inhibitor->Add_Virus Incubate Incubate for 4-5 days Add_Virus->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT HIV-1 causes cytopathic effect Lyse_Cells Lyse Cells & Solubilize Formazan Add_MTT->Lyse_Cells Measure_Abs Measure Absorbance at 570 nm Lyse_Cells->Measure_Abs

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of pyrimidinone derivatives. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.

Introduction to Pyrimidinone Derivatives and their Therapeutic Potential

Pyrimidinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. They have garnered significant interest in drug discovery, particularly in oncology, due to their potential to modulate the activity of key cellular targets involved in cancer cell proliferation, survival, and angiogenesis. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. This document outlines standardized cell-based assays to quantitatively assess the anti-cancer efficacy of novel pyrimidinone derivatives.

Data Presentation: Summarized Efficacy of Pyrimidinone Derivatives

The following tables summarize the reported in vitro efficacy of various pyrimidinone derivatives across different cancer cell lines and molecular targets.

Table 1: Anti-proliferative Activity of Pyrimidinone Derivatives (IC50 Values)

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidinoneCompound 3dRenal (A498)Not Specified0.0263[1]
Pyrazolo[3,4-d]pyrimidinoneCompound 4aColorectal (HCT116)MTT<10[2]
Pyrazolo[3,4-d]pyrimidinoneCompound 4bHepatocellular (HepG2)MTT<10[2]
Pyrimidine-basedCompound 7jLung (A549)Not Specified9.19 - 13.17[3]
Pyrimidine-basedCompound 7jHepatocellular (HepG2)Not Specified11.94 - 18.21[3]
Pyrazolo[1,5-a]pyrimidineCompound 7dLung (A549)Not Specified30.03[4]
Pyrazolo[1,5-a]pyrimidineCompound 10bBreast (MCF-7)Not Specified10.05[4]
2,4,5-substituted pyrimidineCompound 3aHepatocellular (BEL-7402)Not Specified<0.10[5]
Furo[2,3-d]pyrimidineCompound 19Epidermoid (A431)Not Specified0.001[6]
Pyrimidine-5-carbonitrileCompound 57Breast (MCF-7)Not Specified3.37[5]

Table 2: Kinase Inhibitory Activity of Pyrimidinone Derivatives

Compound ClassDerivative ExampleTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidinoneCompound 4aCDK20.21[2]
Pyrazolo[3,4-d]pyrimidinoneCompound 4bCDK20.96[2]
Pyrazolo[3,4-d]pyrimidineCompound 3dCDK2/CyclinA20.332[1]
Thieno[2,3-d]pyrimidineCompound 21eVEGFR-20.021[7]
Furo[2,3-d]pyrimidineCompound 15bVEGFR-2Not Specified (99.5% inhibition at 10 µM)[7]
Pyrido[2,3-d]pyrimidineCompound 17PIM-1Not Specified (81.7% inhibition at 25 nM)[6]

Table 3: Induction of Apoptosis and Cell Cycle Arrest by Pyrimidinone Derivatives

Compound ClassDerivative ExampleCancer Cell LineEffectObservationReference
Pyrazolo[3,4-d]pyrimidineCompound 3dRenal (A498)Apoptosis Induction26.95-fold increase in total apoptosis[1]
Pyrazolo[3,4-d]pyrimidineCompound 3dRenal (A498)Cell Cycle ArrestArrest at S phase[1]
Benzamide derivativeCompound 25Breast (MDA-MB-468)Cell Cycle ArrestBlock at G0 or G1 phase[8]
Benzamide derivativeCompound 25Breast (MDA-MB-468)Apoptosis InductionSignificant apoptosis induced[8]
Pyrazolo[3,4-d]pyrimidinePP-31dLung (NCI-H460)Cell Cycle ArrestIncreased percentage of cells in SubG1, G1, S, and G2-M phases with increasing concentration (0-20 µM)[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrimidinone derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining for Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with pyrimidinone derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyrimidinone derivatives.

G cluster_0 Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Treat with Pyrimidinone Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 CDK2/Cyclin E-Mediated Cell Cycle Progression and Inhibition GF Growth Factors Ras Ras/MAPK Pathway GF->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2 CDK2 CyclinE->CDK2 activates S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor Pyrimidinone Derivative Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by pyrimidinone derivatives.

G cluster_2 Induction of Apoptosis via Intrinsic and Extrinsic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Inhibitor Pyrimidinone Derivative Inhibitor->DNA_Damage induces Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyrimidinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[10][11][12][13][14]

G cluster_3 Inhibition of Pro-Survival Signaling by PIM-1 Kinase Inhibitors Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 activates Bad Bad PIM1->Bad phosphorylates (inactivates) Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Inhibitor Pyrimidinone Derivative Inhibitor->PIM1 inhibits

Caption: Pyrimidinone derivatives as inhibitors of the PIM-1 pro-survival pathway.[15][16][17][18]

G cluster_4 Inhibition of Angiogenesis via VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds and activates PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Proliferation Endothelial Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration Survival Survival PI3K_Akt->Survival Inhibitor Pyrimidinone Derivative Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidinone derivatives to block angiogenesis.[3][7][19][20][21]

References

Application of Pyrimidinone Compounds in HIV-1 Reverse Transcriptase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies. The HIV-1 reverse transcriptase (RT) is a pivotal enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This essential role makes it a prime target for antiviral drugs. Pyrimidinone-based compounds have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 RT, inducing conformational changes that inhibit its enzymatic activity. This document provides detailed application notes and protocols for the use of pyrimidinone compounds in HIV-1 reverse transcriptase assays, intended to guide researchers in the evaluation of these and similar inhibitor candidates.

Data Presentation: Inhibitory Activity of Pyrimidinone and Pyridinone Derivatives against HIV-1 RT

The following tables summarize the reported inhibitory activities of various pyrimidinone and pyridinone derivatives against wild-type (WT) and mutant strains of HIV-1 RT. This data is crucial for understanding the structure-activity relationships (SAR) and the resistance profiles of these compounds.

Table 1: Inhibitory Activity of Pyridinone Derivatives against HIV-1 RT

CompoundTargetIC50 (nM)EC50 (nM)Reference(s)
L-696,229HIV-1 RT20 - 200-[1]
L-697,639HIV-1 RT20 - 80012 - 200[2]
L-697,661HIV-1 RT20 - 80012 - 200[2]
Compound 26 (trans enantiomer)WT HIV-1-4[3]
Y181C Mutant HIV-1--[3]
K103N Mutant HIV-1--[3]
Compound 9 WT HIV-1 RT33,890540[4]

Table 2: Inhibitory Activity of Diarylpyrimidine (DAPY) Derivatives against HIV-1

CompoundTargetIC50 (µM)EC50 (nM)Reference(s)
Compound 10i WT HIV-1-9[5]
K103N+Y181C Mutant HIV-1-6200[5]
Compound 17 WT HIV-1 RT0.142-[6]
K103N Mutant HIV-1-6[6]
E138K Mutant HIV-1-26[6]
Compound TF2 WT HIV-1 RT0.0557.6[7]
K103N Mutant HIV-1-28.1[7]
E138K Mutant HIV-1-44.0[7]
Y181C Mutant HIV-1-139.3[7]

Experimental Protocols

Protocol 1: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, colorimetric assay for determining the inhibitory activity of pyrimidinone compounds against HIV-1 RT. The assay measures the incorporation of digoxigenin (DIG) and biotin-labeled dUTP into a DNA strand synthesized by the enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from XpressBio or Sigma-Aldrich)

  • Pyrimidinone test compounds

  • Streptavidin-coated 96-well microplate

  • Reaction Buffer (containing template/primer, e.g., poly(A)·oligo(dT)15)

  • Nucleotide Mix (containing biotin-dUTP and DIG-dUTP)

  • Lysis Buffer

  • Anti-DIG-Peroxidase (POD) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Peroxidase substrate (e.g., ABTS or TMB)

  • Stop Solution (e.g., 1 M H2SO4 for TMB)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidinone test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to the desired final concentrations.

  • Reaction Setup:

    • In each well of a reaction plate (not the streptavidin-coated plate), add 20 µL of the diluted test compound or control (e.g., known NNRTI like Nevirapine or solvent control).

    • Add 20 µL of the reaction buffer containing the template/primer and nucleotide mix.

    • To initiate the reaction, add 10 µL of recombinant HIV-1 RT diluted in lysis buffer.

  • Enzymatic Reaction: Incubate the reaction plate at 37°C for 1 to 2 hours.

  • Capture of Synthesized DNA:

    • Transfer 40 µL of the reaction mixture from each well of the reaction plate to a corresponding well of the streptavidin-coated microplate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of wash buffer.

  • Detection:

    • Add 100 µL of the Anti-DIG-POD conjugate diluted in wash buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Final Wash: Repeat the washing step as in step 5.

  • Substrate Addition and Signal Measurement:

    • Add 100 µL of the peroxidase substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

    • If using TMB, add 50 µL of stop solution to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme) from all other readings.

    • Calculate the percentage of RT inhibition for each compound concentration relative to the solvent control (0% inhibition).

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action: Allosteric Inhibition of HIV-1 RT by Pyrimidinone-based NNRTIs

HIV_RT_Inhibition cluster_0 Active HIV-1 Reverse Transcriptase cluster_1 Inhibition by Pyrimidinone NNRTI RT HIV-1 RT p66/p51 heterodimer ActiveSite Polymerase Active Site DNA_Synthesis Viral DNA Synthesis ActiveSite->DNA_Synthesis Catalyzes dNTP dNTPs dNTP->ActiveSite Binds RNA_DNA RNA/DNA Template-Primer RNA_DNA->ActiveSite Binds Inhibited_RT HIV-1 RT Conformationally Altered NNIBP NNRTI Binding Pocket (Allosteric Site) Blocked_ActiveSite Inactive Polymerase Active Site NNIBP->Blocked_ActiveSite Induces Conformational Change NNRTI Pyrimidinone Compound NNRTI->NNIBP Binds No_DNA_Synthesis Inhibition of Viral DNA Synthesis Blocked_ActiveSite->No_DNA_Synthesis Prevents

Caption: Allosteric inhibition of HIV-1 RT by a pyrimidinone NNRTI.

Experimental Workflow: HIV-1 RT Inhibitor Screening Assay

RT_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare serial dilutions of pyrimidinone compounds Start->Compound_Prep Reaction_Setup Set up enzymatic reaction: - Test Compound - HIV-1 RT - Template/Primer - Labeled Nucleotides Compound_Prep->Reaction_Setup Incubation Incubate at 37°C (1-2 hours) Reaction_Setup->Incubation Capture Transfer to streptavidin-coated plate and incubate to capture DNA Incubation->Capture Wash1 Wash to remove unbound reagents Capture->Wash1 Detection Add Anti-DIG-Peroxidase conjugate and incubate Wash1->Detection Wash2 Wash to remove unbound conjugate Detection->Wash2 Substrate_Add Add colorimetric substrate and incubate Wash2->Substrate_Add Measure Measure absorbance with a plate reader Substrate_Add->Measure Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Measure->Analysis End End: Results Analysis->End

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidinone Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is central to the development of inhibitors targeting various enzyme families, particularly protein kinases and dehydrogenases, which are implicated in numerous diseases, including cancer and inflammatory disorders. High-throughput screening (HTS) is a critical tool for the rapid identification and characterization of novel pyrimidinone-based inhibitors from large chemical libraries. These application notes provide an overview of common HTS techniques and detailed protocols for screening pyrimidinone inhibitor libraries against key targets.

Key Targets for Pyrimidinone Inhibitors

Pyrimidinone-based compounds have shown significant promise as inhibitors of several important drug targets:

  • Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.

  • Cyclin-Dependent Kinases (CDKs): These kinases, particularly CDK2, are essential for cell cycle progression. Dysregulation of CDK activity is a hallmark of cancer, and inhibiting CDK2 can induce cell cycle arrest and apoptosis in tumor cells.

  • Janus Kinases (JAKs): These tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK/STAT signaling pathway, which mediates cellular responses to cytokines and growth factors. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.

  • Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to decreased levels of nucleotides required for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen pyrimidinone inhibitor libraries. The choice of assay depends on the specific target and the desired endpoint.

Biochemical Assays

Biochemical assays directly measure the activity of a purified enzyme in the presence of test compounds. They are essential for determining the direct inhibitory effect of a compound on its target.

a) Kinase Activity Assays:

These assays typically measure the phosphorylation of a substrate by a kinase. Common formats include:

  • Luminescent Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates kinase inhibition.

  • Radiometric Assays: These assays use a radiolabeled phosphate donor (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into a substrate. While highly sensitive, they require specialized handling of radioactive materials.

b) DHODH Activity Assays:

These assays measure the oxidation of dihydroorotate to orotate by DHODH. A common method involves monitoring the reduction of a co-substrate, such as decylubiquinone, which can be coupled to a colorimetric or fluorescent readout.

Cell-Based Assays

Cell-based assays measure the effect of a compound on a biological process within a cellular context. They provide insights into a compound's cell permeability, cytotoxicity, and mechanism of action.

a) Cell Proliferation/Viability Assays (e.g., MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in the colored formazan product indicates a decrease in cell viability, which can be a result of the inhibitory activity of the test compound.

b) Phenotypic Screening Assays (e.g., Cell Painting Assay):

The Cell Painting assay is a high-content imaging-based assay that uses multiple fluorescent dyes to label different cellular compartments.[1] Automated microscopy and image analysis are used to generate a morphological profile of the cells.[1] Compounds with similar mechanisms of action will produce similar morphological profiles, allowing for the identification of inhibitors and the elucidation of their cellular effects.[1] This method is particularly useful for identifying inhibitors of pathways like de novo pyrimidine biosynthesis.[1]

Data Presentation: Quantitative HTS Data for Pyrimidinone Inhibitors

The following tables summarize quantitative data from various HTS campaigns targeting different kinases with pyrimidinone-based inhibitors.

Table 1: Pyrimidinone-Based Aurora Kinase Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
12a Aurora ABiochemical309-[2]
Aurora BBiochemical293-[2]
-Cell-based (MTT)1310HCT-116[2]
-Cell-based (MTT)12050A549[2]
-Cell-based (MTT)20530MCF-7[2]
13 Aurora AProliferation<200SCLC cell lines[3][4]
38j Aurora ABiochemical7.1-[5]
Aurora BBiochemical25.7-[5]
-Cell-based12U937[5]

Table 2: Pyrimidinone-Based CDK2 Inhibitors

Compound IDTargetAssay Type% Inhibition @ 10 µMIC50 (µM)Cell LineReference
2d CDK2/cyclin A2Biochemical60%--[6]
2g CDK2/cyclin A2Biochemical40%--[6]
7d -Cell-based (MTT)-14.12 - 30.03HepG2, MCF-7, A549, Caco2[6]
10b -Cell-based (MTT)-10.05 - 29.95HepG2, MCF-7, A549, Caco2[6]
C1 CDK2Cell-based (viability)-< 4A375, WM35, A875[7]

Table 3: Pyrimidinone-Based JAK1 Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
33 JAK1Biochemical20T-cell[8]
JAK1Biochemical8-[8]
IL-2 induced STAT5 phosphorylationCell-based450Human whole blood[8]

Table 4: HTS Quality Control Metrics (Illustrative)

Screen TargetLibrary SizeHit Rate (%)Z' FactorReference
General Kinase Screen60,793-0.87[9]
Antiviral Screen4,0001.125-[10]

Note: Specific Z' factor and hit rate data for pyrimidinone inhibitor screens are not consistently reported in the public domain. The values presented are from general HTS campaigns to illustrate typical ranges. A Z' factor between 0.5 and 1.0 is considered excellent for an HTS assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is adapted from standard MTT assay procedures.[11][12][13][14]

Materials:

  • Pyrimidinone inhibitor library (dissolved in DMSO)

  • Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidinone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known inhibitor) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay (General Protocol for Pyrimidinone Inhibitors)

This protocol is a general guide for a luminescent-based kinase assay. Specific conditions (e.g., enzyme and substrate concentrations) should be optimized for each kinase target.

Materials:

  • Pyrimidinone inhibitor library (dissolved in DMSO)

  • Purified kinase (e.g., Aurora A, CDK2, JAK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction Setup:

    • Prepare the kinase reaction buffer containing the kinase and its substrate.

    • Dispense the kinase/substrate mixture into the wells of a 384-well plate.

    • Add the pyrimidinone compounds at various concentrations to the wells. Include no-enzyme, vehicle (DMSO), and positive control inhibitor wells.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via luciferase.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Cell Painting Assay for DHODH Inhibitors

This is a simplified workflow for the Cell Painting assay, which is a complex, high-content screening method.[1]

Materials:

  • Pyrimidinone inhibitor library (dissolved in DMSO)

  • U2OS or a suitable cell line

  • High-content imaging plates (e.g., 384-well, black, clear-bottom)

  • Cell Painting dye mixture (containing Hoechst for nucleus, Concanavalin A for ER, SYTO 14 for nucleoli and cytoplasmic RNA, Phalloidin for actin, and MitoTracker for mitochondria)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde and Triton X-100)

  • Automated liquid handler

  • High-content imaging system

  • Image analysis software (e.g., CellProfiler)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed cells into the imaging plates and allow them to attach overnight.

    • Treat the cells with the pyrimidinone inhibitor library for 24-48 hours.

  • Cell Staining:

    • Fix and permeabilize the cells.

    • Add the Cell Painting dye mixture to stain the different cellular compartments.

  • Image Acquisition:

    • Acquire images of the stained cells using a high-content imaging system across multiple fluorescent channels.

  • Image Analysis:

    • Use image analysis software to segment the images into individual cells and extract a large number of morphological features (e.g., size, shape, texture, intensity).

  • Data Analysis:

    • Generate a morphological profile for each compound based on the extracted features.

    • Compare the profiles of the test compounds to those of known reference compounds (including known DHODH inhibitors) to identify hits and predict their mechanism of action.

Visualizations

Signaling Pathways

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression

JAK/STAT Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Centrosome_Separation Centrosome Separation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Separation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome_Alignment Regulates Aurora_B->Cytokinesis Regulates

Aurora Kinase Signaling in Mitosis

CDK2_Signaling_Pathway G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Cyclin_E_CDK2 Cyclin E / CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_A_CDK2->S_Phase Promotes E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F Releases E2F->S_Phase Promotes Transcription

CDK2 in G1/S Transition
Experimental Workflows

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization Library Pyrimidinone Inhibitor Library Primary_Screen Primary Screen (e.g., Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., Cell-based) Dose_Response->Orthogonal_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Validated Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead Series

HTS Workflow for Inhibitor Discovery

Data_Analysis_Workflow cluster_data_processing Data Processing cluster_hit_selection Hit Selection cluster_confirmation Confirmation and Analysis Raw_Data Raw HTS Data (e.g., Luminescence, Absorbance) Normalization Data Normalization (e.g., to Controls) Raw_Data->Normalization QC Quality Control (Z' Factor Calculation) Normalization->QC Hit_Scoring Hit Scoring (e.g., % Inhibition, Z-score) QC->Hit_Scoring Plates with Z' > 0.5 Hit_List Generation of Primary Hit List Hit_Scoring->Hit_List Dose_Response_Analysis Dose-Response Curve Fitting (IC50 Determination) Hit_List->Dose_Response_Analysis Data_Visualization Data Visualization (e.g., Scatter Plots) Dose_Response_Analysis->Data_Visualization

HTS Data Analysis Workflow

References

Application Notes and Protocols for Kinetic Analysis of Pyrimidinone HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the kinetic analysis of pyrimidinone-based inhibitors targeting the Human Immunodeficiency Virus Type 1 (HIV-1). The following sections outline the principles of common kinetic assays, step-by-step experimental protocols, and a summary of kinetic data for representative compounds.

Introduction

Pyrimidinone derivatives have emerged as a promising class of HIV-1 inhibitors, targeting key viral enzymes such as reverse transcriptase (RT) and protease. Understanding the kinetic parameters of these inhibitors is crucial for their development as therapeutic agents. This document details the experimental setup for kinetic analysis to determine parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants. These parameters provide insights into the inhibitor's potency, binding mechanism, and residence time on the target enzyme, all of which are critical for predicting in vivo efficacy.

Principles of Kinetic Analysis

The kinetic characterization of enzyme inhibitors involves various biophysical and biochemical techniques. The choice of method depends on the specific kinetic parameters to be determined.

  • Enzyme Inhibition Assays: These assays measure the effect of an inhibitor on the rate of an enzyme-catalyzed reaction. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a common measure of inhibitor potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity and can be determined through steady-state kinetic experiments.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (enzyme). This method allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of an inhibitor to its target enzyme. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Steady-State Kinetics)

This protocol describes a fluorescence-based assay to determine the IC50 and Ki of pyrimidinone inhibitors against HIV-1 RT. The assay measures the synthesis of a DNA strand from an RNA template.[1]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA) template

  • Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs)

  • PicoGreen dsDNA quantitation reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)

  • Pyrimidinone inhibitor stock solution (in DMSO)

  • 96-well black microplates

Protocol:

  • Prepare Reagent Mix: Prepare a master mix containing the poly(rA) template, oligo(dT) primer, and dNTPs in the assay buffer.

  • Inhibitor Dilution: Perform a serial dilution of the pyrimidinone inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme Preparation: Dilute the HIV-1 RT to the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add 20 µL of the serially diluted inhibitor to the wells of the 96-well plate.

    • Add 20 µL of the diluted HIV-1 RT to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the reagent mix (template/primer/dNTPs).

  • Reaction and Termination:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Quantification:

    • Add 100 µL of diluted PicoGreen reagent to each well.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

HIV-1 Protease Inhibition Assay

This protocol outlines a method for determining the IC50 and Ki of pyrimidinone inhibitors against HIV-1 protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)

  • Pyrimidinone inhibitor stock solution (in DMSO)

  • 96-well black microplates

Protocol:

  • Inhibitor Dilution: Prepare serial dilutions of the pyrimidinone inhibitor in the assay buffer.

  • Reaction Setup:

    • Add 10 µL of the diluted inhibitor to the wells of the 96-well plate.

    • Add 80 µL of the fluorogenic substrate solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of pre-warmed HIV-1 protease solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • Determine the Ki value using the appropriate model for the mechanism of inhibition (e.g., competitive, non-competitive). For competitive inhibitors, Ki can be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Analysis

This protocol describes the use of SPR to determine the kon and koff for the interaction of a pyrimidinone inhibitor with an HIV-1 enzyme (RT or protease).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant HIV-1 enzyme (RT or protease)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Pyrimidinone inhibitor solutions at various concentrations in running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Enzyme Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the HIV-1 enzyme solution over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

  • Interaction Analysis:

    • Inject a series of concentrations of the pyrimidinone inhibitor over the immobilized enzyme surface. Use a range of concentrations bracketing the expected KD.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Collection:

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference surface and blank injection signals from the sensorgrams.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

This protocol details the use of ITC to determine the thermodynamic parameters of pyrimidinone inhibitor binding to an HIV-1 enzyme.[2][3]

Materials:

  • Isothermal titration calorimeter

  • Recombinant HIV-1 enzyme

  • Pyrimidinone inhibitor

  • Dialysis buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO, 2 mM TCEP)[2]

Protocol:

  • Sample Preparation:

    • Dialyze the enzyme extensively against the chosen buffer.

    • Dissolve the pyrimidinone inhibitor in the final dialysis buffer to ensure no buffer mismatch.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should be 10-20 times that of the enzyme.

    • Perform a series of small injections (e.g., 10 µL) of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (KA = 1/KD), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Data Presentation

The following tables summarize kinetic data for representative pyrimidinone and related heterocyclic HIV-1 inhibitors.

Table 1: Kinetic Parameters of Pyrimidinone-based HIV-1 Reverse Transcriptase Inhibitors

Compound ClassInhibitorTargetIC50 (nM)Kd (nM)Reference
PyridinoneL-696,229HIV-1 RT20 - 200400[3]
PyrimidinedioneCompound 1HIV-1 RT (WT)--[4]
PyrimidinedioneCompound 13HIV-1 RT (WT)--[4]

Data for specific pyrimidinone compounds is often proprietary. The values presented are from published studies on related structures and serve as a reference.

Table 2: Kinetic Parameters of Pyrimidinone-based HIV-1 Protease Inhibitors

Compound ClassInhibitorTargetKi (µM)Inhibition TypeReference
PyrimidinoneCompound 145HIV-1 Protease Dimerization0.4Dimerization[2]
Pyrimidinone-CarbamateCompound 146HIV-1 Protease Dimerization0.04Dimerization[2]
Pyrimidinone-CarbamateCompound 147HIV-1 Protease Dimerization0.06Dimerization[2]

Mandatory Visualizations

HIV_Lifecycle cluster_cell Host Cell Entry 1. Entry and Uncoating RT_step 2. Reverse Transcription (RNA -> DNA) Entry->RT_step Integration 3. Integration (Viral DNA into Host Genome) RT_step->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Entry Inhibitor_RT Pyrimidinone NNRTI Inhibitor_RT->RT_step Inhibits Inhibitor_Protease Pyrimidinone Protease Inhibitor Inhibitor_Protease->Budding Inhibits Maturation

Caption: HIV-1 lifecycle and points of inhibition by pyrimidinone derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Kinetic Analysis cluster_data Data Interpretation Inhibitor Pyrimidinone Inhibitor Synthesis Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki) Inhibitor->Enzyme_Assay SPR Surface Plasmon Resonance (kon, koff, KD) Inhibitor->SPR ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS) Inhibitor->ITC Data_Analysis Data Analysis and Parameter Determination Enzyme_Assay->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General workflow for the kinetic analysis of HIV-1 inhibitors.

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Polymerase Active Site NNRTI Binding Pocket Product DNA Synthesis RT:p->Product Catalyzes No_Product Inhibition of DNA Synthesis RT:n->No_Product Induces Conformational Change, Inhibiting Catalysis Substrate dNTP Substrate->RT:p Binds Inhibitor Pyrimidinone NNRTI Inhibitor->RT:n Binds Allosterically

Caption: Allosteric inhibition mechanism of pyrimidinone NNRTIs on HIV-1 RT.

Conclusion

The kinetic analysis of pyrimidinone HIV-1 inhibitors is a critical component of the drug discovery and development process. The protocols outlined in this document provide a framework for determining key kinetic and thermodynamic parameters that are essential for characterizing inhibitor potency, binding dynamics, and mechanism of action. A thorough understanding of these parameters will facilitate the optimization of lead compounds and the selection of promising candidates for further preclinical and clinical development. The combination of enzyme inhibition assays, SPR, and ITC provides a comprehensive approach to elucidating the detailed molecular interactions between pyrimidinone inhibitors and their HIV-1 targets.

References

Application Notes and Protocols for Pyrimidinone-Based Compounds in HIV-1 Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing pyrimidinone-based compounds in the study of HIV-1 replication. This document outlines the mechanism of action, experimental protocols for evaluating antiviral efficacy and cytotoxicity, and presents quantitative data for a selection of these compounds.

Introduction to Pyrimidinone-Based HIV-1 Inhibitors

Pyrimidinone derivatives represent a significant class of antiviral agents that have been extensively investigated for their potent inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1). These compounds primarily exert their function by targeting key viral enzymes essential for the replication of the virus. The two main targets for pyrimidinone-based inhibitors are HIV-1 Reverse Transcriptase (RT) and Integrase (IN).

  • Reverse Transcriptase Inhibitors: A prominent subgroup of pyrimidinone compounds are the diarylpyrimidines (DAPYs), which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs bind to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of the viral RNA genome into double-stranded DNA.[2] This mechanism effectively halts the viral replication cycle at an early stage.

  • Integrase Inhibitors: Another class of pyrimidinone derivatives has been designed to inhibit the HIV-1 integrase enzyme. These inhibitors often contain a characteristic β-diketo acid moiety or a bioisosteric equivalent that chelates essential metal ions in the integrase active site. This action blocks the strand transfer step, preventing the integration of the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.[3][4]

Data Presentation: Anti-HIV-1 Activity of Pyrimidinone-Based Compounds

The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and enzyme inhibitory activity of representative pyrimidinone-based compounds. This data is compiled from various studies to provide a comparative overview.

Table 1: Diarylpyrimidine Derivatives as HIV-1 Reverse Transcriptase Inhibitors

CompoundTargetCell LineEC₅₀ (nM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)IC₅₀ (nM, RT Inhibition)Reference
TF2 HIV-1 WTMT-47.6>279>36,61055[5]
TF4 HIV-1 WTMT-47.8>279>35,79450[5]
TF12 HIV-1 WTMT-47.8>279>35,79438[5]
Compound 20 HIV-1 WTMT-42.627.210,045Not Reported[2]
Compound 27 HIV-1 WTMT-42.4>149>62,083Not Reported[2]
Compound 33 HIV-1 WTMT-42.4>149>62,083Not Reported[2]
Compound 4a HIV-1 IIIBMT-49>238>27,51647[6]

EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index. IC₅₀: 50% inhibitory concentration against the enzyme.

Table 2: Pyrimidinone Derivatives as HIV-1 Integrase Inhibitors

CompoundTargetCell LineEC₅₀ (nM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)IC₅₀ (nM, Integrase ST)Reference
Compound 9 HIV-1Not Specified200126020[4]
L-870,810 (7) HIV-1Not Specified15 (EC₉₅)Not ReportedNot Reported8[4]
MK-0536 (54) HIV-1Not Specified40 (CIC₉₅)Not ReportedNot Reported100[3]
Compound 59 HIV-1Not Specified67Not ReportedNot ReportedNot Reported[3]
Compound 60 HIV-1Not Specified32Not ReportedNot ReportedNot Reported[3]
Elvitegravir (EVG) HIV-1Not Specified0.9Not ReportedNot Reported7.2[4]
Dolutegravir (DTG) HIV-1MT-40.71Not ReportedNot Reported2.7[4]

EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index. IC₅₀: 50% inhibitory concentration against integrase strand transfer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of pyrimidinone-based compounds.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Pyrimidinone-based test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF, or acidic isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of the pyrimidinone compound in culture medium. Add 100 µL of the diluted compound to the wells in triplicate. Include wells with cells only (cell control) and medium only (blank).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is an indicator of viral replication.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Pyrimidinone-based test compound

  • HIV-1 p24 Antigen ELISA kit

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Infection: Plate MT-4 cells in a 96-well plate. Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the pyrimidinone compound to the wells in triplicate. Include infected untreated cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[8][9] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

  • Data Analysis: Generate a standard curve using the provided p24 standards. Determine the concentration of p24 in each sample. Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is an in vitro biochemical assay to measure the direct inhibitory effect of the compound on the RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)/oligo(dT) template/primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Pyrimidinone-based test compound

  • Scintillation fluid and counter or a non-radioactive detection system

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the assay buffer, poly(rA)/oligo(dT), and unlabeled dNTPs.

  • Inhibitor Addition: Add varying concentrations of the pyrimidinone compound to the reaction mixtures. Include a no-inhibitor control.

  • Enzyme and Substrate Addition: Initiate the reaction by adding the HIV-1 RT enzyme and the labeled dNTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid or EDTA).

  • Detection of DNA Synthesis: Precipitate the newly synthesized DNA onto filter paper, wash, and measure the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using labeled nucleotides and specific capture plates can be employed.[10]

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

HIV-1 Integrase (IN) Strand Transfer (ST) Inhibition Assay

This in vitro assay measures the ability of the compound to block the strand transfer step catalyzed by the HIV-1 integrase enzyme.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (a short, labeled oligonucleotide mimicking the viral DNA end)

  • Target DNA (a plasmid or longer oligonucleotide)

  • Assay buffer (e.g., MOPS, MgCl₂ or MnCl₂, DTT)

  • Pyrimidinone-based test compound

  • Gel electrophoresis equipment and imaging system or a plate-based detection system

Procedure:

  • Pre-incubation: Incubate the HIV-1 integrase enzyme with the donor DNA in the assay buffer to allow the formation of the enzyme-DNA complex.

  • Inhibitor Addition: Add serial dilutions of the pyrimidinone compound to the pre-incubation mixture. Include a no-inhibitor control.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

  • Product Analysis: Analyze the reaction products by denaturing agarose or polyacrylamide gel electrophoresis followed by autoradiography or fluorescence imaging to visualize the strand transfer products. Alternatively, plate-based assays using differentially labeled donor and target DNA can be used for higher throughput.

  • Data Analysis: Quantify the amount of strand transfer product formed in the presence of the inhibitor compared to the control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of pyrimidinone-based HIV-1 inhibitors.

HIV_Replication_Cycle cluster_Extracellular Extracellular cluster_Cell Host Cell HIV_Virion HIV Virion Binding 1. Binding and Fusion HIV_Virion->Binding Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion NNRTI_Mechanism Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase (Active Site) Viral_RNA->RT_Enzyme Binds to Inhibition Inhibition of DNA Synthesis RT_Enzyme->Inhibition NNRTI_Pocket Allosteric NNRTI Pocket NNRTI_Pocket->RT_Enzyme Conformational_Change Conformational Change in Active Site NNRTI_Pocket->Conformational_Change Induces Pyrimidinone_NNRTI Pyrimidinone-based NNRTI Pyrimidinone_NNRTI->NNRTI_Pocket Binds to Conformational_Change->RT_Enzyme Distorts Integrase_Inhibitor_Mechanism Viral_DNA Viral DNA Integrase_Enzyme Integrase Enzyme (Active Site with Mg2+) Viral_DNA->Integrase_Enzyme Binds to Host_DNA Host DNA Integrase_Enzyme->Host_DNA Fails to integrate Viral DNA into Inhibition Inhibition of Strand Transfer Integrase_Enzyme->Inhibition Pyrimidinone_Integrase_Inhibitor Pyrimidinone-based Integrase Inhibitor Pyrimidinone_Integrase_Inhibitor->Integrase_Enzyme Binds to Active Site Chelation Chelation of Mg2+ ions Pyrimidinone_Integrase_Inhibitor->Chelation Chelation->Integrase_Enzyme Inactivates Experimental_Workflow Compound_Synthesis Pyrimidinone Compound Synthesis & Characterization Cytotoxicity_Assay 1. Cytotoxicity Assay (MTT) Determine CC₅₀ Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay 2. Antiviral Assay (p24 ELISA) Determine EC₅₀ Cytotoxicity_Assay->Antiviral_Assay Enzyme_Assay 3. Mechanism of Action Studies (RT or Integrase Inhibition) Determine IC₅₀ Antiviral_Assay->Enzyme_Assay SAR_Analysis 4. Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization 5. Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis New Derivatives

References

Methodologies for Assessing the Cytotoxicity of Pyrimidinone Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinone and its fused heterocyclic derivatives represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Notably, many pyrimidinone-based compounds have emerged as potent inhibitors of various protein kinases, playing crucial roles in cancer cell proliferation, survival, and cell cycle regulation. Assessing the cytotoxic effects of these inhibitors is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for evaluating the cytotoxicity of pyrimidinone inhibitors, ensuring reliable and reproducible data for preclinical studies.

Core Concepts in Cytotoxicity Assessment

The cytotoxic potential of a compound is typically evaluated by measuring key indicators of cell health, such as cell viability, membrane integrity, and the induction of apoptosis (programmed cell death). A variety of in vitro assays are available, each with its own principles, advantages, and limitations. The choice of assay depends on the specific research question, the expected mechanism of action of the pyrimidinone inhibitor, and the cell type being investigated.

Data Presentation: Comparative Cytotoxicity of Pyrimidinone Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidinone inhibitors against different cancer cell lines, as determined by the MTT assay. This data provides a comparative overview of their cytotoxic potential.

Inhibitor ClassSpecific Compound(s)Target Cell LineIC50 (µM)Reference
Furo[2,3–d]pyrimidinonesCompound 4HCT-116 (Colorectal Carcinoma)6.1 ± 0.8[1]
PC3 (Prostate Cancer)10.2 ± 2.5[1]
Compound 12HCT-116 (Colorectal Carcinoma)5.4 ± 2.3[1]
PC3 (Prostate Cancer)9.8 ± 1.7[1]
Compound 15HCT-116 (Colorectal Carcinoma)5.2 ± 2.0[1]
PC3 (Prostate Cancer)8.8 ± 2.0[1]
Compound 18HCT-116 (Colorectal Carcinoma)4.2 ± 2.4[1]
PC3 (Prostate Cancer)10.7 ± 1.8[1]
Pyrazolopyrimidinones (WEE1 Inhibitors)AZD1775Daoy (Medulloblastoma)0.188 ± 0.026[2]
Compound 28Daoy (Medulloblastoma)0.651 ± 0.016[2]
Pyridothienopyrimidin-4-ones (Pim-1 Inhibitors)Compound 7aMCF7 (Breast Adenocarcinoma)1.18[3]
HCT116 (Colon Adenocarcinoma)-[3]
PC3 (Prostate Cancer)-[3]
Compound 7cMCF7 (Breast Adenocarcinoma)1.38[3]
HCT116 (Colon Adenocarcinoma)-[3]
PC3 (Prostate Cancer)-[3]
Pyrido[2,3-d]pyrimidinesCompound 4MCF-7 (Breast Cancer)0.57[4]
HepG2 (Hepatocellular Carcinoma)1.13[4]
Compound 11MCF-7 (Breast Cancer)1.31[4]
HepG2 (Hepatocellular Carcinoma)0.99[4]
Pyrimidinyl HydrazonesCompound 15Melanoma Cell Line0.37[5]
Ovarian Cancer Cell Line0.11[5]
Pancreatic Cancer Cell Line1.09[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Pyrimidinone inhibitor stock solution (in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinone inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of Pyrimidinone Inhibitor B->C D Treat Cells with Inhibitor C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I

MTT Assay Experimental Workflow

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Pyrimidinone inhibitor stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

LDH_Assay_Workflow cluster_setup Setup cluster_collection Sample Collection cluster_reaction Reaction & Measurement A Seed Cells & Treat with Inhibitor B Incubate A->B C Centrifuge Plate B->C D Collect Supernatant C->D E Add LDH Reaction Mix D->E F Incubate E->F G Add Stop Solution F->G H Measure Absorbance at 490 nm G->H

LDH Assay Experimental Workflow

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Pyrimidinone inhibitor stock solution

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidinone inhibitor for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F WEE1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Complex Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Phosphorylates (Inhibits) Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->WEE1 Inhibits RAF_MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->RAF Inhibits PIM1_Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->PIM1 Inhibits

References

A Practical Guide to the Synthesis of Substituted Pyrimidinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of substituted pyrimidinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. Pyrimidinones are core structures in a variety of biologically active molecules, exhibiting properties such as calcium channel modulation and anti-inflammatory effects.[1][2] This guide presents established and modern synthetic protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways.

I. Synthetic Methodologies

The synthesis of pyrimidinone derivatives is most prominently achieved through the Biginelli reaction, a one-pot multicomponent reaction that offers efficiency and diversity.[3] Modern variations of this classic reaction, such as microwave-assisted and ultrasound-assisted syntheses, have emerged as green and efficient alternatives, often providing higher yields in shorter reaction times.[4][5] Another versatile method involves the use of chalcones as precursors.

The Biginelli Reaction (Conventional Heating)

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3]

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl, 2-3 drops) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.[6][7]

Microwave-Assisted Biginelli Reaction

Microwave irradiation significantly accelerates the Biginelli reaction, often under solvent-free conditions, leading to improved yields and reduced reaction times.[5][8][9]

Experimental Protocol:

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.2 mmol), and a catalyst such as ytterbium triflate (10 mol%) is subjected to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration (e.g., 10 minutes).[8] For a solvent-free approach, the reactants and a catalyst like sulfamic acid can be mixed and irradiated.[5] After irradiation, the reaction mixture is cooled, and the product is isolated by adding water and filtering the resulting solid, which is then purified by recrystallization.[7]

Ultrasound-Assisted Biginelli Reaction

Ultrasound irradiation provides another energy-efficient method for the synthesis of dihydropyrimidinones, promoting the reaction through acoustic cavitation.[10][11]

Experimental Protocol:

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and a suitable catalyst (e.g., polyindole-Fe) is sonicated in a sonicator bath at a controlled temperature (e.g., 45°C) for 30-40 minutes under solvent-free conditions.[10] The reaction's completion is monitored by TLC. The solid product is then typically isolated by simple filtration and recrystallized. This method often results in excellent yields with operational simplicity.[10]

Synthesis from Chalcones

Substituted pyrimidines can also be synthesized from chalcones, which are α,β-unsaturated ketones.

Experimental Protocol:

A mixture of a substituted chalcone (0.01 mol) and urea (0.01 mol) is dissolved in ethanol (10 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added, and the mixture is refluxed for 4 hours.[7][12] The reaction is monitored by TLC. After completion, the mixture is cooled and poured into ice-cold water, then neutralized with dilute HCl. The precipitated product is filtered, washed with water, and dried.[7][12]

II. Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and reaction time. The following tables summarize representative quantitative data for the synthesis of various substituted pyrimidinone derivatives.

Table 1: Comparison of Conventional, Microwave, and Ultrasound-Assisted Biginelli Reaction for the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

MethodCatalystSolventTimeYield (%)Reference
ConventionalHClEthanol4-6 h20-40[1]
MicrowaveYb(OTf)₃Acetic Acid/Ethanol10 min92[8]
MicrowaveAcid-functionalized polymerSolvent-free10-20 min89-98[9]
UltrasoundPolyindole-FeSolvent-free40 min82-92[10]

Table 2: Synthesis of Various 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using Silica-Chloride under Solvent-Free Conditions

Aldehyde SubstituentProductM.P. (°C)Yield (%)
H5-(Ethoxycarbonyl)–6–methyl–4–phenyl–3,4–dihydropyrimidin–2(1H)–one206-20895
3-Cl5-(Ethoxycarbonyl)–4–(3-chlorophenyl)–6–methyl–3,4–dihydropyrimidin–2(1H)–one192-19392
2,4-diCl5–(Ethoxycarbonyl)–4–(2,4-dichlorophenyl)–6–methyl–3,4–dihydropyrimidin–2(1H)–one249-25090
2-NO₂5–(Ethoxycarbonyl)–4–(2-nitrophenyl)–6–methyl–3,4–dihydropyrimidin–2(1H)–one208-21088
Data sourced from[13]

Table 3: Characterization Data for Selected Substituted Pyrimidinones

Compound¹H-NMR (DMSO-d₆) δ (ppm)¹³C-NMR (DMSO-d₆) δ (ppm)IR (KBr, cm⁻¹)MS (m/z)
5-(Ethoxycarbonyl)–6–methyl–4–phenyl–3,4–dihydropyrimidin–2(1H)–one1.09 (t, 3H), 2.25 (s, 3H), 3.97 (q, 2H), 5.05 (d, 1H), 7.28 (m, 5H), 7.75 (s, 1H), 9.20 (s, 1H)14.11, 17.94, 54.91, 60.05, 100.95, 125.15, 125.81, 129.05, 150.16, 155.47, 163.813240, 1722, 1638261 (M+H)⁺
4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile2.29 (s, 3H), 3.74 (s, 3H), 5.14 (d, 1H), 6.92 (d, 2H), 7.18 (d, 2H), 7.82 (s, 1H), 9.28 (s, 1H)Not availableNot availableNot available
Data for the first compound sourced from[13]. Data for the second compound is representative and may vary.

III. Signaling Pathways and Mechanisms of Action

Substituted pyrimidinone derivatives are known to interact with various biological targets, leading to their therapeutic effects. Two notable examples are their roles as anti-inflammatory agents and calcium channel blockers.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Many pyrimidine derivatives exhibit anti-inflammatory properties, which are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation Pyrimidinone Derivative Pyrimidinone Derivative Pyrimidinone Derivative->IKK Complex Inhibition DNA DNA NF-κB_n->DNA Binding Inflammatory Gene Expression Inflammatory Gene Expression DNA->Inflammatory Gene Expression Calcium_Channel_Blocker cluster_membrane Cell Membrane L-type Ca2+ Channel Extracellular L-type Ca²⁺ Channel Intracellular Ca2+_int Ca²⁺ L-type Ca2+ Channel:f1->Ca2+_int Ca2+_ext Ca²⁺ Ca2+_ext->L-type Ca2+ Channel:f1 Influx Contraction Contraction Ca2+_int->Contraction Stimulates Pyrimidinone Derivative Pyrimidinone Derivative Pyrimidinone Derivative->L-type Ca2+ Channel:f1 Blockade Vasodilation Vasodilation Pyrimidinone Derivative->Vasodilation Leads to Synthesis_Workflow Start Start Reactant_Selection Select Aldehyde, β-Ketoester, and Urea/Thiourea Start->Reactant_Selection Synthesis_Method Choose Synthesis Method (Conventional, MW, US) Reactant_Selection->Synthesis_Method Reaction Perform One-Pot Reaction Synthesis_Method->Reaction Monitoring Monitor with TLC Reaction->Monitoring Monitoring->Reaction Incomplete Isolation Isolate Crude Product (Filtration) Monitoring->Isolation Complete Purification Purify by Recrystallization Isolation->Purification Characterization Characterize Product (NMR, IR, MS, M.P.) Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrimidinone-Based HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with pyrimidinone-based HIV-1 inhibitors.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental evaluation of pyrimidinone-based HIV-1 inhibitors due to their low aqueous solubility.

Question Possible Cause Troubleshooting Steps
Why is my compound precipitating in the cell-based assay medium? The aqueous solubility of the compound is likely exceeded at the tested concentration. Cell culture media are aqueous-based and can cause hydrophobic compounds to fall out of solution.1. Determine the Kinetic Solubility: Perform a kinetic solubility assay in the specific cell culture medium to understand the solubility limit. 2. Use a Co-solvent: If not already in use, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced cytotoxicity. 3. Formulation Strategies: For in vivo studies or later-stage in vitro work, consider formulating the compound using techniques like complexation with cyclodextrins or creating a solid dispersion.[1][2]
I'm observing inconsistent results in my enzyme inhibition assay. Could this be related to solubility? Yes, poor solubility can lead to variable concentrations of the inhibitor in solution, resulting in inconsistent enzyme inhibition. The compound may be precipitating at higher concentrations, leading to a plateau in activity that is not representative of its true IC50.1. Visual Inspection: Carefully inspect the assay wells for any signs of precipitation (cloudiness, visible particles). 2. Lower the Starting Concentration: If precipitation is suspected, lower the highest concentration of the inhibitor in your dilution series. 3. Pre-incubation Check: Before adding the enzyme or substrate, prepare the inhibitor dilutions in the assay buffer and visually inspect for precipitation. 4. Run a Solubility-Inhibition Correlation: Plot the inhibitor concentration versus the percentage of inhibition. If the curve flattens out abruptly, it may indicate the solubility limit has been reached.
My compound shows high potency in a biochemical assay but is inactive in a cell-based assay. What could be the reason? Poor solubility leading to low compound exposure in the cellular assay is a common cause. The compound may not be sufficiently dissolved in the cell culture medium to enter the cells and reach its target.1. Assess Cell Permeability and Solubility: Low solubility often correlates with poor permeability. Use in silico tools to predict permeability or perform a PAMPA (Parallel Artificial Membrane Permeability Assay). 2. Formulation Approaches: As mentioned, explore formulations that can enhance the apparent solubility and facilitate cellular uptake. 3. Structural Modification: If solubility is a persistent issue, consider medicinal chemistry approaches to introduce more polar functional groups to the molecule to improve its aqueous solubility.[3]
How can I prevent my compound from crashing out of solution when preparing stock solutions? The choice of solvent and the concentration of the stock solution are critical.1. Select an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[4] Other options include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. However, be cautious of compound stability at higher temperatures. 3. Prepare a Lower Concentration Stock: If the compound does not fully dissolve, prepare a more dilute stock solution.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the solubility of pyrimidinone-based HIV-1 inhibitors.

Question Answer
What is the typical aqueous solubility of pyrimidinone-based HIV-1 inhibitors? The aqueous solubility of pyrimidinone-based HIV-1 inhibitors can vary widely depending on their specific chemical structure, but they are often poorly soluble in water. For example, some pyrazolyl-pyrimidinone derivatives have shown aqueous solubilities as low as 4.6 µM.[1] However, medicinal chemistry efforts have led to analogs with improved solubility, reaching up to 74 µM.[5][6][7]
What are the most common strategies to improve the solubility of these inhibitors? Several strategies can be employed: - Medicinal Chemistry Approaches: Modifying the chemical structure to include more polar groups or disrupt planarity can significantly improve solubility.[3] Glycosylation is another strategy to enhance solubility and permeability.[8] - Formulation Techniques: These include creating solid dispersions, using co-solvents, forming complexes with cyclodextrins, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2]
How do I choose the right solubility assay for my needs? There are two main types of solubility assays: - Kinetic Solubility Assay: This is a high-throughput method suitable for early-stage drug discovery to quickly assess the solubility of many compounds. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[4] - Equilibrium (Thermodynamic) Solubility Assay: This method provides a more accurate measure of a compound's intrinsic solubility and is typically used in later stages of drug development. It involves equilibrating an excess of the solid compound in an aqueous buffer over a longer period.
Can improving solubility negatively impact the inhibitor's potency? There can be a trade-off between solubility and potency. Modifications made to improve solubility, such as adding polar groups, might sometimes disrupt key interactions with the target enzyme, leading to a decrease in potency. Therefore, a careful balance must be achieved through iterative structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[9][10]

Quantitative Data on Solubility

The following tables summarize solubility data for selected pyrimidinone derivatives and other relevant HIV inhibitors.

Table 1: Aqueous Solubility of Pyrazolyl-Pyrimidinone Analogs

CompoundStructure ModificationAqueous Solubility (µM)Reference
AC10102Benzamide scaffold4.6[1]
7-47A (AC10142A) Introduction of rotational degrees of freedom 74 ± 7 [5][6][7]

Table 2: Solubility of Selected HIV Protease Inhibitors in Intestinal Fluids

InhibitorSolubility in Fasted State Human Intestinal Fluid (FaHIF) (µM)Solubility in Fed State Human Intestinal Fluid (FeHIF) (µM)Reference
Ritonavir7-[11]
Atazanavir-15[11]
Darunavir327409[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic aqueous solubility of a pyrimidinone-based inhibitor.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plates)

  • 96-well UV-compatible plates

  • Thermomixer or orbital shaker

  • UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Working Solutions: Add 5 µL of the 10 mM stock solution to 245 µL of PBS in a well of a 96-well plate to achieve a 200 µM solution with 2% DMSO. Mix well.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with continuous shaking.[10]

  • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-compatible collection plate. Centrifuge at an appropriate speed to separate any precipitate from the supernatant.

  • Quantification:

    • UV-Vis: Measure the absorbance of the filtrate in the collection plate at a predetermined wavelength. Create a standard curve using known concentrations of the compound in PBS with 2% DMSO.

    • LC-MS/MS: If the compound lacks a strong UV chromophore or for higher sensitivity, analyze the filtrate using a validated LC-MS/MS method.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To evaluate the inhibitory activity of a pyrimidinone-based compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compound dilutions

  • Positive control inhibitor (e.g., Nevirapine)

  • Glass fiber filters

  • Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (including the labeled dTTP).

  • Inhibitor Addition: In a 96-well plate, add a small volume of the test compound dilutions (typically in DMSO, ensuring the final DMSO concentration is low). Include wells for a no-inhibitor control and a positive control.

  • Enzyme Addition: Add the HIV-1 RT to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution like cold trichloroacetic acid (TCA).

  • Detection:

    • Radiolabeled Assay: Transfer the reaction mixture to glass fiber filters. Wash the filters to remove unincorporated nucleotides. Place the filters in scintillation vials with scintillation fluid and count the radioactivity to determine the amount of incorporated dTTP.

    • Fluorescent Assay: If using a fluorescently labeled nucleotide, measure the fluorescence signal using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HIV-1 Replication Cycle and Inhibition

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the points of intervention for reverse transcriptase and protease inhibitors.

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation HIV_Virion HIV Virion HIV_Virion->Entry Inhibitor_RT Pyrimidinone-Based Reverse Transcriptase Inhibitor Inhibitor_RT->ReverseTranscription Inhibits Inhibitor_PR Protease Inhibitor Inhibitor_PR->Maturation Inhibits Infectious_Virion Infectious Virion Maturation->Infectious_Virion

Caption: HIV-1 replication cycle with points of inhibition.

Workflow for Overcoming Solubility Issues

This workflow outlines a systematic approach for identifying potent HIV-1 inhibitors and subsequently addressing any solubility liabilities.

Solubility_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical/Cell-Based Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Solubility_Screen Kinetic Solubility Screen Hit_ID->Solubility_Screen Potency_Confirmation Potency Confirmation (IC50) Hit_ID->Potency_Confirmation Decision1 Solubility > 50 µM? Solubility_Screen->Decision1 Potency_Confirmation->Decision1 Lead_Opt Lead Optimization (SAR) Decision1->Lead_Opt Yes Solubility_Enhancement Solubility Enhancement Strategy Decision1->Solubility_Enhancement No End Candidate for Further Development Lead_Opt->End Decision2 Improved Solubility? Solubility_Enhancement->Decision2 Decision2->Lead_Opt Yes Discard Discard or Re-design Decision2->Discard No

Caption: Hit-to-lead workflow for HIV inhibitor development.

Mechanism of Pyrimidinone-Based RT Inhibition

This diagram illustrates the binding of a pyrimidinone-based non-nucleoside reverse transcriptase inhibitor (NNRTI) to the HIV-1 reverse transcriptase enzyme.

RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase Polymerase_Active_Site Polymerase Active Site DNA_Synthesis DNA Synthesis Polymerase_Active_Site->DNA_Synthesis Catalyzes No_DNA_Synthesis DNA Synthesis Blocked Polymerase_Active_Site->No_DNA_Synthesis Leads to NNRTI_Pocket Non-Nucleoside Inhibitor Binding Pocket (NNIBP) NNRTI_Pocket->Polymerase_Active_Site Induces conformational change Pyrimidinone_Inhibitor Pyrimidinone NNRTI Pyrimidinone_Inhibitor->NNRTI_Pocket Binds allosterically dNTP dNTPs dNTP->Polymerase_Active_Site Binds Template_Primer RNA/DNA Template-Primer Template_Primer->Polymerase_Active_Site Binds

Caption: Allosteric inhibition of HIV-1 RT by a pyrimidinone NNRTI.

References

Technical Support Center: Synthesis of 6-(1,3-benzodioxol-5-ylmethyl) pyrimidinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(1,3-benzodioxol-5-ylmethyl) pyrimidinones.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Biginelli reaction with piperonal (1,3-benzodioxol-5-carbaldehyde), ethyl acetoacetate, and urea is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Biginelli synthesis of 6-(1,3-benzodioxol-5-ylmethyl) pyrimidinones can stem from several factors. Piperonal, being an electron-rich aldehyde, generally favors the reaction, suggesting that other experimental parameters might need optimization.[1] Here are the common culprits and troubleshooting steps:

  • Inadequate Catalyst Activity: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, a wide array of more efficient Lewis acids and heterogeneous catalysts have been developed.[2][3]

    • Solution: Consider using catalysts known to be effective for electron-rich aldehydes. Lewis acids such as ceric ammonium nitrate (CAN), Yb(OTf)₃, or InCl₃ can significantly enhance the reaction rate and yield.[2] Under solvent-free conditions, catalysts like FeCl₃·6H₂O or MgBr₂ have also shown good results.[2] Ensure the catalyst is not old or deactivated.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate.

    • Solution: While electron-rich aldehydes like piperonal can react at lower temperatures, if the yield is low, gradually increasing the reaction temperature (e.g., to 80-100 °C) might be necessary, especially if a weaker catalyst is being used.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants can affect the equilibrium and overall yield.

    • Solution: A common practice is to use a slight excess of the urea and the β-ketoester component relative to the aldehyde. A molar ratio of 1:1:1.5 (piperonal:ethyl acetoacetate:urea) is a good starting point.[4]

  • Presence of Water: Water can interfere with the reaction, especially with water-sensitive Lewis acid catalysts.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents if the chosen catalyst is sensitive to moisture.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture, complicating the purification process. What are these byproducts and how can I minimize their formation?

Answer:

Side product formation in the Biginelli reaction can arise from self-condensation of reactants or alternative reaction pathways.

  • Knoevenagel Condensation Product: A common side product is the result of the condensation between piperonal and ethyl acetoacetate.

    • Solution: Optimizing the reaction conditions, such as the choice of catalyst and temperature, can favor the three-component Biginelli reaction over the two-component Knoevenagel condensation. A catalyst that effectively promotes the formation of the N-acyliminium ion intermediate from piperonal and urea is preferable.[5]

  • Hantzsch Dihydropyridine Formation: In some cases, a competing Hantzsch-like reaction can occur, leading to the formation of dihydropyridine byproducts.

    • Solution: This is less common in the Biginelli reaction but can be influenced by the catalyst and reaction conditions. Sticking to established Biginelli protocols should minimize this.

  • Degradation of the 1,3-Benzodioxole Moiety: While generally stable, the methylenedioxy bridge of the 1,3-benzodioxole group can be sensitive to very strong acidic conditions, potentially leading to ring-opening or other side reactions.

    • Solution: Avoid using harsh acidic conditions for prolonged periods. Opt for milder Lewis acid catalysts or shorter reaction times. If strong acid is necessary, carefully control the reaction temperature and duration.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure product from the crude reaction mixture. What are the recommended purification strategies?

Answer:

The purification of 6-(1,3-benzodioxol-5-ylmethyl) pyrimidinones can often be achieved through recrystallization, but in some cases, column chromatography may be necessary.

  • Recrystallization: This is the most common and efficient method for purifying Biginelli products, which are often crystalline solids.

    • Procedure: After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into cold water or an ice bath. The collected solid can then be recrystallized from a suitable solvent like ethanol, ethyl acetate, or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization does not yield a pure product due to the presence of closely related impurities, column chromatography is the next step.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate or dichloromethane and methanol, is typically used. The polarity of the mobile phase should be optimized by TLC to achieve good separation between the desired product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Biginelli reaction for the synthesis of 6-(1,3-benzodioxol-5-ylmethyl) pyrimidinones?

A1: The reaction proceeds through a series of steps, generally accepted to be initiated by the acid-catalyzed condensation of piperonal and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then reacts with the enol form of ethyl acetoacetate. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.[5]

Q2: Can I use microwave irradiation to accelerate the synthesis?

A2: Yes, microwave-assisted synthesis is a well-established method for accelerating the Biginelli reaction. It can significantly reduce reaction times and often leads to improved yields. Solvent-free microwave-assisted protocols are also available and are considered a green chemistry approach.

Q3: Is the 1,3-benzodioxole group stable under the typical acidic conditions of the Biginelli reaction?

A3: The 1,3-benzodioxole moiety is generally stable under the mildly acidic conditions used in most modern Biginelli protocols. However, prolonged exposure to strong acids or high temperatures could potentially lead to degradation. It is advisable to use milder Lewis acids or optimize the reaction time to avoid potential side reactions.[6]

Q4: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) for the product, ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A4: Based on analogous structures, the expected spectroscopic data would be:

  • ¹H NMR: Signals for the ethyl ester group (a quartet around 4.0 ppm and a triplet around 1.1 ppm), a singlet for the methyl group on the pyrimidinone ring (around 2.2-2.3 ppm), a characteristic singlet for the CH proton at the 4-position (around 5.1-5.4 ppm), signals for the aromatic protons of the benzodioxole ring, a singlet for the O-CH₂-O protons of the benzodioxole ring (around 5.9-6.0 ppm), and broad singlets for the two NH protons.[7][8]

  • ¹³C NMR: Signals for the carbonyl carbons of the ester and urea moieties, carbons of the aromatic and pyrimidinone rings, the methyl and ethyl groups, and the characteristic signal for the O-CH₂-O carbon of the benzodioxole ring.[7][8]

  • IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester and urea (around 1650-1750 cm⁻¹), and C-O-C stretching of the benzodioxole and ester groups.[8]

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction with Benzaldehyde Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux1840-60Classical
Yb(OTf)₃None1000.595[2]
InCl₃THFReflux892[2]
FeCl₃·6H₂ONone100194[2]
MgBr₂None100293[2]
Ceric Ammonium Nitrate (CAN)Methanol65390[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a Lewis Acid Catalyst

  • Reactant Preparation: In a round-bottom flask, combine piperonal (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the chosen Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃).

  • Reaction: Heat the mixture with stirring at the optimized temperature (e.g., 100 °C for solvent-free conditions or reflux if a solvent is used).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to the flask to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with expected values.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Pyrimidinone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Piperonal - Ethyl Acetoacetate - Urea - Catalyst heating Heat and Stir reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete precipitation Precipitate with Cold Water monitoring->precipitation Complete filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization: - NMR - IR recrystallization->characterization

Caption: Workflow for the synthesis of 6-(1,3-benzodioxol-5-ylmethyl) pyrimidinones.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield start Low Yield Observed catalyst Check Catalyst Activity - Old/Deactivated? - Inappropriate Choice? start->catalyst temperature Review Reaction Temperature - Too Low? catalyst->temperature [No] solution_catalyst Solution: - Use Fresh Catalyst - Choose a More Active Catalyst (e.g., Yb(OTf)₃, InCl₃) catalyst->solution_catalyst [Yes] stoichiometry Verify Stoichiometry - Correct Molar Ratios? temperature->stoichiometry [No] solution_temperature Solution: - Gradually Increase Temperature (e.g., to 80-100 °C) temperature->solution_temperature [Yes] time Assess Reaction Time - Incomplete Reaction? stoichiometry->time [No] solution_stoichiometry Solution: - Use Excess Urea and Ethyl Acetoacetate (e.g., 1:1:1.5) stoichiometry->solution_stoichiometry [Yes] solution_time Solution: - Monitor by TLC - Extend Reaction Time time->solution_time [Yes]

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Enhancing the Potency of Pyrimidinone Derivatives Against Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of pyrimidinone derivatives as potent inhibitors of resistant HIV-1 strains.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to specific issues that may arise during your research and development workflow.

Issue 1: Low Potency of Synthesized Pyrimidinone Derivatives Against Wild-Type HIV-1

  • Question: My newly synthesized pyrimidinone derivatives show weak anti-HIV-1 activity in initial screenings. What structural modifications can I consider to improve their potency?

  • Answer: Several structural modifications have been shown to enhance the potency of pyrimidinone derivatives. Based on extensive structure-activity relationship (SAR) studies, consider the following strategies:

    • N-1 Position Substitutions: Modifications at the N-1 position of the pyrimidinone ring are critical for antiviral activity. Introducing homocyclic moieties, such as cyclopropyl, phenyl, or cyclopentenyl groups, can significantly increase potency against both HIV-1 and HIV-2.[1] The addition of a methyl linker between the cyclic moiety and the N-1 position has also been shown to be beneficial.[1]

    • C-6 Position Substitutions: The addition of a benzoyl group at the C-6 position of the pyrimidinone ring has been demonstrated to greatly contribute to antiviral activity.[1]

    • Diaryl Pyrimidine (DAPY) Analogs: The pyrimidine nucleus is a cornerstone in many anti-HIV-1 drugs, including diaryl pyrimidines (DAPYs).[2] Exploring modifications on the aryl rings of DAPY analogs can lead to improved potency.

    • Bridged Tricyclic Systems: The development of bridged tricyclic pyrimidinone carboxamides has led to the identification of advantageous chemotypes with excellent antiviral activity.[3][4]

Issue 2: Loss of Potency Against Clinically Relevant Resistant HIV-1 Strains

  • Question: My lead pyrimidinone compound is potent against wild-type HIV-1 but loses its activity against key mutant strains (e.g., G140S/Q148H, E138K, M184I). How can I overcome this resistance?

  • Answer: The emergence of drug-resistant strains is a major challenge in anti-HIV drug development.[2] Here are some strategies to improve the potency of your pyrimidinone derivatives against resistant strains:

    • Targeting Conserved Residues: Design your derivatives to interact with highly conserved residues in the enzyme's binding pocket. For instance, pyrimidine sulfonylacetanilides have been optimized to target conserved residues in the reverse transcriptase (RT) enzyme, leading to improved activity against a panel of clinically relevant single and double mutant strains.[5]

    • Molecular Hybridization: This strategy involves combining structural features from different classes of inhibitors. For example, hybrids of etravirine and other pyrimidine derivatives have yielded novel compounds with enhanced potency against resistant mutants.[5]

    • Modifications to the Pyridinone Ring: For pyridinone derivatives, further modulations at position 3 of the ring, such as the introduction of ethyl or isopropyl groups, have been shown to improve antiviral activity against mutant viral strains, resulting in low-nanomolar potency.[6]

    • Bridged Tricyclic Systems for Integrase Inhibitors: For pyrimidinone carboxamides targeting HIV-1 integrase, the [3.2.2]-bridged tricyclic system has proven effective against the G140S/Q148H resistant virus that arises in response to raltegravir and elvitegravir therapy.[3][4]

Issue 3: High Cytotoxicity of Lead Compounds

  • Question: My most potent pyrimidinone derivatives are exhibiting significant cytotoxicity in cell-based assays. What strategies can I employ to reduce their toxicity while maintaining antiviral activity?

  • Answer: Reducing cytotoxicity is a critical step in lead optimization. Consider these approaches:

    • Structure-Toxicity Relationship Studies: Systematically modify different parts of your molecule to identify the structural motifs responsible for cytotoxicity. For example, certain N-1 acyclic substituted pyrimidinediones have been found to be non-cytotoxic at their highest in vitro test concentrations.[1]

    • Improving Selectivity: Enhance the compound's selectivity for the viral target over host cellular components. This can often be achieved through modifications that increase the specificity of binding to the viral enzyme.

    • Introduction of Polar Substituents: In some cases, poor water solubility can contribute to non-specific toxicity. The incorporation of polar substituents, such as a carbamate moiety, can improve solubility and potentially reduce cytotoxicity.[7]

Quantitative Data Summary

The following tables summarize the antiviral activity of various pyrimidinone derivatives against wild-type and resistant HIV-1 strains.

Table 1: Antiviral Activity of N-1 Substituted Pyrimidinediones

Compound IDN-1 SubstitutionC-6 SubstitutionTherapeutic Index (TI)
Analog 1Cyclopropylmethyl3,5-dimethylbenzoyl> 2,000,000
Analog 2PhenylBenzoyl> 450,000
Analog 31-Cyclopenten-1-ylBenzoyl> 450,000

Data extracted from a study on 2,4(1H,3H)-pyrimidinedione derivatives.[1]

Table 2: Activity of Pyridinone Derivatives Against Wild-Type and Mutant HIV-1

Compound IDPosition 3 SubstitutionEC50 (Wild-Type HIV-1)Potency Against Mutant Strains
22EthylHighLow-nanomolar
23IsopropylHighLow-nanomolar

Data from a study on 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones.[6]

Table 3: Activity of Bridged Tricyclic Pyrimidinone Carboxamides Against HIV-1 Integrase

Compound IDChemotypeEC50 (Wild-Type HIV-1)EC50 (G140S/Q148H Mutant)
9[3.2.2]-bridged tricyclic0.7 nM3 nM

Data from a study on bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the potency of pyrimidinone derivatives.

1. Anti-HIV-1 Activity Assay in Cell Culture

This protocol is a general guideline for determining the in vitro antiviral activity of compounds against HIV-1.

  • Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 replication in a cell-based assay.

  • Materials:

    • Target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells)

    • HIV-1 laboratory strain (e.g., IIIB, NL4-3) or clinical isolates

    • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics

    • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

    • Positive control (e.g., a known anti-HIV drug like zidovudine or nevirapine)

    • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit, or a reporter gene system)

  • Procedure:

    • Seed target cells in a 96-well microtiter plate at an appropriate density.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add the diluted compounds to the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

    • After incubation, quantify the extent of viral replication in the culture supernatants or cell lysates using a suitable method (e.g., p24 ELISA).

    • Determine the EC50 value by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) should be performed to determine the 50% cytotoxic concentration (CC50) of the compounds in the same cell line. The therapeutic index (TI) is then calculated as CC50/EC50.

2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of compounds against the enzymatic activity of HIV-1 RT.

  • Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 RT activity.

  • Materials:

    • Recombinant HIV-1 RT enzyme

    • Assay buffer

    • Template/primer (e.g., poly(rA)/oligo(dT))

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a fluorescently labeled dNTP)

    • Test compounds dissolved in DMSO

    • Positive control (e.g., nevirapine or efavirenz)

    • Scintillation fluid and a scintillation counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a microtiter plate, add the assay buffer, template/primer, dNTPs (including the labeled dNTP), and the diluted compounds.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by precipitating the newly synthesized DNA with trichloroacetic acid).

    • Quantify the amount of incorporated labeled dNTP, which is proportional to the RT activity.

    • Calculate the percentage of RT inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Antiviral Drug Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Lead Optimization a Synthesize Pyrimidinone Derivatives b Characterize and Purify Compounds a->b c Prepare Stock Solutions (e.g., in DMSO) b->c d Anti-HIV-1 Activity Assay (Cell-based) c->d e Cytotoxicity Assay (e.g., MTT) c->e f Enzyme Inhibition Assay (e.g., RT, IN) c->f g Calculate EC50 d->g h Calculate CC50 e->h i Calculate IC50 f->i j Determine Therapeutic Index (TI = CC50/EC50) g->j h->j k Structure-Activity Relationship (SAR) Studies i->k j->k l Evaluate against Resistant Strains k->l l->a Iterative Design and Synthesis

Caption: A generalized workflow for the screening and optimization of pyrimidinone derivatives as anti-HIV-1 agents.

Logical Relationship for Overcoming Drug Resistance

G cluster_0 Problem cluster_1 Potential Solutions cluster_2 Desired Outcome a Low Potency against Resistant HIV-1 Strains b Target Conserved Residues a->b c Molecular Hybridization a->c d Structural Modifications (e.g., at Position 3) a->d e Utilize Novel Scaffolds (e.g., Bridged Tricyclics) a->e f Improved Potency and Broader Activity Spectrum b->f c->f d->f e->f

Caption: Strategies to address the challenge of drug resistance in the development of pyrimidinone-based HIV-1 inhibitors.

HIV-1 Reverse Transcriptase Action and Inhibition

G cluster_0 Normal Viral Replication cluster_1 Inhibition by Pyrimidinone Derivatives a Viral RNA b HIV-1 Reverse Transcriptase (RT) a->b Template c Viral DNA b->c Synthesizes e RT-Inhibitor Complex d Pyrimidinone Derivative (NNRTI) d->b Binds to Allosteric Site f Inhibition of DNA Synthesis e->f

Caption: The mechanism of action of pyrimidinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).

References

Technical Support Center: Addressing Off-Target Effects of Pyrimidinone-Based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target effects of pyrimidinone-based compounds in cell culture experiments.

Troubleshooting Guide

Issue: Unexpected or inconsistent experimental results after treatment with a pyrimidinone-based compound.

This guide will help you identify and mitigate potential off-target effects of your pyrimidinone-based compound.

1. Initial Assessment of Off-Target Effects

The first step is to determine if the observed phenotype is a result of on-target or off-target activity.

Symptom Possible Cause Recommended Action
Cell death at concentrations expected to be non-toxic.Off-target cytotoxicity.Perform a dose-response curve and compare with known inhibitors. Assess cell viability using multiple methods (e.g., MTS vs. LDH release).
Phenotype does not correlate with the known function of the intended target.Engagement of unintended targets.Profile the compound against a panel of kinases or other relevant target families.[1][2][3]
Inconsistent results between different cell lines.Cell line-specific off-target effects.Validate findings in a secondary cell line, preferably with a different genetic background.
Discrepancy between in vitro biochemical assays and cellular assays.Poor cell permeability, rapid metabolism, or engagement of cellular off-targets.Evaluate compound stability and permeability. Perform cellular target engagement assays.

2. Strategies for Mitigating Off-Target Effects

Once potential off-target effects are suspected, the following strategies can be employed.

Strategy Description Considerations
Use a structurally unrelated inhibitor Confirm the on-target phenotype using a compound with a different chemical scaffold that inhibits the same primary target.Ensure the control inhibitor has a well-characterized selectivity profile.
Perform target knockdown/knockout experiments Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic the on-target effect of the compound.[4][5]Off-target effects of the knockdown/knockout technology itself should be controlled for.[4][6][7]
Chemical-genetic approaches Engineer the target protein to be sensitive or resistant to the compound. This can help confirm direct engagement.Technically challenging and may alter the natural function of the target protein.
Dose-response analysis Carefully titrate the compound to find the lowest effective concentration that elicits the on-target phenotype, minimizing off-target engagement.Off-target effects can sometimes occur at concentrations similar to on-target effects.[8]
Kinase Profiling Screen the compound against a broad panel of kinases to identify potential off-target interactions.[1][2][3][9]The choice of kinase panel should be comprehensive and relevant to the biological system being studied.

Frequently Asked Questions (FAQs)

Q1: My pyrimidinone-based kinase inhibitor is showing activity against a signaling pathway that is not downstream of its intended target. What should I do?

A1: This is a strong indication of an off-target effect. We recommend the following:

  • Confirm the finding: Repeat the experiment with rigorous controls.

  • Perform a kinase screen: Use a kinase selectivity profiling service to identify other kinases that your compound may be inhibiting.[1][2][3]

  • Use an orthogonal approach: Confirm the involvement of the intended target using a structurally unrelated inhibitor or a genetic approach like siRNA or CRISPR.[4][5]

  • Consult the literature: Check if similar off-target effects have been reported for this class of compounds.

Q2: I am observing significant cytotoxicity with my compound, even at low concentrations. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target cytotoxicity is crucial.[10] Here’s a suggested workflow:

  • Target-dependent cytotoxicity: If the intended target is essential for cell survival, the observed cytotoxicity could be on-target. You can verify this by knocking down the target and observing a similar cytotoxic effect.

  • Compare with other inhibitors: Test other known inhibitors of the same target. If they do not induce cytotoxicity at similar concentrations, your compound's toxicity is likely off-target.

  • Rescue experiment: If possible, overexpress a drug-resistant mutant of the target protein. If this rescues the cells from cytotoxicity, the effect is on-target.

  • Multiparametric cytotoxicity assay: Use assays that can distinguish between different cell death mechanisms (e.g., apoptosis vs. necrosis) to gain more insight into the potential off-target pathways being affected.[11]

Q3: What are the most common off-target families for pyrimidinone-based compounds?

A3: Pyrimidinone scaffolds are prevalent in kinase inhibitors.[12][13][14][15] Therefore, the most common off-targets are other kinases.[16] The pyrimidine core can interact with the ATP-binding site of many kinases. Depending on the specific substitutions on the pyrimidinone ring, off-target interactions with other protein families, such as GPCRs or ion channels, are also possible, though less frequent.

Q4: How can I proactively design my experiments to minimize the impact of potential off-target effects?

A4: A well-designed experimental plan is key to obtaining reliable data.

  • Use multiple validation methods: Do not rely on a single line of evidence. Combine data from chemical inhibitors, genetic perturbations, and biochemical assays.

  • Titrate your compound: Always perform a dose-response analysis to identify the optimal concentration.

  • Include proper controls: This includes vehicle controls, positive controls (known inhibitors), and negative controls (inactive analogs of your compound, if available).

  • Characterize your compound early: Perform a selectivity profile before extensive cellular studies to be aware of potential off-target liabilities.[1][2][3]

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile of a Hypothetical Pyrimidinone-Based Compound (Compound X)

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target (e.g., CDK2) 95% 50
Off-Target 1 (e.g., GSK3β)85%250
Off-Target 2 (e.g., ROCK1)70%800
Off-Target 3 (e.g., p38α)55%>1000
Non-Target 1 (e.g., ERK1)<10%>10,000
Non-Target 2 (e.g., JNK1)<5%>10,000

This table illustrates how to present kinase profiling data to identify potential off-targets.

Table 2: Troubleshooting Unexpected Cytotoxicity

Compound Primary Target Cell Line EC50 (µM) - Viability Target Knockdown Viability Interpretation
Compound AKinase XCell Line 11.285% reductionOn-target toxicity
Compound BKinase YCell Line 10.5No significant changeOff-target toxicity
Compound CKinase ZCell Line 25.890% reductionOn-target toxicity

This table provides a framework for comparing experimental outcomes to deduce the source of cytotoxicity.

Key Experimental Protocols

1. Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of a pyrimidinone-based compound against a panel of kinases.[1][2][17]

Objective: To identify unintended kinase targets of a test compound.

Materials:

  • Test compound

  • Kinase panel (commercial service or in-house)

  • ATP

  • Substrates for each kinase

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound to create a range of concentrations for IC50 determination.

  • In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.

2. Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to measure cell viability.[18][19]

Objective: To determine the effect of a compound on cell proliferation and viability.

Materials:

  • Cells in culture

  • Test compound

  • Complete culture medium

  • MTS reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing changes in protein phosphorylation or expression levels in key signaling pathways.[20][21][22][23]

Objective: To assess the effect of a compound on specific signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with the test compound or vehicle for various times and concentrations.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein levels or phosphorylation status.

Visualizations

Signaling_Pathway_Off_Target cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Pyrimidinone Pyrimidinone Compound TargetKinase Intended Target (e.g., CDK2) Pyrimidinone->TargetKinase Inhibition OffTargetKinase Off-Target (e.g., GSK3β) Pyrimidinone->OffTargetKinase Off-Target Inhibition Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways of a pyrimidinone-based compound.

Experimental_Workflow Start Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis KinaseScreen Kinase Selectivity Profiling Hypothesis->KinaseScreen Orthogonal Orthogonal Validation (siRNA, CRISPR, etc.) Hypothesis->Orthogonal DoseResponse Dose-Response Analysis Hypothesis->DoseResponse Analysis Analyze Data KinaseScreen->Analysis Orthogonal->Analysis DoseResponse->Analysis Conclusion Confirm/Refute Off-Target Effect Analysis->Conclusion Confirmed Redesign Redesign Compound or Experimental Approach Analysis->Redesign Refuted or Confounded Conclusion->Redesign

Caption: Workflow for investigating suspected off-target effects.

PI3K_MAPK_Crosstalk cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Compound Pyrimidinone-based Inhibitor Compound->PI3K Off-Target Effect Compound->Raf Intended Target

Caption: Potential on-target and off-target effects on PI3K/Akt and MAPK/ERK pathways.

References

Technical Support Center: Enhancing Bioavailability of Pyrimidinone HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the bioavailability of pyrimidinone HIV-1 inhibitors.

Nanotechnology-Based Strategies

Nanotechnology offers promising avenues for improving the delivery of pyrimidinone HIV-1 inhibitors by enhancing their solubility, protecting them from degradation, and enabling targeted delivery.[1][2] Nanoformulations can modulate the distribution of both hydrophobic and hydrophilic drugs and can be engineered for controlled and sustained release, potentially reducing dosing frequency.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of nanoparticles used for delivering pyrimidinone HIV-1 inhibitors?

A1: The most researched nanocarriers for antiretroviral drugs, including pyrimidinone inhibitors, are lipid-based nanoparticles (like liposomes and solid lipid nanoparticles), polymeric nanoparticles, and dendrimers.[2][3] These systems can encapsulate therapeutic agents, facilitating their transport across biological barriers.[2]

Q2: How can I improve the cellular uptake of my nanoparticle formulation?

A2: To enhance cellular uptake, especially into HIV reservoir cells like macrophages, you can surface-functionalize your nanoparticles with specific ligands.[4][5] For instance, mannose-targeted dendrimers have been shown to increase cellular uptake by 12-fold compared to the free drug.[4]

Q3: My nanoformulation is showing signs of instability. What are the common causes and solutions?

A3: Instability in nanoformulations can arise from issues with particle integrity, drug leakage, or aggregation. The properties of the nanocarrier, rather than the drug itself, should dictate the systemic distribution.[1] Surface modification of the nanocarriers can help control drug release and improve stability.[1]

Troubleshooting Guide: Nanoparticle Formulation
Issue Potential Cause Troubleshooting Steps
Low Drug Encapsulation Efficiency Poor affinity between the drug and the nanoparticle core.1. Modify the surface chemistry of the nanoparticles to improve interaction with the drug. 2. Optimize the drug loading method (e.g., passive loading vs. active loading).
Rapid Drug Release High drug concentration on the nanoparticle surface or instability of the nanoparticle matrix.1. Implement a purification step to remove surface-adsorbed drug. 2. Crosslink the nanoparticle matrix to slow down degradation and drug diffusion.
Poor In Vivo Efficacy Despite Good In Vitro Results Nanoparticle clearance by the reticuloendothelial system (RES) or instability in the biological environment.1. PEGylate the nanoparticle surface to reduce RES uptake. 2. Evaluate the stability of the nanoformulation in plasma and other relevant biological fluids.
Experimental Protocol: Preparation of Lipid-Based Nanoparticles

This protocol outlines the thin-film hydration method for preparing lipid-based nanoparticles, a common technique for encapsulating hydrophobic drugs like many pyrimidinone inhibitors.

  • Dissolve Lipids and Drug: Dissolve the lipid mixture (e.g., phospholipids and cholesterol) and the pyrimidinone inhibitor in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles.

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization: Characterize the resulting nanoparticles for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Experimental Workflow: Nanoparticle Development

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep_lipids Dissolve Lipids & Drug form_film Form Thin Film prep_lipids->form_film hydrate Hydrate Film form_film->hydrate size_reduce Reduce Particle Size hydrate->size_reduce char_size Particle Size & PDI size_reduce->char_size char_zeta Zeta Potential size_reduce->char_zeta char_ee Encapsulation Efficiency size_reduce->char_ee eval_in_vitro In Vitro Release char_ee->eval_in_vitro eval_in_vivo In Vivo Pharmacokinetics eval_in_vitro->eval_in_vivo

Caption: Workflow for the development and evaluation of lipid-based nanoparticles.

Prodrug Strategies

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. This approach can overcome issues like poor solubility, chemical instability, and rapid metabolism that often limit the oral bioavailability of pyrimidinone HIV-1 inhibitors.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the common prodrug strategies for improving the bioavailability of HIV inhibitors?

A1: Common strategies include the "hydrophilic," "lipophilic," "active transport," and "double-drug" approaches.[6] For example, phosphate ester prodrugs can enhance aqueous solubility, while amino acid prodrugs can target active transport mechanisms to improve permeability.[8]

Q2: How do I choose the right promoiety for my pyrimidinone inhibitor?

A2: The choice of promoiety depends on the specific physicochemical limitations of your parent drug. For poorly water-soluble compounds, a hydrophilic promoiety like a phosphate group can be beneficial.[6] For compounds with low permeability, a promoiety that targets a specific transporter, such as an amino acid transporter, may be more effective.[8]

Q3: My prodrug is not efficiently converting to the active drug in vivo. What could be the problem?

A3: Inefficient conversion can be due to several factors, including the stability of the prodrug linkage, the specific enzymes required for conversion, and the tissue distribution of these enzymes. It is crucial to design the linker to be cleaved by ubiquitous enzymes (e.g., esterases) or enzymes present at the target site.

Troubleshooting Guide: Prodrug Development
Issue Potential Cause Troubleshooting Steps
Low Prodrug Stability The linker is too labile and cleaves prematurely in the gastrointestinal tract or bloodstream.1. Modify the linker to be more sterically hindered or electronically less reactive. 2. Test the stability of the prodrug in simulated gastric and intestinal fluids.
Poor In Vivo Conversion The necessary enzymes for cleavage are not present at sufficient levels in the target tissues.1. Redesign the prodrug to be a substrate for more common enzymes like carboxylesterases. 2. Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess enzymatic cleavage.
Toxicity of the Promoiety The cleaved promoiety itself is toxic.1. Select a promoiety that is generally recognized as safe (GRAS) or has a known, favorable safety profile. 2. Evaluate the toxicity of the free promoiety in relevant cell lines.
Experimental Protocol: Synthesis and Evaluation of a Phosphate Prodrug

This protocol describes a general method for creating a phosphate prodrug to enhance the aqueous solubility of a pyrimidinone inhibitor.

  • Phosphorylation: React the pyrimidinone inhibitor (containing a hydroxyl group) with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a base.

  • Hydrolysis: Carefully hydrolyze the resulting dichlorophosphate intermediate to yield the phosphate ester prodrug.

  • Purification: Purify the prodrug using techniques like column chromatography or recrystallization.

  • Characterization: Confirm the structure of the prodrug using NMR, mass spectrometry, and IR spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the prodrug at different pH values and compare it to the parent drug.

  • In Vitro Conversion: Incubate the prodrug with alkaline phosphatase to monitor its conversion to the parent drug over time, typically analyzed by HPLC.

  • Permeability Assay: Assess the permeability of the prodrug and parent drug across a Caco-2 cell monolayer.

Logical Relationship: Prodrug Design and Evaluation

G cluster_design Design cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & In Vivo Evaluation identify_limitation Identify Bioavailability Limitation select_promoiety Select Promoiety identify_limitation->select_promoiety design_linker Design Linker select_promoiety->design_linker synthesis Synthesize Prodrug design_linker->synthesis characterization Characterize Structure synthesis->characterization solubility Assess Solubility characterization->solubility stability Evaluate Stability solubility->stability conversion Monitor Conversion stability->conversion permeability Measure Permeability conversion->permeability pk_studies Conduct PK Studies permeability->pk_studies

Caption: Logical workflow for the design and evaluation of a prodrug.

Formulation Strategies for Poorly Soluble Compounds

Many pyrimidinone HIV-1 inhibitors are poorly water-soluble, which is a major hurdle for oral bioavailability.[9][10] Various formulation strategies can be employed to address this challenge.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation strategies for enhancing the solubility of pyrimidinone inhibitors?

A1: Key strategies include particle size reduction (micronization and nanonization), the use of amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[11][13] Complexation with cyclodextrins is another effective approach.[12][14]

Q2: How does reducing particle size improve bioavailability?

A2: Reducing the particle size increases the surface area-to-volume ratio of the drug, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate in gastrointestinal fluids.[11]

Q3: What are the advantages of amorphous solid dispersions?

A3: Amorphous forms of a drug have higher kinetic solubility than their crystalline counterparts.[14] By dispersing the drug in a polymeric carrier in its amorphous state, you can achieve a supersaturated concentration upon dissolution, which can significantly enhance absorption.[11]

Troubleshooting Guide: Formulation Development
Issue Potential Cause Troubleshooting Steps
Drug Recrystallization in Amorphous Solid Dispersion The polymer is not effectively stabilizing the amorphous drug, or there is moisture uptake.1. Screen for polymers with better miscibility with the drug. 2. Increase the polymer-to-drug ratio. 3. Store the formulation under dry conditions.
Poor Emulsification of SEDDS The surfactant-cosurfactant ratio is not optimal, or the oil phase is not well-matched with the drug's lipophilicity.1. Construct a ternary phase diagram to identify the optimal component ratios for self-emulsification. 2. Screen different oils, surfactants, and cosurfactants for their ability to solubilize the drug and form a stable emulsion.
Inconsistent In Vivo Performance Food effects, variability in gastrointestinal pH, or interaction with gut components.1. Conduct pharmacokinetic studies in both fed and fasted states to assess food effects. 2. Evaluate the formulation's performance in biorelevant dissolution media that simulate fed and fasted states.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve the pyrimidinone inhibitor and a suitable polymer (e.g., HPMC, PVP) in a common volatile solvent or solvent mixture.

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid evaporation of the solvent traps the drug in its amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting dry powder.

  • Characterization:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution Testing: Perform in vitro dissolution studies, comparing the solid dispersion to the crystalline drug.

  • Stability Assessment: Store the solid dispersion under accelerated stability conditions (e.g., elevated temperature and humidity) and periodically re-analyze for any signs of recrystallization.

Signaling Pathway: Bioavailability Enhancement Strategies

G cluster_drug Poorly Soluble Drug cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Outcome drug Pyrimidinone Inhibitor nanotech Nanotechnology drug->nanotech prodrug Prodrug Approach drug->prodrug formulation Formulation drug->formulation inc_sol Increased Solubility nanotech->inc_sol inc_perm Increased Permeability nanotech->inc_perm bypass_met Bypass First-Pass Metabolism nanotech->bypass_met prodrug->inc_sol prodrug->inc_perm prodrug->bypass_met formulation->inc_sol bioavailability Enhanced Bioavailability inc_sol->bioavailability inc_perm->bioavailability bypass_met->bioavailability

References

Technical Support Center: Optimizing Pyrimidinone Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of pyrimidinone scaffolds to enhance drug-like properties.

Frequently Asked Questions (FAQs)

Q1: My pyrimidinone lead compound has poor aqueous solubility. What strategies can I employ to improve it?

A1: Poor aqueous solubility is a common challenge with planar, aromatic scaffolds like pyrimidinone. Several strategies can be employed to address this:

  • Introduce Polar Functional Groups: Incorporation of polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity. However, care must be taken as this can also impact cell permeability and target binding.

  • Disrupt Crystal Packing: High crystal packing energy contributes to low solubility.[1] Strategies to disrupt this include:

    • Introducing non-planar substituents: Adding bulky or conformationally flexible groups can disrupt the planarity of the molecule, hindering efficient crystal packing.[1]

    • Increasing Rotational Degrees of Freedom: Incorporating rotatable bonds can also lead to less ordered crystal lattices.[1]

  • Bioisosteric Replacements: Replacing a lipophilic part of the molecule with a more polar bioisostere can improve solubility while maintaining biological activity. For example, replacing a phenyl ring with a pyridine or pyrimidine ring can increase polarity.

  • Formulation Strategies: If chemical modification is not feasible or desirable, formulation approaches such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions with polymers can enhance the apparent solubility of the compound.[2]

Q2: My pyrimidinone derivative shows good in vitro potency but has poor metabolic stability. How can I address this?

A2: Poor metabolic stability is often due to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic "soft spots" on aromatic scaffolds include unsubstituted phenyl rings and electron-rich positions. Here are some approaches to improve metabolic stability:

  • Scaffold Hopping: Replacing the pyrimidinone core or peripheral aromatic rings with more electron-deficient heterocycles can reduce susceptibility to oxidative metabolism. For instance, transitioning from a benzene to a pyridine or pyrimidine ring can increase metabolic stability.[3]

  • Blocking Sites of Metabolism: Identify the primary sites of metabolism through metabolite identification studies. Then, introduce blocking groups at these positions. Common blocking groups include fluorine or chlorine atoms, which are sterically small and electronically withdrawing.

  • Bioisosteric Replacement: Similar to improving solubility, bioisosteric replacements can be used to replace metabolically labile groups with more stable ones.[4][5][6][7] For example, replacing a methyl group susceptible to oxidation with a trifluoromethyl group.

Q3: How do I begin a structure-activity relationship (SAR) study for my pyrimidinone series?

A3: A systematic SAR study is crucial for optimizing the properties of your pyrimidinone scaffold.[8] Here’s a general workflow:

  • Identify Key Positions for Modification: Based on the binding mode of your compound (if known) or general medicinal chemistry principles, identify positions on the pyrimidinone core and its substituents that can be modified. The pyrimidine ring itself offers several positions for substitution (e.g., C2, C4, C5, C6).[9]

  • Vary Substituents Systematically: At each identified position, explore a range of substituents with varying electronic, steric, and lipophilic properties. For example, you could explore small alkyl groups, halogens, and hydrogen bond donors/acceptors.

  • Core Modifications (Scaffold Hopping): If modifications to the substituents do not yield desired improvements, consider modifications to the pyrimidinone core itself. This could involve creating fused pyrimidine systems or replacing the pyrimidinone with a bioisosteric core.[4][5][6]

  • Multi-Parameter Optimization: Evaluate each new analog for a range of properties, not just potency. This should include selectivity, solubility, metabolic stability, and permeability to build a comprehensive understanding of the SAR.[8][10]

Troubleshooting Guides

Problem 1: Difficulty in the synthesis and purification of pyrimidinone derivatives.

Symptom Possible Cause Suggested Solution
Low yield in cyclization reaction to form the pyrimidinone ring.Inefficient reaction conditions (e.g., base, solvent, temperature).Screen different bases (e.g., K2CO3, NaH, DBU). Explore various solvents. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8]
Formation of multiple byproducts.Lack of regioselectivity in the reaction. Side reactions of functional groups.Use protecting groups for sensitive functionalities. Optimize reaction conditions to favor the desired product.
Difficulty in purifying the final compound.Poor solubility in common chromatography solvents. Compound is too polar or non-polar for standard silica gel chromatography.Use alternative purification techniques like reverse-phase chromatography, preparative HPLC, or crystallization.

Problem 2: Inconsistent results in biological assays.

Symptom Possible Cause Suggested Solution
High variability in IC50 values between experiments.Compound precipitation in assay buffer due to low solubility.Determine the aqueous solubility of your compound. Ensure the final concentration in the assay is below the solubility limit. Use a small percentage of a co-solvent like DMSO, but keep it consistent across all experiments and controls.
Loss of activity over time.Compound instability in the assay buffer (e.g., hydrolysis).Assess the chemical stability of your compound under the assay conditions (pH, temperature, time).
Off-target effects observed.The compound may be inhibiting other targets besides the intended one.Profile the compound against a panel of related targets to assess its selectivity.

Quantitative Data Summary

Table 1: Effect of Scaffold Hopping on Insecticidal Activity of Pyrido[1,2-a]pyrimidinone Analogs

CompoundScaffoldCPH Activity (ppm)PLH Activity (ppm)DBM Activity (ppm)FAW Activity (ppm)
4 Pyrido[1,2-a]pyrimidinone<1<111
9 Thiazolo[3,2-a]pyrimidinone10101010
10 Oxazolo[3,2-a]pyrimidinone>250>250>250>250
11 Imidazo[1,2-a]pyrimidinone10>250>250>250

Data extracted from a study on mesoionic pyrido[1,2-a]pyrimidinone insecticides. CPH: Corn Planthopper, PLH: Potato Leafhopper, DBM: Diamondback Moth, FAW: Fall Armyworm. Lower ppm indicates higher potency.[4]

Table 2: Impact of Substituents on the Potency of Furo[2,3-d]pyrimidine Amides as Notum Inhibitors

CompoundR Group at C5R Group at C6IC50 (nM)
6 HCl>1000
7 MeCl100
9 CF3Cl10
10 MeCF310

Data from a study on furo[2,3-d]pyrimidine amides. The IC50 values represent the concentration required for 50% inhibition of the Notum enzyme.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Modify Pyrimidine Scaffolds

This protocol is a general guideline for introducing aryl or heteroaryl substituents onto a halogenated pyrimidine core.

Materials:

  • Halogenated pyrimidine derivative (e.g., 2,4-dichloropyrimidine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated pyrimidine (1 equivalent), arylboronic acid (1.1-1.5 equivalents), and base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from a general synthetic method for pyrimidine derivatives.[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration start Pyrimidinone Scaffold modification Chemical Modification (e.g., Suzuki Coupling) start->modification purification Purification (e.g., HPLC) modification->purification potency Potency Assay (e.g., IC50) purification->potency solubility Solubility Assay purification->solubility metabolism Metabolic Stability (e.g., Microsomes) purification->metabolism sar_analysis SAR Analysis potency->sar_analysis solubility->sar_analysis metabolism->sar_analysis decision Go/No-Go Decision sar_analysis->decision decision->modification Iterate

Caption: A typical experimental workflow for the modification and evaluation of pyrimidinone scaffolds.

signaling_pathway_inhibition cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase Kinase (Target) receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response substrate->response inhibitor Pyrimidinone Inhibitor inhibitor->kinase

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidinone-based inhibitor.

logical_relationship cluster_properties Key Drug-like Properties parent Pyrimidinone Scaffold potency Potency & Selectivity parent->potency solubility Aqueous Solubility parent->solubility metabolism Metabolic Stability parent->metabolism permeability Permeability parent->permeability optimization Multi-parameter Optimization potency->optimization solubility->optimization metabolism->optimization permeability->optimization candidate Drug Candidate optimization->candidate

Caption: Logical relationship for optimizing a pyrimidinone scaffold into a drug candidate.

References

Technical Support Center: Scale-Up Synthesis of Pyrimidinone HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of pyrimidinone HIV-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the transition from laboratory-scale to pilot-plant or manufacturing-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of pyrimidinone HIV-1 inhibitor synthesis, presented in a question-and-answer format.

Question 1: We are observing a significant decrease in yield for the Biginelli condensation step when moving from a 100 g to a 5 kg scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during the scale-up of a Biginelli or a related multi-component reaction to form the pyrimidinone core is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction mass. Computational fluid dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing at scale.

  • Poor Temperature Control: The exothermic nature of the condensation reaction can be more difficult to manage in large reactors. Inadequate heat removal can lead to temperature gradients and the formation of degradation products or byproducts. Implement a robust temperature control system and consider a slower, controlled addition of one of the reactants to manage the exotherm.

  • Changes in Reagent Stoichiometry and Addition Rate: The optimal stoichiometry and addition rate at the lab scale may not be directly transferable. At a larger scale, a slower addition rate might be necessary to control the reaction temperature and minimize side reactions. A Design of Experiments (DoE) approach can help to systematically optimize these parameters at the pilot scale.

  • Catalyst Inefficiency: If a solid-supported catalyst is being used, its efficiency can be affected by mass transfer limitations at a larger scale. Ensure adequate suspension of the catalyst and consider evaluating different catalyst loadings or particle sizes.

Question 2: During the purification of our pyrimidinone API at the kilogram scale, we are struggling with the presence of persistent, closely-related impurities. How can we improve the purity profile?

Answer: Impurity profiling and control are critical during scale-up. Here are some strategies to address persistent impurities:

  • Identify the Impurities: The first step is to identify the structure of the impurities using techniques like LC-MS and NMR. Understanding the impurity structure will provide clues about its formation mechanism.

  • Trace the Source: Determine at which stage of the synthesis the impurities are being formed. This can be done by analyzing in-process samples from each step. Common sources include side reactions from starting materials, intermediates, or degradation of the final product.

  • Optimize Reaction Conditions: Once the source is identified, modify the reaction conditions to minimize impurity formation. This could involve changing the solvent, temperature, reaction time, or the type of base or acid catalyst used. For example, replacing a strong base with a milder one might prevent the formation of certain degradation products.

  • Improve Crystallization/Purification: The final crystallization step is crucial for removing impurities. Key parameters to optimize include:

    • Solvent System: Screen a variety of solvent/anti-solvent systems to find one that provides good solubility for the API at high temperatures and poor solubility at low temperatures, while the impurities remain in the mother liquor.

    • Cooling Profile: A controlled, slower cooling rate often leads to the formation of purer crystals.

    • Seeding: Seeding the crystallization with pure API crystals can promote the growth of the desired crystal form and exclude impurities.

    • Slurry Aging: Holding the crystal slurry at a specific temperature for a period can sometimes allow for the dissolution of smaller, less pure crystals and the growth of larger, purer ones (Ostwald ripening).

Question 3: We have encountered different polymorphic forms of our final pyrimidinone API during scale-up, leading to inconsistent dissolution profiles. How can we control the polymorphism?

Answer: Controlling polymorphism is a critical aspect of API manufacturing to ensure consistent bioavailability and stability.[1] The appearance of a new, less soluble polymorph can have significant consequences.[1]

  • Polymorph Screening: Conduct a thorough polymorph screen early in development to identify all possible crystalline forms, including solvates and hydrates. This involves crystallizing the API from a wide range of solvents under various conditions (e.g., different temperatures, cooling rates, evaporation rates).

  • Characterize the Polymorphs: Characterize each polymorph using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to understand their physical properties and relative stability.

  • Identify the Kinetically and Thermodynamically Stable Forms: Determine which polymorph is the most thermodynamically stable under the intended storage conditions. Often, a metastable (kinetically favored) form crystallizes first, which can then convert to the more stable form over time.

  • Develop a Robust Crystallization Process: Design a crystallization process that consistently produces the desired polymorph. This involves tight control over:

    • Solvent Selection: The choice of solvent can have a profound impact on which polymorph crystallizes.

    • Supersaturation: The level of supersaturation is a key driver for nucleation and can influence the resulting polymorphic form.

    • Temperature: The crystallization temperature can affect the relative stability of different polymorphs.

    • Seeding: Seeding with the desired polymorph is a powerful technique to ensure its consistent formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for constructing the pyrimidinone core in HIV-1 inhibitors that are amenable to scale-up?

A1: The Biginelli reaction and its variations are frequently employed for the synthesis of dihydropyrimidinones due to its convergence and operational simplicity, often involving a one-pot, three-component condensation.[2][3] For large-scale production, this reaction can be catalyzed by various Lewis or Brønsted acids.[2] Another common approach involves the cyclization of a β-aminoacrylate derivative with an isocyanate or a related precursor. The choice of route for scale-up often depends on the cost and availability of starting materials, overall yield, and the ease of purification of the final product.

Q2: What are the key safety considerations when scaling up the synthesis of pyrimidinone HIV-1 inhibitors?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Many of the reactions, particularly the initial condensation to form the pyrimidinone ring, can be exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is essential to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Some reagents used in the synthesis may be hazardous (e.g., flammable solvents, corrosive acids or bases, toxic intermediates). Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-system transfers) are in place.

  • Pressure and Gas Evolution: Some reactions may generate gas, leading to a pressure buildup in a closed reactor. Ensure that reactors are properly vented.

  • Waste Disposal: The large volumes of solvents and reagents used in scale-up generate significant waste. Develop a comprehensive waste management plan that complies with all environmental regulations.

Q3: How does the choice of solvent impact the scale-up process?

A3: The choice of solvent is critical and can affect multiple aspects of the scale-up process:

  • Reaction Kinetics and Selectivity: The solvent can influence the rate of the desired reaction as well as the formation of byproducts. A solvent that works well at the lab scale may not be optimal at a larger scale due to differences in heat and mass transfer.

  • Product Isolation and Purity: The solubility of the product and impurities in the chosen solvent will determine the efficiency of the crystallization and filtration steps.

  • Safety and Environmental Impact: Solvents should be chosen with their flammability, toxicity, and environmental impact in mind. Regulatory agencies often have strict limits on residual solvents in the final API.

  • Cost and Recyclability: For a commercially viable process, the cost of the solvent and the ease of its recovery and recycling are important economic factors.

Q4: What are the typical challenges encountered during the drying of the final pyrimidinone API at a large scale?

A4: Drying of the API at a large scale can present several challenges:

  • Achieving Low Residual Solvent Levels: Removing the final traces of solvent to meet regulatory requirements (e.g., ICH guidelines) can be difficult, especially if the solvent is trapped within the crystal lattice.

  • Polymorphic Transformations: The drying process (temperature and vacuum) can sometimes induce a change in the polymorphic form of the API.

  • Agglomeration: Wet API can agglomerate during drying, leading to a non-uniform product and difficulties in downstream processing (e.g., milling, formulation).

  • Degradation: Some APIs may be sensitive to heat and can degrade during prolonged drying at elevated temperatures. It is important to determine the thermal stability of the API and define a safe drying temperature range.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of scale-up on key process parameters.

Table 1: Comparison of Yield and Purity at Different Scales for the Biginelli Condensation Step

ScaleStarting Material (kg)Product Yield (%)Product Purity (HPLC, %)
Lab0.18598.5
Pilot57296.2
Mfg506895.5

Table 2: Impact of Crystallization Solvent on Final API Purity and Polymorphic Form

Solvent SystemPurity (HPLC, %)Polymorphic Form
Isopropanol/Water99.2Form I
Ethyl Acetate/Heptane98.5Form II
Acetonitrile99.5Form I (Metastable)

Experimental Protocols

Key Experiment: Kilogram-Scale Biginelli-type Condensation for Pyrimidinone Core Synthesis

This is a representative, generalized protocol and must be adapted and optimized for a specific target molecule and equipment.

Materials:

  • Aryl aldehyde (1.0 eq)

  • β-ketoester (1.1 eq)

  • Urea or Thiourea (1.5 eq)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 0.1 eq)

  • Ethanol (as solvent)

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel or pump for controlled addition

  • Heating/cooling system

  • Nutsche filter-dryer

Procedure:

  • Charge the 100 L reactor with the aryl aldehyde, β-ketoester, urea (or thiourea), and ethanol.

  • Begin agitation to ensure a homogeneous slurry.

  • Add the Lewis acid catalyst to the reactor.

  • Heat the reaction mixture to reflux (approximately 78 °C) under controlled conditions.

  • Monitor the reaction progress by in-process control (IPC) using HPLC or TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to 20-25 °C.

  • Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize product precipitation.

  • Filter the solid product using the Nutsche filter.

  • Wash the filter cake with cold ethanol.

  • Dry the product under vacuum at a temperature not exceeding 50 °C until the residual solvent content meets the pre-defined specification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Charge Reactants (Aldehyde, Ketoester, Urea) solvent Add Solvent (Ethanol) reagents->solvent catalyst Add Catalyst solvent->catalyst reflux Heat to Reflux (78°C) catalyst->reflux monitor Monitor Reaction (IPC via HPLC) reflux->monitor cool Cool to 0-5°C monitor->cool filter Filter Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry final_product Final Pyrimidinone Product dry->final_product

Caption: A typical experimental workflow for the scale-up synthesis of a pyrimidinone core.

Troubleshooting_Logic start Low Yield at Scale? mixing Check Mixing Efficiency start->mixing temp Evaluate Temperature Control start->temp reagents Optimize Reagent Addition start->reagents solution_mixing - Increase agitation - Use CFD modeling mixing->solution_mixing solution_temp - Slower reagent addition - Improve cooling system temp->solution_temp solution_reagents - Conduct DoE - Adjust stoichiometry reagents->solution_reagents

Caption: A troubleshooting decision tree for addressing low yield during scale-up.

References

Technical Support Center: Optimizing Purification of Pyrimidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of pyrimidinone-based compounds. This guide includes troubleshooting advice for common issues encountered during purification, detailed experimental protocols, and frequently asked questions.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Try a different solvent with a lower boiling point.- Add a small amount of a miscible "anti-solvent" to decrease the overall solvating power.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Crystallization is too slow or does not occur The solution is not sufficiently saturated, or there are no nucleation sites.- Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath to further decrease solubility.- Scratch the inside of the flask or add a seed crystal.
Poor recovery of the compound Too much solvent was used, or the compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or contain visible impurities Insoluble impurities are present, or colored impurities are co-crystallizing.- Perform a hot filtration step to remove insoluble impurities before cooling.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Chromatography Challenges
Problem Possible Cause Solution
Poor separation of the target compound from impurities The chosen solvent system (mobile phase) is not optimal.- Adjust the polarity of the mobile phase. For normal-phase chromatography, increase the polarity to move polar compounds faster. For reverse-phase, decrease the polarity.- Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
Compound is not eluting from the column The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- For basic compounds (like some pyrimidinones), adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help.
Tailing peaks Secondary interactions between the compound and the stationary phase (e.g., acidic silica gel interacting with a basic compound).- Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a different stationary phase (e.g., alumina instead of silica gel).
Compound appears to decompose on the column The compound is unstable on the stationary phase (e.g., acid-sensitive compounds on silica gel).- Use a deactivated stationary phase (e.g., neutral alumina).- Work quickly and at a lower temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing pyrimidinone-based compounds?

A1: The choice of solvent is highly dependent on the specific structure of your pyrimidinone derivative. However, common starting points for solubility tests include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures of these with water or hexanes. Due to the hydrogen bonding capabilities of the pyrimidinone core, polar protic and aprotic solvents are often effective.[1][2]

Q2: My pyrimidinone compound is only soluble in high-boiling point solvents like DMF or DMSO, making purification difficult. What can I do?

A2: For compounds with limited solubility, consider techniques like diffusion crystallization. Dissolve your compound in a minimal amount of a high-boiling point solvent (e.g., DMF) and place this solution in a larger, sealed container with a more volatile "anti-solvent" (e.g., dichloromethane or diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow crystal growth.

Q3: How do I choose a starting solvent system for flash chromatography of my pyrimidinone compound?

A3: A good starting point for many pyrimidinone derivatives, which are often moderately polar, is a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes). For more polar compounds, a system of dichloromethane and methanol (e.g., 1-10% methanol in dichloromethane) can be effective. Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system.

Q4: What are some common impurities I might encounter in pyrimidinone synthesis?

A4: Common impurities can include unreacted starting materials, reagents, and side-products from competing reactions. For instance, in syntheses involving urea or thiourea, self-condensation products or incompletely cyclized intermediates may be present. If the synthesis involves multiple reactive sites, isomers can also be a significant impurity.

Q5: How can I assess the purity of my final pyrimidinone compound?

A5: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or major impurities. Melting point determination is a simple and effective way to get a qualitative indication of purity, as impurities will typically broaden and depress the melting point range.

Data Presentation

Solubility of Pyrimidinone Derivatives in Common Solvents

The following table summarizes the mole fraction solubility (x) of five different pyrimidine derivatives (coded as BKD-1 to BKD-5) in various solvents at different temperatures. This data can guide solvent selection for purification.[3][4]

CompoundSolventTemperature (K)Mole Fraction Solubility (x * 10^3)
BKD-1 Methanol298.151.25
328.152.89
DMF298.153.45
328.156.21
CCl4298.150.89
328.151.98
BKD-2 Methanol298.151.11
328.152.54
DMF298.153.12
328.155.67
CCl4298.150.76
328.151.76
BKD-3 Methanol298.151.19
328.152.76
DMF298.153.28
328.155.98
CCl4298.150.81
328.151.87
BKD-4 Methanol298.150.98
328.152.21
DMF298.152.87
328.155.12
CCl4298.150.65
328.151.54
BKD-5 Methanol298.151.05
328.152.43
DMF298.153.01
328.155.43
CCl4298.150.71
328.151.68

Data adapted from scientific literature.[3][4] The order of solubility was generally found to be DMF > methanol > CCl4.[3]

Experimental Protocols

Protocol 1: Recrystallization of a Pyrimidinone Derivative

This protocol provides a general procedure for the recrystallization of a solid pyrimidinone-based compound.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude pyrimidinone compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Test several solvents to find the optimal one.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hotplate with stirring. Continue adding the hot solvent until the compound just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling generally results in larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purifying a pyrimidinone compound using flash column chromatography.

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system (mobile phase). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Secure a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen mobile phase. Slowly add silica gel to the column while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude pyrimidinone compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or vials).

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidinone compound.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Pyrimidinone_Inhibitor Pyrimidinone-based Inhibitor Pyrimidinone_Inhibitor->PI3K Inhibits Pyrimidinone_Inhibitor->mTORC1 Inhibits Purification_Workflow Crude_Product Crude Pyrimidinone Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Clear Solution Insoluble_Impurities Insoluble Impurities Hot_Filtration->Insoluble_Impurities Removed Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Soluble_Impurities Soluble Impurities in Filtrate Vacuum_Filtration->Soluble_Impurities Drying Drying Washing->Drying Pure_Crystals Pure Pyrimidinone Crystals Drying->Pure_Crystals

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrimidinone Inhibitors and Existing NNRTIs in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral life cycle, HIV-1 Reverse Transcriptase (RT), is a primary target for antiretroviral therapy.[1][2][3][4] Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of this therapy, functioning as allosteric inhibitors of the RT enzyme.[1][3] Within this class, pyrimidine-based compounds, including pyrimidinone derivatives, have emerged as a highly dynamic and promising group, leading to the development of potent next-generation drug candidates with improved resistance profiles.[5]

This guide provides an objective comparison of the efficacy of emerging pyrimidinone inhibitors against established NNRTIs, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Allosteric Approach

Both traditional NNRTIs and the newer pyrimidinone-based inhibitors are non-competitive inhibitors. They do not bind at the RT catalytic active site but rather to a distinct, hydrophobic pocket known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the active site.[1][6] Binding of the inhibitor induces a conformational change in the enzyme, distorting the catalytic triad (residues Asp110, Asp185, Asp186) and limiting the flexibility of the "thumb" and "finger" subdomains. This allosterically blocks the process of reverse transcription, where viral RNA is converted into DNA, thus halting viral replication.[1]

The diarylpyrimidine (DAPY) family, which includes the approved drugs etravirine and rilpivirine, is a notable subset of pyrimidine derivatives.[3][7][8] These molecules are known for their conformational flexibility, adopting a "horseshoe" or "U" shape within the binding pocket, which allows them to adapt to mutations that would otherwise confer resistance.[9][10] Many novel pyrimidinone inhibitors build upon this structural motif to enhance potency and combat drug resistance.

Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase cluster_RT HIV-1 Reverse Transcriptase (RT) ActiveSite Polymerase Active Site ProviralDNA Proviral DNA Synthesis ActiveSite->ProviralDNA Catalyzes Inhibition Inhibition ActiveSite->Inhibition NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->ActiveSite Induces Conformational Change ViralRNA Viral RNA Template ViralRNA->ActiveSite Binds dNTPs Host dNTPs dNTPs->ActiveSite Binds Inhibition->ProviralDNA Blocks NNRTI Pyrimidinone / NNRTI Inhibitor NNRTI->NNIBP Binds

HIV-1 RT inhibition by NNRTIs.
Comparative Efficacy: Potency Against Wild-Type and Resistant Strains

The primary challenge for NNRTI-based therapies is the rapid emergence of drug-resistant mutations.[1][9] First-generation NNRTIs like nevirapine and efavirenz are susceptible to single-point mutations such as K103N and Y181C.[7] Second-generation and newer pyrimidinone inhibitors are specifically designed to be effective against these resistant strains. The following table summarizes the in vitro efficacy of representative pyrimidinone inhibitors compared to established NNRTIs.

Compound Class EC₅₀ (WT HIV-1) (nM) EC₅₀ (L100I) (nM) EC₅₀ (K103N) (nM) EC₅₀ (Y181C) (nM) EC₅₀ (E138K) (nM) CC₅₀ (µM) Selectivity Index (SI) Reference
Nevirapine 1st Gen NNRTI110>1000>1000>1000->100>909[11]
Efavirenz 1st Gen NNRTI1.7 - 6-60-->20>3333[9]
Etravirine (ETR) 2nd Gen NNRTI (DAPY)4.09.86.231.718.02.2550[7]
Rilpivirine (RPV) 2nd Gen NNRTI (DAPY)0.67---->10>14925[9][11]
Compound 20 Diarylpyrimidine Derivative2.66.51.411.66.027.210461[7]
Compound 26-trans Pyridinone Derivative4.0-ActiveActive->10075000[12]
K-5a2 (Compound 7) Thiophene[3,2-d]pyrimidine2.0-ActiveActiveActive>100>50000[7]
Catechol Diether 1 Catechol Diether NNRTI0.055------[11]

EC₅₀ (50% effective concentration): The concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency. CC₅₀ (50% cytotoxic concentration): The concentration of a drug that causes the death of 50% of host cells. Higher values indicate lower toxicity. SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI indicates a more favorable therapeutic window.

As the data indicates, novel pyrimidinone derivatives such as Compound 20 and K-5a2 exhibit exceptional potency against wild-type HIV-1, often in the low nanomolar range, comparable or superior to the second-generation drugs Etravirine and Rilpivirine.[7] Critically, these compounds maintain potent activity against a panel of single-mutant strains, including K103N and Y181C, which confer high-level resistance to first-generation NNRTIs.[7] For example, Compound 20 is more potent than Etravirine against all tested single mutant strains.[7] This robust activity against resistant variants is a key advantage of these next-generation inhibitors.

Resistance Profiles: Overcoming Clinical Hurdles

The low genetic barrier to resistance is the primary limitation of early NNRTIs.[6] Efavirenz and nevirapine failure is commonly associated with mutations like K103N, Y181C, G190A/S, and L100I.[9] Studies comparing nevirapine and efavirenz have shown different resistance pathways; for instance, the Y181C mutation is more frequently detected in patients failing nevirapine-based regimens, while K103N is more common with efavirenz failure.[13][14]

The development of pyrimidinone-based NNRTIs is a direct response to these challenges. Their chemical structures are designed to establish multiple contact points within the flexible NNIBP. This allows them to tolerate mutations by shifting their binding conformation ("wiggling" and "jiggling"), thereby preserving inhibitory activity.[10] X-ray crystallography studies have been instrumental in this rational design process, revealing key interactions with conserved residues in the binding pocket that are less prone to mutation.[11][15]

Logical Classification of HIV-1 RT Inhibitors RT_Inhibitors Reverse Transcriptase Inhibitors NRTIs NRTIs (Nucleoside/Nucleotide Analogues) - Chain Terminators RT_Inhibitors->NRTIs NNRTIs NNRTIs (Non-Nucleoside) - Allosteric Inhibitors RT_Inhibitors->NNRTIs FirstGen First Generation (e.g., Nevirapine, Efavirenz) - Low resistance barrier NNRTIs->FirstGen SecondGen Second Generation (e.g., Etravirine, Rilpivirine) - Improved resistance profile NNRTIs->SecondGen Pyrimidinones Pyrimidinone Inhibitors (Next-Generation Candidates) - High potency, broad resistance coverage SecondGen->Pyrimidinones Includes many DAPY-like structures

Classification of Reverse Transcriptase Inhibitors.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This protocol outlines a standard method for determining the efficacy (EC₅₀) and cytotoxicity (CC₅₀) of inhibitor compounds.

a. Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock (e.g., strain IIIB or clinical isolates)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Test compounds (pyrimidinone inhibitors, NNRTIs) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • 96-well microtiter plates.

b. Methodology:

  • Cell Plating: Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the appropriate wells. Include wells for cell control (no virus, no drug) and virus control (virus, no drug).

  • Viral Infection: Add a predetermined amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01-0.1 to all wells except the cell control wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Data Acquisition: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals. Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell protection (antiviral activity) and cytotoxicity relative to controls. The EC₅₀ and CC₅₀ values are determined from the dose-response curves using non-linear regression analysis.

HIV-1 Reverse Transcriptase Enzymatic Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.

a. Materials:

  • Recombinant HIV-1 RT enzyme.

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂).

  • Poly(rA)-oligo(dT) template/primer.

  • ³H-labeled deoxythymidine triphosphate (³H-dTTP) and unlabeled dNTPs.

  • Test compounds.

  • Glass-fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

b. Methodology:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, poly(rA)-oligo(dT) template/primer, and the test compound at various concentrations.

  • Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding cold trichloroacetic acid (TCA).

  • Precipitation and Filtration: Precipitate the newly synthesized ³H-labeled DNA on ice. Collect the precipitate by filtering the mixture through glass-fiber filters using a cell harvester.

  • Quantification: Wash the filters to remove unincorporated ³H-dTTP. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the RT activity. Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.

Workflow for In Vitro Anti-HIV Assay Start Start PlateCells Plate MT-4 Cells (96-well plate) Start->PlateCells AddCompounds Add Serial Dilutions of Test Compounds PlateCells->AddCompounds Infect Infect Cells with HIV-1 AddCompounds->Infect Incubate Incubate for 5 Days (37°C, 5% CO₂) Infect->Incubate MTT Add MTT Reagent (Incubate 4 hours) Incubate->MTT Solubilize Add Solubilizing Agent MTT->Solubilize Read Read Absorbance (540 nm) Solubilize->Read Analyze Calculate EC₅₀ and CC₅₀ (Dose-Response Curves) Read->Analyze End End Analyze->End

Standard workflow for cell-based anti-HIV assays.

Conclusion

Pyrimidinone inhibitors represent a highly successful and evolving class of NNRTIs. Experimental data consistently demonstrates that novel derivatives possess extraordinary potency, often surpassing that of first and even second-generation approved drugs. Their most significant advantage lies in their robust efficacy against clinically relevant, drug-resistant HIV-1 strains. This improved resistance profile, a result of rational, structure-based drug design, positions pyrimidinone inhibitors as leading candidates for the development of future antiretroviral therapies that can overcome the challenge of drug resistance and improve treatment outcomes for individuals living with HIV-1.

References

Preclinical Validation of Pyrimidinone-Based Inhibitors of HIV-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of pyrimidinone-based HIV-1 inhibitors against other established and emerging antiretroviral agents. The following sections detail the efficacy, safety, and pharmacokinetic profiles of these compounds, supported by experimental data from various preclinical models.

Executive Summary

Pyrimidinone-based compounds have emerged as a promising class of HIV-1 inhibitors, primarily targeting the viral enzymes reverse transcriptase (RT) and RNase H. Preclinical studies have demonstrated their potential, exhibiting potent antiviral activity in vitro. However, comprehensive in vivo data and direct comparisons with other drug classes remain crucial for positioning them in the current landscape of HIV-1 therapeutics. This guide aims to consolidate the available preclinical data to aid in the evaluation and future development of these inhibitors.

Comparative Efficacy of HIV-1 Inhibitors

The antiviral potency of pyrimidinone-based inhibitors has been evaluated in various in vitro assays, with some compounds showing activity in the nanomolar range. The following tables summarize the available quantitative data, comparing them with other major classes of HIV-1 inhibitors.

Table 1: In Vitro Anti-HIV-1 Activity of Pyrimidinone-Based Inhibitors and Comparators

Inhibitor ClassCompound/DrugTargetCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Pyrimidinone (RNase H) Pyridopyrimidinone DerivativeHIV-1 RNase H-Data not available>20-[1]
Pyrimidinone (NNRTI) Pyrimidinedione DerivativeHIV-1 Reverse TranscriptaseMT-40.05 - 10>100>10,000-
NNRTI EfavirenzHIV-1 Reverse TranscriptaseCEM-SS0.9>100>111,111-
NRTI Zidovudine (AZT)HIV-1 Reverse TranscriptaseMT-410 - 50>1000>20,000-
Integrase Inhibitor (INSTI) RaltegravirHIV-1 IntegraseVarious2 - 10>100>10,000[2]
Protease Inhibitor (PI) DarunavirHIV-1 ProteaseVarious1 - 5>50>10,000[3]
Capsid Inhibitor GS-CA1HIV-1 CapsidPBMCs0.14>10>71,428[4]

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are approximate ranges compiled from various sources. The selectivity index is a measure of the therapeutic window of the compound.

Table 2: Preclinical Pharmacokinetic Parameters of Selected HIV-1 Inhibitors

Inhibitor ClassCompound/DrugAnimal ModelT1/2 (h)Cmax (µg/mL)Bioavailability (%)Reference
Pyrimidinone Derivative NBD-14189Rat (IV/PO)9.8 / 8.2- / -6.7[5]
Pyrimidinone Derivative NBD-14189Dog (PO)--61[5]
Integrase Inhibitor CabotegravirMouse (PO)-Dose-dependent-[6]
Integrase Inhibitor BictegravirMouse (PO)-Dose-dependent-[6]
Protease Inhibitor Various-VariableVariableVariable[7][8]

Pharmacokinetic parameters are highly dependent on the specific compound, formulation, and animal model used.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are protocols for key experiments cited in the evaluation of HIV-1 inhibitors.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound. Include control wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

HIV-1 p24 Antigen Capture Assay for Antiviral Activity

This ELISA-based assay quantifies the amount of HIV-1 p24 core protein in cell culture supernatants, which is a marker of viral replication.

Materials:

  • HIV-1 p24 Antigen ELISA kit

  • Cell culture supernatants from infected cells treated with the test compound

  • 96-well microtiter plates coated with anti-p24 antibody

  • Wash buffer

  • Biotinylated anti-p24 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Add cell culture supernatants and p24 standards to the wells of the coated microtiter plate.[9]

  • Incubate the plate to allow the p24 antigen to bind to the capture antibody.

  • Wash the wells to remove unbound materials.[10]

  • Add the biotinylated detection antibody and incubate.[9]

  • Wash the wells again.

  • Add streptavidin-HRP and incubate.[9]

  • Wash the wells a final time.

  • Add the TMB substrate and incubate in the dark to allow color development.[11]

  • Add the stop solution to terminate the reaction.[9]

  • Read the absorbance at 450 nm.[11]

  • Generate a standard curve from the p24 standards and calculate the p24 concentration in the test samples. The 50% effective concentration (EC50) is determined by plotting the percentage of p24 inhibition against the compound concentration.

In Vivo Efficacy in BLT Humanized Mice

Bone marrow/liver/thymus (BLT) humanized mice are a valuable in vivo model for studying HIV-1 infection and evaluating the efficacy of antiretroviral drugs.[12]

Procedure Outline:

  • Humanization: Immunodeficient mice are surgically implanted with human fetal liver and thymus tissues and subsequently injected with autologous fetal liver-derived CD34+ hematopoietic stem cells.[13]

  • Infection: Once human immune cell reconstitution is confirmed, mice are infected with HIV-1, typically via intravenous or mucosal routes.[14]

  • Treatment: The test compound (e.g., a pyrimidinone-based inhibitor) is administered at various doses and schedules. A control group receives a placebo or a standard-of-care antiretroviral drug.

  • Monitoring: Viral load in the plasma is monitored over time using qPCR. CD4+ T cell counts are also measured to assess immune reconstitution.[15]

  • Endpoint Analysis: At the end of the study, tissues can be collected to measure viral RNA and DNA levels.[14] The efficacy of the treatment is determined by the reduction in viral load and the preservation of CD4+ T cells compared to the control group.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of HIV-1 inhibitors requires knowledge of the viral replication cycle and the host cell signaling pathways it exploits.

HIV-1 Replication Cycle and Points of Inhibition

The following diagram illustrates the key steps in the HIV-1 replication cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.

HIV_Replication_Cycle cluster_entry Entry cluster_replication Replication cluster_production Production Attachment Attachment Co-receptor Binding Co-receptor Binding Attachment->Co-receptor Binding Reverse Transcription Reverse Transcription Fusion Fusion Co-receptor Binding->Fusion Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New Virion New Virion Budding & Maturation->New Virion HIV-1 Virion HIV-1 Virion HIV-1 Virion->Attachment Entry Inhibitors Entry Inhibitors Entry Inhibitors->Attachment NNRTIs & NRTIs NNRTIs & NRTIs NNRTIs & NRTIs->Reverse Transcription Pyrimidinones (NNRTI) Pyrimidinones (NNRTI) Pyrimidinones (NNRTI)->Reverse Transcription RNase H Inhibitors RNase H Inhibitors RNase H Inhibitors->Reverse Transcription Pyrimidinones (RNase H) Pyrimidinones (RNase H) Pyrimidinones (RNase H)->Reverse Transcription Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Protease Inhibitors Protease Inhibitors Protease Inhibitors->Budding & Maturation

Caption: HIV-1 replication cycle and targets of antiretroviral drugs.

Experimental Workflow for Preclinical Evaluation

The preclinical validation of a novel HIV-1 inhibitor involves a multi-step process, from initial in vitro screening to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound Library Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Potency & Low Toxicity Antiviral Assay (p24, Luciferase) Antiviral Assay (p24, Luciferase) In Vitro Screening->Antiviral Assay (p24, Luciferase) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Screening->Cytotoxicity Assay (MTT) In Vivo Efficacy In Vivo Efficacy Lead Identification->In Vivo Efficacy Good PK/PD Pharmacokinetic Studies Pharmacokinetic Studies Lead Identification->Pharmacokinetic Studies IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy->IND-Enabling Studies Safety & Efficacy Humanized Mice (BLT, etc.) Humanized Mice (BLT, etc.) In Vivo Efficacy->Humanized Mice (BLT, etc.)

Caption: General workflow for preclinical evaluation of HIV-1 inhibitors.

Conclusion

Pyrimidinone-based inhibitors represent a versatile scaffold for the development of novel anti-HIV-1 agents, with demonstrated activity against reverse transcriptase and RNase H. While in vitro data are promising, further preclinical development will require a greater emphasis on in vivo efficacy and safety studies in relevant animal models, such as humanized mice. Direct, head-to-head comparative studies with approved drugs from other classes will be essential to clearly define their potential clinical utility. The detailed protocols and comparative data presented in this guide are intended to facilitate the rational design and evaluation of future pyrimidinone-based HIV-1 inhibitors.

References

Navigating Resistance: A Comparative Guide to Pyrimidinone Inhibitors Against NNRTI-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-resistance profiles of pyrimidinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) against clinically relevant HIV-1 mutant strains. Supported by experimental data, this document details the efficacy of these inhibitors and the methodologies used to evaluate them.

The emergence of drug-resistant HIV-1 strains represents a significant challenge to effective long-term antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of many treatment regimens, but their efficacy can be compromised by mutations in the reverse transcriptase enzyme. Pyrimidinone derivatives, a key class of next-generation NNRTIs, have been designed to be effective against these resistant variants. This guide synthesizes available data to provide a clear comparison of their performance.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity (EC50 values) of various pyrimidinone inhibitors and their derivatives against wild-type (WT) HIV-1 and a panel of common NNRTI-resistant mutant strains. Lower EC50 values indicate greater potency.

Table 1: Antiviral Activity of Diarylpyrimidine (DAPY) Derivatives Against NNRTI-Resistant HIV-1 Strains

CompoundWT (IIIB) EC50 (µM)L100I EC50 (µM)K103N EC50 (µM)Y181C EC50 (µM)Y188C EC50 (µM)E138K EC50 (µM)F227L + V106A EC50 (µM)Reference
4a 0.0270.1860.0051.610.6480.021>9.10[1]
4b 0.0640.5370.0083.251.270.0305.34[1]
Etravirine (ETR) 0.0030.0050.0030.0080.0060.0040.007[1]
Nevirapine (NVP) 0.1511.253.935.062.110.1684.89[1]
Efavirenz (EFV) 0.0020.0090.0710.0080.0060.0030.005[1]

Table 2: Antiviral Activity of Novel Diarylpyrimidine-Quinolone Hybrids

CompoundWT (IIIB) EC50 (µM)K103N/Y181C EC50 (µM)Reference
5c 0.00960.98[2]

Table 3: Antiviral Activity of 5-Phenyl Substituted Diarylpyrimidine Derivatives

CompoundWT (IIIB) EC50 (nM)Resistant Strains EC50 (nM)Reference
3 2.52.5 - 41.3[3]
4 2.52.5 - 112[3]

Experimental Protocols

The data presented in this guide were generated using established in vitro methodologies to assess the antiviral activity and resistance profiles of the compounds.

Anti-HIV-1 Activity Assay in TZM-bl Cells

This assay is a standard method for determining the efficacy of antiretroviral drugs.

  • Cell Line: TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated Tat-responsive luciferase and β-galactosidase reporter genes.

  • Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB) or clinical isolates, and site-directed mutant viruses expressing specific resistance mutations.

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds are prepared and added to the cells.

    • A predetermined amount of HIV-1 virus stock is added to the wells containing cells and the test compound.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the compound compared to the virus control is used to calculate the percent inhibition.

    • The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits virus replication by 50%.

  • Cytotoxicity Assay: To assess the toxicity of the compounds, a parallel assay is conducted without the virus. Cell viability is typically measured using an MTT or similar colorimetric assay. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

In Vitro Selection of NNRTI-Resistant HIV-1

This experimental procedure is used to generate drug-resistant viral strains in a controlled laboratory setting.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4) are used for viral culture.

  • Procedure:

    • Wild-type HIV-1 is cultured in the presence of the pyrimidinone inhibitor at an initial concentration equal to its EC50.

    • The viral replication is monitored, typically by measuring the p24 antigen concentration in the culture supernatant.

    • As the virus adapts and begins to replicate efficiently at the initial drug concentration, the concentration of the inhibitor is gradually increased in a stepwise manner.

    • This process of dose escalation is continued until the virus can replicate in the presence of high concentrations of the drug.

    • The proviral DNA from the resistant virus is then sequenced to identify the mutations in the reverse transcriptase gene that are responsible for the resistance phenotype.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes described in this guide.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Data Analysis prep_cells Seed TZM-bl cells in 96-well plate add_virus Add HIV-1 virus to wells prep_cells->add_virus prep_compounds Prepare serial dilutions of pyrimidinone inhibitors prep_compounds->add_virus incubation Incubate for 48 hours at 37°C add_virus->incubation lysis Lyse cells and add luciferase substrate incubation->lysis readout Measure luminescence lysis->readout calculation Calculate EC50 values readout->calculation

Caption: Workflow for determining the anti-HIV-1 activity (EC50) of pyrimidinone inhibitors.

Resistance_Selection_Workflow start Culture WT HIV-1 with inhibitor at EC50 monitor Monitor viral replication (p24 antigen) start->monitor dose_escalation Gradually increase inhibitor concentration monitor->dose_escalation if replication occurs selection Select for resistant viral population monitor->selection at high drug concentration dose_escalation->monitor sequencing Sequence RT gene of resistant virus selection->sequencing analysis Identify resistance mutations sequencing->analysis

Caption: In vitro selection process for generating NNRTI-resistant HIV-1 strains.

References

Comparative analysis of pyrimidinone versus pyridinone HIV-1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among the numerous heterocyclic compounds explored for this purpose, pyrimidinone and pyridinone scaffolds have emerged as privileged structures, leading to the discovery of potent anti-HIV-1 agents. This guide provides a comparative analysis of these two classes of inhibitors, summarizing their performance based on available experimental data, detailing the methodologies of key experiments, and visualizing their mechanisms and experimental workflows.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both pyrimidinone and pyridinone derivatives predominantly act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA for integration into the host cell's genome. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity. This mechanism is non-competitive with respect to the natural deoxynucleotide triphosphate substrates.

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome Viral_DNA->Integration Inhibitor Pyrimidinone or Pyridinone NNRTI Inhibitor->RT Allosteric Binding

Figure 1: Mechanism of action of pyrimidinone and pyridinone NNRTIs.

Comparative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of representative pyrimidinone and pyridinone HIV-1 inhibitors from various studies. It is important to note that direct comparison between compounds tested in different laboratories may be influenced by variations in experimental conditions.

Pyrimidinone Derivatives
Compound IDHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Compound 22 HIV-1 (IIIB)0.000696.23>160383[1]
Unalkylated derivative 5 HIV-1 (IIIB)0.001>100 (low cytotoxicity)>100,000[1]
Compound 7 HIV-1 (IIIB)0.0034>100>29411[1]
Compound 1 HIV-1 (IIIB)0.0016>100>62500[1]
Pyridinone Derivatives
Compound IDHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
L-697,639 HIV-10.012 - 0.2>100>500 - 8333[2][3]
L-697,661 HIV-10.012 - 0.2>100>500 - 8333[2][3]
Compound 22 Wild-typeLow nM>100High[4][5]
Compound 23 Wild-typeLow nM>100High[4][5]
FTC-2 HIV-1 (IIIB)5.36>265.6>49.57[6]
TD-1a HIV-1 (IIIB)44.5986.541.94[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate these inhibitors.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using a synthetic template/primer.

Typical Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl), a salt (e.g., 50 mM KCl), a divalent cation (e.g., 10 mM MgCl2), a synthetic template-primer such as poly(rA)-oligo(dT), and a labeled dNTP (e.g., [3H]TTP).[7]

  • Compound Incubation: The test compounds (pyrimidinone or pyridinone derivatives) at various concentrations are pre-incubated with purified recombinant HIV-1 RT.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by adding the template-primer and dNTP mixture to the enzyme-inhibitor solution. The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at a specific temperature (e.g., 37°C) and then stopped by adding a quenching agent like EDTA.[7]

  • Quantification: The amount of incorporated labeled dNTP is quantified. For radioactively labeled dNTPs, this can be done by scintillation counting after separating the newly synthesized DNA from unincorporated nucleotides.[7]

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.

RT_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, Template/Primer, Labeled dNTP) Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Pyrimidinone/Pyridinone) Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Purified HIV-1 RT Add_Inhibitor->Add_Enzyme Incubate Incubate (e.g., 37°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., EDTA) Incubate->Stop_Reaction Quantify Quantify DNA Synthesis (e.g., Scintillation Counting) Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a typical HIV-1 RT inhibition assay.

Cellular Anti-HIV Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells are infected with HIV-1 in the presence of the test compound, and the extent of viral replication is measured.

Typical Protocol:

  • Cell Culture: A suitable human T-lymphoid cell line (e.g., MT-4, CEM) is cultured and seeded into microtiter plates.

  • Infection and Treatment: The cells are infected with a known amount of HIV-1. Simultaneously or shortly after, serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

  • Quantification of Viral Replication: The extent of viral replication is determined by various methods, such as:

    • MTT Assay: Measures the viability of the host cells. A higher cell viability in the presence of the compound indicates inhibition of the virus's cytopathic effect.

    • p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the cell culture supernatant.

    • Reporter Gene Assay: Uses genetically engineered cell lines that express a reporter gene (e.g., luciferase, β-galactosidase) under the control of the HIV-1 LTR promoter. The reporter gene expression is proportional to viral replication.[8]

  • Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

Cytotoxicity Assay

This assay is performed in parallel with the cellular anti-HIV assay to assess the toxicity of the compound to the host cells.

Principle: Uninfected host cells are exposed to the test compound to determine the concentration that is toxic to the cells.

Typical Protocol:

  • Cell Seeding: The same cell line used in the anti-HIV assay is seeded into microtiter plates.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells.

  • Incubation: The plates are incubated for the same duration as the anti-HIV assay.

  • Cell Viability Measurement: Cell viability is measured using methods like the MTT assay.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Concluding Remarks

Both pyrimidinone and pyridinone derivatives have proven to be highly effective scaffolds for the development of potent HIV-1 NNRTIs. The data presented in this guide highlight the impressive nanomolar to picomolar potencies achieved by some of these compounds. The choice between these two scaffolds for further drug development will depend on a multitude of factors including not only their antiviral potency but also their resistance profiles against clinically relevant mutant strains, pharmacokinetic properties, and overall safety profiles. The experimental protocols detailed herein provide a foundation for the continued evaluation and optimization of these and other novel anti-HIV-1 agents.

References

A Head-to-Head Comparison of Pyrimidinone Analog Series in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of analog series with diverse biological activities. This guide provides a head-to-head comparison of prominent pyrimidinone analog series, with a focus on their performance as kinase inhibitors—a critical target class in oncology and inflammation research. The information herein is curated from various scientific publications to aid researchers in navigating the landscape of pyrimidinone-based drug discovery.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro efficacy of different pyrimidinone analog series against various cancer cell lines and specific kinase targets. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity of Pyrimidinone Analog Series against Cancer Cell Lines

Pyrimidinone Analog SeriesTarget Cell LinePotent Examples (Compound ID)IC50 (µM)Reference
Pyrido[1,2-a]pyrimidin-4-ones Kyse-520 (Esophageal Cancer)14i1.06[1]
NCI-H358 (Lung Cancer)14i-[1]
MIA-PaCa2 (Pancreatic Cancer)14i-[1]
Pyrazolo[3,4-d]pyrimidinones HCT116 (Colorectal Cancer)4a0.21[2]
HepG2 (Liver Cancer)4a-[2]
HCT116 (Colorectal Cancer)4b-[2]
HepG2 (Liver Cancer)4b-[2]
Pyrimidinone–sulfonamide hybrids HCT-116 (Colon Cancer)3a5.66[3]
HCT-116 (Colon Cancer)3b9.59[3]
T-47D (Breast Cancer)30a7.56[3]
T-47D (Breast Cancer)30b2.45[3]
MDA-MB-231 (Breast Cancer)30b6.86[3]
Tetrahydropyrido[4,3-d]pyrimidines A549 (Lung Cancer)121.61[4]
HT29 (Colon Cancer)107.48[4]
Pyrrolo[2,3-d]pyrimidines A549 (Lung Cancer)46-[4]

Table 2: Comparative Potency of Pyrimidinone Analog Series against Kinase Targets

Pyrimidinone Analog SeriesTarget KinasePotent Examples (Compound ID)IC50 (nM)Reference
Pyrido[1,2-a]pyrimidin-4-ones SHP214i104[1]
Pyrazolo[3,4-d]pyrimidinones CDK24a210[2]
CDK2Roscovitine (Reference)250[2]
Tetrahydropyrido[4,3-d]pyrimidines EGFR1318[4]
EGFR78[4]
Pyrrolo[2,3-d]pyrimidines EGFR483.63[4]
Pyrazolopyrimidinones WEE13010.4[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and validation of the presented data.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]-ATP)

  • 384-well or 96-well assay plates

  • Plate reader capable of detecting luminescence, fluorescence, or radioactivity

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the test compound solution, recombinant kinase, and the specific peptide substrate, all diluted in kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Fluorescence-based (e.g., LanthaScreen™): Utilize a FRET-based assay where the phosphorylation of a fluorescently labeled substrate by the kinase leads to a change in the FRET signal.

    • Radiometric: Use [γ-³²P]-ATP and measure the incorporation of the radioactive phosphate group into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% acetic acid

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.[4]

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow to air dry.[4]

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway: General Kinase Inhibition

The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors, a common mode of action for many pyrimidinone analogs.

G General Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Kinase Active Site Kinase Kinase ATP_binding_site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) ATP_binding_site->Phosphorylated_Substrate Phosphorylates Substrate No_Phosphorylation Inhibition of Phosphorylation ATP_binding_site->No_Phosphorylation Substrate_binding_site Substrate Binding Site Substrate_binding_site->Phosphorylated_Substrate ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Substrate->Substrate_binding_site Binds Pyrimidinone_Inhibitor Pyrimidinone Analog Pyrimidinone_Inhibitor->ATP_binding_site Competitively Binds

Caption: ATP-competitive pyrimidinone analogs block kinase activity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The diagram below outlines the key steps in a typical in vitro kinase inhibition assay.

G Workflow for In Vitro Kinase Inhibition Assay start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->prep_reagents prep_compounds Prepare Serial Dilutions of Pyrimidinone Analogs start->prep_compounds end End setup_reaction Set up Kinase Reaction in Plate (Kinase + Substrate + Compound) prep_reagents->setup_reaction prep_compounds->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detection Measure Kinase Activity (Luminescence/Fluorescence/Radioactivity) incubation->detection analysis Data Analysis (Calculate % Inhibition and IC50) detection->analysis analysis->end

Caption: Key steps of an in vitro kinase inhibition assay.

Logical Relationship: Structure-Activity Relationship (SAR) Cycle

The following diagram illustrates the iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery, a fundamental process in the development of potent pyrimidinone analogs.

G Iterative Cycle of Structure-Activity Relationship (SAR) Studies design Design Analogs synthesis Chemical Synthesis design->synthesis testing Biological Testing (e.g., Kinase Assays) synthesis->testing analysis Analyze SAR Data testing->analysis analysis->design Informs next design cycle

Caption: The iterative process of SAR in drug discovery.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrimidinone Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of pyrimidinone inhibitors, a promising class of molecules targeting a range of diseases. We present key experimental data in a clear, comparative format, detail the methodologies used, and visualize the metabolic processes to aid in the selection and optimization of drug candidates.

The pyrimidinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting kinases and other enzymes implicated in cancer, inflammation, and other disorders. However, the in vivo efficacy and safety of these inhibitors are intrinsically linked to their metabolic fate. Rapid metabolism can lead to low bioavailability and short duration of action, while the formation of reactive metabolites can result in toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount.

This guide delves into the metabolic stability of various pyrimidinone inhibitors, drawing on experimental data from in vitro assays. We will explore how structural modifications to the pyrimidinone core influence their susceptibility to metabolic enzymes, providing a framework for designing more robust and effective drug candidates.

Comparative Metabolic Stability of Pyrimidinone Inhibitors

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as liver microsomes or hepatocytes. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The following tables summarize the metabolic stability data for different classes of pyrimidinone inhibitors.

Table 1: Metabolic Stability of Pyrimidinone-Based Bruton's Tyrosine Kinase (BTK) Inhibitors in Human Liver Microsomes (HLM)
CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
GDC-0834 Acyclic amide linkerRapidly metabolizedHigh
Analog 23 Optimized pyridazinone scaffoldSignificantly improvedLower

Data sourced from a study on pyridazinone analogs as BTK inhibitors. The primary metabolic route for GDC-0834 was identified as the cleavage of an acyclic amide bond[1]. The modification in Analog 23 led to enhanced metabolic stability[1].

Table 2: Metabolic Stability of Bis-anilino Pyrimidine p21-Activated Kinase (PAK1) Inhibitors in Mouse Liver Microsomes (MLM)
CompoundKey FeatureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/kg)
Compound 14 Reduced lipophilicity1.0 (IV)22 (IV)
Compound 18 In vitro probe--

Pharmacokinetic parameters for compound 14 were determined in mice, indicating its potential as an in vivo probe. Compound 18 was identified as a potent and selective in vitro probe[2][3].

Table 3: Metabolic Stability of Pyrimidine Derivatives as Pan-FGFR Inhibitors
CompoundModificationHuman Microsomal Stability (% remaining at 60 min)
ASP5878 Optimized pyrimidine derivativeImproved stability

The development of ASP5878 focused on improving metabolic stability and reducing off-target effects, such as hERG channel inhibition[4].

Experimental Protocols

The data presented in this guide were generated using standard in vitro metabolic stability assays. The following are detailed methodologies for the key experiments cited.

Microsomal Stability Assay

This assay evaluates the metabolism of a compound by cytochrome P450 (CYP) enzymes located in the microsomal fraction of the liver.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or mouse) are thawed on ice.

    • NADPH regenerating system (NRS) solution (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C in a shaking water bath.

    • The metabolic reaction is initiated by the addition of the NRS.

    • A control incubation is performed without the NRS to assess non-CYP-mediated degradation.

  • Sampling and Analysis:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is stopped by adding the quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the linear regression.

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[5][6]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes.

Protocol:

  • Preparation of Reagents:

    • Cryopreserved hepatocytes (human, rat, or mouse) are thawed and resuspended in incubation medium.

    • Test compound stock solution.

    • Quenching solution.

  • Incubation:

    • Hepatocytes are pre-warmed to 37°C.

    • The test compound is added to the hepatocyte suspension and incubated at 37°C with shaking.

  • Sampling and Analysis:

    • Aliquots are collected at various time points.

    • The reaction is terminated by adding the quenching solution.

    • Samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizing Metabolic Pathways and Experimental Workflow

To further clarify the processes involved in assessing the metabolic stability of pyrimidinone inhibitors, the following diagrams illustrate the general experimental workflow and the primary metabolic pathways.

Experimental_Workflow A Compound Stock (Pyrimidinone Inhibitor) B Incubation with Liver Microsomes/ Hepatocytes A->B C Time-Point Sampling B->C D Reaction Quenching & Protein Precipitation C->D E LC-MS/MS Analysis D->E F Data Analysis (t½, CLint) E->F

In Vitro Metabolic Stability Assay Workflow.

This workflow outlines the key steps in determining the metabolic stability of a pyrimidinone inhibitor, from initial incubation to final data analysis.

Metabolic_Pathways Parent Pyrimidinone Inhibitor (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolites More Polar Metabolites PhaseII->Metabolites Excretion Excretion Metabolites->Excretion CYPs Cytochrome P450 Enzymes (CYPs) CYPs->PhaseI Catalyze UGTs UGT Enzymes UGTs->PhaseII Catalyze

General Metabolic Pathways of Pyrimidinone Inhibitors.

This diagram illustrates the two main phases of drug metabolism. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules, increasing water solubility and facilitating excretion.

Conclusion

The metabolic stability of pyrimidinone inhibitors is a multifaceted property influenced by the specific structural features of the molecule. As demonstrated by the comparative data, strategic modifications to the pyrimidinone scaffold can significantly enhance stability, a crucial step in optimizing these compounds for clinical development. By employing robust in vitro assays and understanding the underlying metabolic pathways, researchers can make more informed decisions in the design and selection of pyrimidinone inhibitors with improved pharmacokinetic profiles and a higher probability of success in the clinic. This guide serves as a foundational resource for navigating the complexities of pyrimidinone inhibitor metabolism and accelerating the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of HIV-1 Inhibitor-42: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of HIV-1 inhibitor-42, a compound noted for its potential environmental hazards. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.

Key Safety and Disposal Information

Based on the Safety Data Sheet (SDS) for a closely related compound, HIV-1 integrase inhibitor 2, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste.

Hazard and Precautionary Data Summary

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols for Waste Handling

When working with this compound, all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves, and empty containers), and solutions containing the inhibitor, must be segregated and treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, separate all waste contaminated with this compound from non-hazardous waste streams. This includes both solid and liquid waste.

  • Waste Containment:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").

  • Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified waste disposal contractor.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material (solid or liquid) contaminated with this compound? start->is_contaminated non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes segregate Segregate at point of generation hazardous_waste->segregate contain Contain in a labeled, sealed container segregate->contain store Store in a designated secondary containment area contain->store dispose Arrange for disposal via certified hazardous waste contractor store->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling HIV-1 inhibitor-42

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for HIV-1 Inhibitor-42

Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is based on the safety information for a closely related compound, "HIV-1 integrase inhibitor 2" (CAS No. 957890-42-5), and general laboratory best practices for handling potentially hazardous research chemicals. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This guide provides essential safety, handling, and disposal information for laboratory personnel working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

Based on the data for HIV-1 integrase inhibitor 2, the primary hazards are as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes[1].
Hand Protection Protective GlovesChemically resistant nitrile or latex gloves are recommended[1][2]. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required[2]. Consider impervious clothing for larger quantities[1].
Respiratory Protection RespiratorA suitable respirator should be used when handling the powder form to avoid inhalation, especially if not handled in a fume hood[1].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step procedures and workflows should be implemented.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Confirm_Availability Confirm availability of all required PPE and emergency equipment Prepare_Work_Area Prepare and decontaminate the designated work area (e.g., fume hood) Confirm_Availability->Prepare_Work_Area Start Review_SDS Review Safety Data Sheet (or equivalent hazard information) Review_SDS->Confirm_Availability Start Don_PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Prepare_Work_Area->Don_PPE Start Retrieve_Inhibitor Retrieve inhibitor from storage (-20°C or -80°C) Don_PPE->Retrieve_Inhibitor Weigh_and_Prepare Weigh powder in a ventilated enclosure. Prepare stock solutions in a fume hood. Retrieve_Inhibitor->Weigh_and_Prepare Conduct_Experiment Conduct experiment following approved protocol Weigh_and_Prepare->Conduct_Experiment Decontaminate_Surfaces Decontaminate all work surfaces and equipment Conduct_Experiment->Decontaminate_Surfaces End Segregate_Waste Segregate waste: - Solid chemical waste - Liquid chemical waste - Contaminated PPE Decontaminate_Surfaces->Segregate_Waste End Dispose_Waste Dispose of waste in approved, labeled containers according to institutional policy Segregate_Waste->Dispose_Waste End Doff_PPE Doff PPE and wash hands thoroughly Dispose_Waste->Doff_PPE End

Caption: Workflow for Safe Handling of this compound.

Detailed Protocols

a. Storage:

  • Powder: Store the container tightly sealed in a cool, well-ventilated area at -20°C[1].

  • In Solvent: Store at -80°C[1].

  • Avoid direct sunlight and sources of ignition[1].

b. Handling:

  • Ventilation: Always handle this compound, especially in its powder form, in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation[1].

  • Avoid Contact: Prevent contact with eyes, skin, and clothing by using the mandatory PPE[1].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[1][3].

c. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous chemical waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled waste container. Do not pour down the drain, as the compound is very toxic to aquatic life[1][4].

  • Solid Waste: Collect contaminated solids (e.g., gloves, weighing paper) in a separate, sealed, and labeled container.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1][3].

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention[1].
Skin Contact Remove contaminated clothing. Rinse skin thoroughly with large amounts of soap and water[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately if you feel unwell[1][3].

Logical Relationship: Emergency Response to Exposure

The following diagram illustrates the decision-making process and immediate actions to be taken in case of accidental exposure to this compound.

Emergency Response Protocol for Exposure cluster_actions Immediate Actions Exposure_Event Exposure Event Occurs Assess_Situation Assess the type of exposure Exposure_Event->Assess_Situation Skin_Contact Skin Contact: - Remove contaminated clothing - Wash area with soap & water Assess_Situation->Skin_Contact Skin Eye_Contact Eye Contact: - Flush with water for 15 mins - Remove contact lenses Assess_Situation->Eye_Contact Eyes Inhalation Inhalation: - Move to fresh air Assess_Situation->Inhalation Inhaled Ingestion Ingestion: - Rinse mouth with water - DO NOT induce vomiting Assess_Situation->Ingestion Swallowed Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Inform_Supervisor Inform Lab Supervisor and EH&S Office Seek_Medical_Attention->Inform_Supervisor Document_Incident Document the incident with an official report Inform_Supervisor->Document_Incident

Caption: Emergency Response Protocol for Exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.